molecular formula C10H16B2O5 B1419353 5-Methyl-4-propoxy-1,3-phenylenediboronic acid CAS No. 850568-70-6

5-Methyl-4-propoxy-1,3-phenylenediboronic acid

Cat. No.: B1419353
CAS No.: 850568-70-6
M. Wt: 237.9 g/mol
InChI Key: KDLKEDJHILYNCI-UHFFFAOYSA-N
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Description

5-Methyl-4-propoxy-1,3-phenylenediboronic acid is a useful research compound. Its molecular formula is C10H16B2O5 and its molecular weight is 237.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-borono-5-methyl-4-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16B2O5/c1-3-4-17-10-7(2)5-8(11(13)14)6-9(10)12(15)16/h5-6,13-16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLKEDJHILYNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)OCCC)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16B2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656861
Record name (5-Methyl-4-propoxy-1,3-phenylene)diboronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20656861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-70-6
Record name (5-Methyl-4-propoxy-1,3-phenylene)diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 5-Methyl-4-propoxy-1,3-phenylenediboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Methyl-4-propoxy-1,3-phenylenediboronic Acid

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a valuable building block in medicinal chemistry, particularly in the development of protein degraders.[1] Due to the limited availability of a detailed, published synthetic protocol for this specific molecule, this document outlines a robust and logical multi-step synthesis based on well-established and reliable methodologies for the preparation of substituted arylboronic acids.[2][3][4] The guide delves into the rationale behind the chosen synthetic strategy, providing detailed experimental procedures, mechanistic insights, and considerations for potential challenges and purification. This document is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically grounded approach to the synthesis of this and structurally related compounds.

Introduction and Strategic Overview

This compound is a bifunctional organoboron compound. The presence of two boronic acid moieties allows for its participation in multiple cross-coupling reactions, such as the Suzuki-Miyaura coupling, making it a versatile linker in the construction of complex molecular architectures.[5][6] Its application as a building block for protein degraders highlights its importance in contemporary drug discovery.

The proposed synthesis commences from the commercially available and economically viable starting material, 2-methylphenol (o-cresol). The synthetic strategy is designed to sequentially install the required substituents onto the aromatic ring before the final double borylation step.

The key transformations in the proposed synthetic pathway are:

  • Propoxylation: Introduction of the propoxy group via Williamson ether synthesis.

  • Ortho-directing group strategy: Utilization of the directing effects of the existing substituents to achieve selective halogenation.

  • Double Halogenation: Introduction of two bromine atoms at the positions ortho to the directing groups, which will serve as precursors for the boronic acid functionalities.

  • Double Borylation: Conversion of the dibrominated intermediate to the target diboronic acid via a lithium-halogen exchange followed by reaction with a borate ester.

This approach is designed to be efficient and scalable, relying on well-understood and high-yielding reactions.

Proposed Synthetic Pathway

The overall proposed synthetic route is depicted in the workflow diagram below.

Synthesis_Workflow A 2-Methylphenol B 2-Methyl-1-propoxybenzene A->B n-Propyl bromide, K2CO3, Acetone C 1,5-Dibromo-2-methyl-3-propoxybenzene B->C N-Bromosuccinimide, Acetonitrile D This compound C->D 1. n-Butyllithium, THF, -78 °C 2. Triisopropyl borate 3. HCl (aq)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Methyl-1-propoxybenzene

Reaction Scheme:

  • 2-Methylphenol reacts with n-propyl bromide in the presence of a weak base, potassium carbonate, to yield 2-methyl-1-propoxybenzene.

Causality of Experimental Choices:

  • Reagents: 2-Methylphenol is an inexpensive starting material. n-Propyl bromide is the source of the propoxy group. Potassium carbonate is a mild and cost-effective base, suitable for deprotonating the phenol without causing unwanted side reactions. Acetone is a polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction.

  • Conditions: The reaction is typically carried out at reflux to ensure a reasonable reaction rate.

Mechanism: The reaction proceeds via a Williamson ether synthesis. The carbonate base deprotonates the hydroxyl group of 2-methylphenol to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of n-propyl bromide in an SN2 fashion, displacing the bromide ion and forming the desired ether product.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylphenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add n-propyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 2-methyl-1-propoxybenzene.

Step 2: Synthesis of 1,5-Dibromo-2-methyl-3-propoxybenzene

Reaction Scheme:

  • 2-Methyl-1-propoxybenzene undergoes electrophilic aromatic substitution with N-bromosuccinimide (NBS) to yield 1,5-dibromo-2-methyl-3-propoxybenzene.

Causality of Experimental Choices:

  • Reagents: N-Bromosuccinimide is a convenient and safer source of electrophilic bromine compared to liquid bromine. Acetonitrile is a suitable polar aprotic solvent for this reaction.

  • Directing Effects: The propoxy group is a strongly activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. The positions ortho to the propoxy group (positions 3 and 5 relative to the methyl group) are sterically accessible and electronically activated, making them susceptible to electrophilic attack. The position para to the propoxy group is occupied by the methyl group. Therefore, bromination is expected to occur at the 3- and 5-positions.

Mechanism: The reaction is an electrophilic aromatic substitution. NBS serves as the source of the electrophilic bromine species (Br+). The electron-rich aromatic ring of 2-methyl-1-propoxybenzene attacks the Br+, forming a resonance-stabilized carbocation intermediate (sigma complex). A base (e.g., succinimide anion) then removes a proton from the carbon bearing the bromine, restoring aromaticity and yielding the brominated product. This process occurs twice to afford the dibrominated product.

Experimental Protocol:

  • In a flask protected from light, dissolve 2-methyl-1-propoxybenzene (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain 1,5-dibromo-2-methyl-3-propoxybenzene.

Step 3: Synthesis of this compound

Reaction Scheme:

  • 1,5-Dibromo-2-methyl-3-propoxybenzene undergoes a double lithium-halogen exchange with n-butyllithium, followed by reaction with triisopropyl borate and subsequent acidic hydrolysis to yield the target diboronic acid.

Causality of Experimental Choices:

  • Reagents: n-Butyllithium is a strong base and an effective reagent for lithium-halogen exchange.[7] Tetrahydrofuran (THF) is a common aprotic ether solvent for organolithium reactions. Triisopropyl borate is the electrophilic boron source. Its bulky isopropyl groups can help to moderate its reactivity.

  • Conditions: The reaction is carried out at a very low temperature (-78 °C) to prevent side reactions, such as the reaction of the organolithium intermediate with the solvent or other electrophiles.[8] An inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the highly reactive organolithium species from reacting with atmospheric oxygen or moisture.[9]

Mechanism:

  • Lithium-Halogen Exchange: n-Butyllithium undergoes a metal-halogen exchange with the dibrominated aromatic compound. This happens sequentially at both bromine-substituted positions, forming a dilithiated intermediate.

  • Borylation: The nucleophilic carbon atoms of the dilithiated intermediate attack the electrophilic boron atom of triisopropyl borate. This addition occurs twice, forming a diborate ester intermediate.

  • Hydrolysis: Addition of aqueous acid hydrolyzes the diborate ester to the corresponding diboronic acid.

Experimental Protocol:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolve 1,5-dibromo-2-methyl-3-propoxybenzene (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flame-dried flask, dissolve triisopropyl borate (2.5 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the dilithiated intermediate solution to the triisopropyl borate solution via a cannula, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~1-2).

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or by forming a boroxine anhydride followed by hydrolysis to obtain pure this compound.[4]

Data Summary

StepStarting MaterialKey ReagentsProductExpected Yield (%)
12-Methylphenoln-Propyl bromide, K₂CO₃2-Methyl-1-propoxybenzene85-95
22-Methyl-1-propoxybenzeneN-Bromosuccinimide1,5-Dibromo-2-methyl-3-propoxybenzene70-85
31,5-Dibromo-2-methyl-3-propoxybenzenen-Butyllithium, Triisopropyl borateThis compound50-70

Trustworthiness and Self-Validating Systems

The protocols described herein are based on fundamental and widely practiced organic transformations. Each step includes a purification procedure (distillation, recrystallization, or column chromatography) to ensure the purity of the intermediates and the final product. The progress of each reaction should be monitored by appropriate analytical techniques such as TLC, GC-MS, or LC-MS. The identity and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis. The thermal dehydration of the final product can lead to the formation of the corresponding trimeric anhydride, a boroxine, which is a common characteristic of phenylboronic acids.[3][4] This can be observed by heating the product under vacuum.

Conclusion

This technical guide presents a logical and well-reasoned synthetic route for the preparation of this compound. By leveraging established synthetic methodologies, this guide provides a solid foundation for researchers to successfully synthesize this valuable building block. The detailed protocols, mechanistic discussions, and rationale for experimental choices are intended to empower scientists in their synthetic endeavors and facilitate the development of novel therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-4-propoxy-1,3-phenylenediboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Methyl-4-propoxy-1,3-phenylenediboronic acid (CAS No. 850568-70-6). Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data with established principles of boronic acid chemistry to offer a detailed profile of this important building block. The guide covers molecular and structural characteristics, predicted physicochemical parameters, and essential analytical and characterization methodologies. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this paper aims to serve as a valuable resource for the effective utilization of this compound in research and development.

Introduction

This compound is a substituted aryl diboronic acid that is gaining interest as a versatile building block in organic synthesis and medicinal chemistry. Its bifunctional nature, with two boronic acid moieties, allows for the construction of complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling. The presence of the methyl and propoxy substituents on the phenyl ring is expected to modulate the compound's reactivity, solubility, and electronic properties compared to the parent 1,3-phenylenediboronic acid. Understanding these properties is paramount for its effective application, particularly in the synthesis of novel therapeutic agents and functional materials. This guide will delve into the known and anticipated characteristics of this compound, providing a solid foundation for its application in the laboratory.

Molecular and Structural Characteristics

The fundamental properties of this compound are summarized in the table below. These have been compiled from chemical supplier data and computational predictions.

PropertyValueSource
CAS Number 850568-70-6[1]
Molecular Formula C₁₀H₁₆B₂O₅[1]
Molecular Weight 237.85 g/mol [2]
Purity Typically ≥97%[1]
Appearance Solid (Form may vary)[3]
SMILES CCCOC1=C(C)C=C(B(O)O)C=C1B(O)O[2]

Physicochemical Properties: Experimental and Predicted

PropertyPredicted/Expected ValueRationale and Comparative Insights
Melting Point Expected to be a high-melting solid, likely decomposing upon melting.Arylboronic acids often exhibit high melting points and can dehydrate to form boroxines at elevated temperatures. For example, 1,4-benzenediboronic acid has a melting point of >350 °C. The presence of substituents may alter the crystal packing and thus the melting point.
Solubility Sparingly soluble in water, more soluble in polar organic solvents like DMSO, DMF, and alcohols.The propoxy group may slightly increase lipophilicity compared to the parent diboronic acid, potentially reducing water solubility while enhancing solubility in organic solvents.
pKa Expected to have two pKa values, likely in the range of 4-6 and 8-10.1,3-Phenylenediboronic acid exhibits a two-step acid-base equilibrium.[4][5][6] The electron-donating nature of the methyl and propoxy groups may slightly increase the pKa values compared to the unsubstituted analog.
Thermal Stability Decomposes upon heating, likely through dehydration to form boroxines.Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) of 1,3-phenylenediboronic acid show a characteristic dehydration reaction.[4][5][6] A similar behavior is anticipated for the substituted derivative.

Analytical and Characterization Methodologies

The robust characterization of this compound is crucial for its effective use. The following section details established protocols for the analysis of arylboronic acids, which are directly applicable to the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of boronic acids. Both ¹H and ¹³C NMR provide information about the organic framework, while ¹¹B NMR is particularly diagnostic for the boron center.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃ with a drop of D₂O to exchange the acidic protons of the boronic acid).

  • ¹H NMR Analysis: Acquire a standard ¹H NMR spectrum. The aromatic protons will appear in the aromatic region (typically 7-8 ppm), while the methyl and propoxy protons will be in the aliphatic region. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.

  • ¹³C NMR Analysis: Acquire a standard ¹³C NMR spectrum. The carbon atoms directly attached to boron can sometimes be difficult to observe due to quadrupolar relaxation.

  • ¹¹B NMR Analysis: This is a key technique for characterizing boronic acids.

    • Use a borosilicate-free NMR tube if possible.

    • Acquire the spectrum with a reference standard (e.g., BF₃·OEt₂).

    • The sp²-hybridized boron of the boronic acid is expected to show a broad peak, while the sp³-hybridized boronate ester (if formed) will appear at a different chemical shift.[7][8]

Rationale: The choice of solvent is critical for solubility and to minimize interference. DMSO-d₆ is often a good choice for boronic acids. ¹¹B NMR is highly sensitive to the coordination environment of the boron atom, making it excellent for studying boronic acid-diol interactions or dehydration to boroxines.[7][8]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample 5-10 mg of Compound Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->Dissolve NMR_Tube NMR Tube Dissolve->NMR_Tube Transfer NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1H NMR NMR_Spectrometer->H1_NMR C13_NMR 13C NMR NMR_Spectrometer->C13_NMR B11_NMR 11B NMR NMR_Spectrometer->B11_NMR H1_Data Proton Environment H1_NMR->H1_Data C13_Data Carbon Skeleton C13_NMR->C13_Data B11_Data Boron Coordination B11_NMR->B11_Data

Caption: Workflow for NMR spectroscopic analysis.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for assessing the purity of this compound and for monitoring its reactions.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute further with the initial mobile phase to a working concentration (e.g., 10 µg/mL).

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is commonly used.[9]

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium acetate to improve peak shape and ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Detector: UV detector set at a wavelength where the compound absorbs (e.g., 254 nm), followed by the mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for boronic acids.[9]

    • Polarity: Both positive and negative ion modes should be evaluated, although negative mode is often effective for detecting the boronate anion.

    • Analysis: Monitor for the [M-H]⁻ or [M+H]⁺ ion, as well as potential adducts or fragments. Be aware of the potential for in-source dehydration to form boroxines.

Rationale: The choice of a C18 column provides good retention for the aromatic compound. The mobile phase additive is crucial for controlling the ionization state of the boronic acid and achieving good chromatographic performance. ESI is a soft ionization technique suitable for analyzing thermally labile molecules like boronic acids.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Detection cluster_data_out Data Output Stock_Solution 1 mg/mL Stock Solution Dilution Dilute with Mobile Phase Stock_Solution->Dilution Working_Sample Working Sample (e.g., 10 µg/mL) Dilution->Working_Sample Injector Autosampler Working_Sample->Injector Column C18 Column Injector->Column UV_Detector UV Detector Column->UV_Detector ESI_Source ESI Source UV_Detector->ESI_Source Mass_Analyzer Mass Analyzer ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Chromatogram Chromatogram (Purity) Detector->Chromatogram Mass_Spectrum Mass Spectrum (Identity) Detector->Mass_Spectrum

Caption: Workflow for HPLC-MS analysis.

Thermal Analysis (TGA/DSC)

Thermal analysis provides insights into the thermal stability, melting behavior, and potential for dehydration of the compound.

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) into an appropriate pan (e.g., aluminum or ceramic).

  • TGA Analysis:

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

    • Monitor the mass loss as a function of temperature. A significant mass loss corresponding to the loss of water molecules is indicative of boroxine formation.[10]

  • DSC Analysis:

    • Heat the sample under a controlled atmosphere at a constant heating rate.

    • Monitor the heat flow into or out of the sample. Endothermic events may correspond to melting or dehydration, while exothermic events could indicate decomposition.[3][11]

Rationale: TGA is quantitative for mass loss, allowing for the confirmation of dehydration events.[11] DSC provides information on the energetics of thermal transitions. Running both analyses provides a comprehensive thermal profile.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Carefully select a well-formed crystal and mount it on the diffractometer.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.[12]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions.

Rationale: X-ray crystallography provides unambiguous structural information, which is invaluable for understanding the solid-state properties of the compound and for structure-based drug design.[13] The crystal structure of the related 1,3-phenylenediboronic acid reveals extensive hydrogen bonding networks.[4][5][6]

Stability and Handling

Based on the general behavior of arylboronic acids and information from safety data sheets, the following handling and storage recommendations are provided.

  • Storage: Store in a well-sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2] Some suppliers recommend refrigeration (2-8°C).[2]

  • Stability: Arylboronic acids can be susceptible to protodeboronation, especially under acidic or basic conditions. They are also known to undergo dehydration to form cyclic trimeric anhydrides (boroxines), particularly upon heating.

  • Safety: Handle in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust.[14] The provided safety data sheet indicates that the compound may cause skin and eye irritation and may be harmful if swallowed.[2]

Stability_Factors cluster_degradation Degradation Pathways cluster_conditions Contributing Conditions Compound 5-Methyl-4-propoxy- 1,3-phenylenediboronic acid Protodeboronation Protodeboronation Compound->Protodeboronation Boroxine_Formation Boroxine Formation (Dehydration) Compound->Boroxine_Formation Acids_Bases Acids/Bases Acids_Bases->Protodeboronation Heat Heat Heat->Boroxine_Formation Moisture Moisture Moisture->Protodeboronation Moisture->Boroxine_Formation

Caption: Factors influencing the stability of the compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in various fields of chemical research. While specific experimental data for this compound is limited, a comprehensive understanding of its physicochemical properties can be established through the analysis of closely related structures and the application of standard characterization techniques. This guide has provided a framework for its analysis, including detailed experimental protocols and an overview of its expected properties and stability. By leveraging this information, researchers can confidently and effectively incorporate this versatile building block into their synthetic and drug discovery programs.

References

An In-depth Technical Guide to 5-Methyl-4-propoxy-1,3-phenylenediboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-4-propoxy-1,3-phenylenediboronic acid (CAS Number: 850568-70-6) is a bespoke chemical building block with significant potential in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions.[1][2] Its bifunctional nature, possessing two boronic acid moieties, allows for the construction of complex molecular architectures from a single, versatile starting material. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis pathway, purification strategies, and a detailed exploration of its applications in modern drug discovery and materials science, with a focus on the Suzuki-Miyaura coupling reaction.

Introduction: The Strategic Advantage of a Bifunctional Linker

Aryl diboronic acids are a class of compounds that have gained considerable traction in organic synthesis due to their ability to participate in sequential or double cross-coupling reactions.[3][4] This dual reactivity opens avenues for the efficient synthesis of macrocycles, polymers, and complex biaryl compounds which are prevalent in pharmaceuticals and advanced materials.[4] The subject of this guide, this compound, is a structurally unique member of this class. The strategic placement of the two boronic acid groups at the 1 and 3 positions of the phenyl ring, combined with the electronic influence of the methyl and propoxy substituents, offers chemists a powerful tool for directed synthesis. The electron-donating nature of the propoxy and methyl groups can influence the reactivity of the boronic acid moieties, potentially allowing for selective reactions. This molecule is particularly relevant for applications in creating novel molecular scaffolds for drug discovery, including the development of PROTACs (Proteolysis Targeting Chimeras) and other complex bioactive molecules.[1][5]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 850568-70-6[1][2]
Molecular Formula C10H16B2O5[1][2]
Molecular Weight 237.85 g/mol
Appearance White to off-white solid (presumed)General knowledge
Purity Typically >97%[1]
Storage Inert atmosphere, 2-8°C

Stability and Handling:

Boronic acids are generally stable compounds but can be susceptible to certain degradation pathways.[6] It is crucial to store this compound under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to minimize degradation. The primary degradation pathway for many boronic acids is protodeboronation, the cleavage of the carbon-boron bond, which can be accelerated by moisture and acidic or basic conditions. Another consideration is the propensity of boronic acids to form cyclic trimeric anhydrides, known as boroxines, upon dehydration. This is often a reversible process but can complicate accurate measurements and reaction stoichiometry.

When handling, it is advisable to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).

Proposed Synthesis and Purification

A logical precursor for this synthesis would be 1,5-dibromo-2-methyl-3-propoxybenzene. The synthesis could proceed via a palladium-catalyzed cross-coupling reaction with a diboron reagent, such as bis(pinacolato)diboron (B2pin2), in what is known as a Miyaura borylation reaction.[6]

G A 1,5-Dibromo-2-methyl-3-propoxybenzene C Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., KOAc) A->C B Bis(pinacolato)diboron (B2pin2) B->C D Intermediate Diboronate Ester C->D Miyaura Borylation E Hydrolysis (e.g., aq. acid) D->E F This compound E->F

A proposed synthetic workflow.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a flame-dried Schlenk flask, add 1,5-dibromo-2-methyl-3-propoxybenzene (1.0 eq), bis(pinacolato)diboron (2.2 eq), potassium acetate (3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification of Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diboronate ester can be purified by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified diboronate ester in a suitable solvent system (e.g., THF/water) and treat with an acid (e.g., HCl) or a base followed by acidification to hydrolyze the pinacol esters to the corresponding boronic acids.

  • Final Purification: The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture of organic solvents).[9][10] Alternatively, purification can be achieved by forming a salt with a base, extracting impurities, and then re-acidifying to precipitate the pure boronic acid.[11]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.[12][13] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, and is a cornerstone of modern organic synthesis due to its mild reaction conditions and high functional group tolerance.[13] The presence of two boronic acid groups allows for a variety of synthetic strategies.

G cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition (R'-X) A->B C R'-Pd(II)-X B->C D Transmetalation (ArB(OH)2 + Base) C->D E R'-Pd(II)-Ar D->E F Reductive Elimination E->F F->A G R'-Ar F->G

References

The Strategic Utility of 5-Methyl-4-propoxy-1,3-phenylenediboronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

The field of medicinal chemistry has witnessed a significant rise in the strategic incorporation of boron-containing compounds, particularly boronic acids and their derivatives.[1][2][3][4] Once relegated to the periphery of drug design due to early misconceptions about toxicity, the paradigm has shifted dramatically.[1][3][4] The approval of boron-containing pharmaceuticals, most notably the proteasome inhibitor bortezomib for multiple myeloma, has catalyzed a renaissance in the exploration of these versatile molecules.[2][3][5] Boronic acids are now recognized for their unique chemical properties that enable them to act as key building blocks, intermediates, and pharmacophores in the development of novel therapeutics across a spectrum of diseases, including cancer, as well as bacterial and viral infections.[1][2][3][4]

This guide focuses on a specific, yet increasingly relevant, member of this class: 5-Methyl-4-propoxy-1,3-phenylenediboronic acid. Its unique substitution pattern offers a tailored platform for generating molecular diversity and accessing novel chemical space, particularly in the burgeoning field of targeted protein degradation. As a bifunctional linker, it holds considerable promise for the construction of complex molecular architectures. This document will provide a comprehensive overview of its synthesis, properties, and strategic applications, offering field-proven insights for its effective utilization in drug discovery programs.

Core Properties and Structural Rationale

While specific experimental data for this compound is not extensively published in peer-reviewed literature, its fundamental properties can be reliably inferred from established chemical principles and data available from commercial suppliers.

PropertyValueSource
Molecular Formula C10H16B2O5[6]
Molecular Weight 237.85 g/mol [6]
CAS Number 1256355-63-5[6]
Appearance White to off-white powderInferred
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Inferred

The structural arrangement of this compound is key to its utility. The phenyl ring provides a rigid scaffold, while the two boronic acid moieties at the 1 and 3 positions offer spatially distinct points for covalent bond formation. The methyl and propoxy substituents at the 5 and 4 positions, respectively, are not merely passive decorations. They play a crucial role in modulating the molecule's physicochemical properties:

  • Lipophilicity and Solubility: The propoxy group, in particular, increases the lipophilicity of the molecule, which can be a critical parameter for optimizing cell permeability and pharmacokinetic profiles of the final drug candidate.

  • Steric Hindrance and Reactivity: The substituents can influence the reactivity of the adjacent boronic acid groups, potentially allowing for selective or stepwise reactions.

  • Vectorial Control: The defined substitution pattern provides precise vectorial control over the orientation of appended molecular fragments, a crucial aspect in the design of molecules intended to interact with specific binding pockets on a protein or to bridge two distinct proteins.

Synthesis of Substituted Phenylenediboronic Acids: A Generalized Protocol

The synthesis of this compound is not widely detailed in the academic literature. However, a plausible and robust synthetic strategy can be devised based on well-established methodologies for the preparation of analogous substituted phenylenediboronic acids. The most common approach involves a palladium-catalyzed Miyaura borylation reaction of a dihalogenated aromatic precursor.

Proposed Synthetic Workflow

G A Starting Material: 1,3-Dibromo-5-methyl-4-propoxybenzene E Reaction Conditions: Inert Atmosphere (N2 or Ar) Heat (e.g., 80-100 °C) A->E B Reagents: Bis(pinacolato)diboron (B2pin2) Potassium Acetate (KOAc) B->E C Catalyst: Pd(dppf)Cl2 C->E D Solvent: Dioxane or DMF D->E F Workup & Purification: Aqueous workup Chromatography E->F G Intermediate: 5-Methyl-4-propoxy-1,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene F->G H Deprotection: Acidic Hydrolysis (e.g., HCl) G->H I Final Product: This compound H->I

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Generalized)
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the starting material, 1,3-dibromo-5-methyl-4-propoxybenzene (1.0 eq), bis(pinacolato)diboron (2.2-2.5 eq), and potassium acetate (3.0-4.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add a suitable anhydrous solvent, such as dioxane or dimethylformamide (DMF). To this suspension, add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.02-0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of the Pinacol Ester: Purify the crude residue by column chromatography on silica gel to obtain the intermediate, 5-Methyl-4-propoxy-1,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene.

  • Deprotection to the Diboronic Acid: Dissolve the purified pinacol ester in a suitable solvent system (e.g., tetrahydrofuran/water). Add an aqueous acid, such as hydrochloric acid (HCl), and stir the mixture at room temperature until the deprotection is complete (as monitored by TLC or LC-MS).

  • Final Product Isolation: Remove the organic solvent under reduced pressure. The resulting aqueous solution may be extracted with an organic solvent, or the product may precipitate. The solid product can be collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum to yield this compound.

Strategic Applications in Drug Discovery

The primary utility of this compound lies in its role as a bifunctional building block for the synthesis of complex organic molecules, most notably through the Suzuki-Miyaura cross-coupling reaction.[3]

Suzuki-Miyaura Cross-Coupling: A Gateway to Molecular Complexity

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base. The diboronic acid nature of the title compound allows for two sequential or simultaneous coupling reactions, making it an ideal linker for constructing molecules with extended architectures.

G cluster_0 Suzuki-Miyaura Coupling A This compound D Pd Catalyst & Base A->D B Aryl/Heteroaryl Halide 1 (R1-X) B->D C Aryl/Heteroaryl Halide 2 (R2-X) C->D E Coupled Product D->E C-C Bond Formation

Caption: Application of the title compound in Suzuki-Miyaura cross-coupling reactions.

This reactivity is particularly valuable in the following areas:

  • Scaffold Decoration: The diboronic acid can serve as a central scaffold to which two different (or identical) aryl or heteroaryl fragments are attached. This allows for the rapid generation of libraries of compounds with diverse substituents for structure-activity relationship (SAR) studies.

  • Linker Chemistry for PROTACs and Molecular Glues: One of the most exciting applications is in the field of targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that consist of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. This compound is an excellent candidate for the linker component. Its defined geometry and the ability to connect two distinct molecular entities make it highly suitable for this purpose. The methyl and propoxy groups can further fine-tune the physicochemical properties of the entire PROTAC molecule. Commercial suppliers have indeed classified this molecule as a "Protein Degrader Building Block," underscoring its relevance in this domain.

Potential as a Pharmacophore

Beyond its role as a synthetic intermediate, the boronic acid moiety itself can act as a pharmacophore. Boronic acids are known to form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors and sensors for carbohydrates.[7] For instance, the boronic acid group can interact with the active site of serine proteases, forming a tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis.[3] While the primary application of this compound is as a linker, the potential for one or both of its boronic acid groups to engage in specific interactions with a biological target should not be overlooked during the drug design process.

Conclusion and Future Outlook

This compound represents a valuable and versatile tool in the modern drug discovery arsenal. While not a drug candidate in itself, its utility as a sophisticated building block for constructing complex and functionally diverse molecules is undeniable. Its well-defined structure, coupled with the proven reactivity of its boronic acid functionalities, makes it particularly well-suited for applications in areas requiring precise spatial arrangement of molecular components, such as in the design of PROTACs. As the demand for novel chemical matter to address challenging biological targets continues to grow, the strategic application of such tailored building blocks will undoubtedly play an increasingly critical role in the successful development of the next generation of therapeutics.

References

An In-Depth Technical Guide to the Discovery and History of Substituted Phenylenediboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted phenylenediboronic acids, a class of bifunctional organoboron compounds, have emerged from relative obscurity to become indispensable tools in modern chemistry and drug discovery. Their unique ability to act as versatile building blocks in cross-coupling reactions and as sophisticated recognition motifs for diols has propelled their development from academic curiosities to key components in advanced materials and therapeutics. This guide provides a comprehensive exploration of the discovery and historical evolution of these remarkable molecules. We will trace their origins from the foundational synthesis of boronic acids, navigate through the key synthetic milestones that enabled the introduction of diverse functionalities, and culminate in their contemporary applications that are shaping the future of medicinal and materials science. This narrative is underpinned by a detailed examination of the experimental causality behind synthetic choices and is supported by step-by-step protocols and in-depth mechanistic discussions, offering researchers, scientists, and drug development professionals a thorough understanding of this vital class of compounds.

Genesis: From the First Boronic Acid to Phenylboronic Acid

The story of substituted phenylenediboronic acids begins with the pioneering work on their simpler monofunctional and unsubstituted relatives. In 1860, Edward Frankland reported the first synthesis and isolation of a boronic acid, specifically ethylboronic acid.[1] This seminal discovery laid the groundwork for the entire field of organoboron chemistry. Two decades later, in 1880, Michaelis and Becker achieved a significant milestone by preparing the first arylboronic acid, phenylboronic acid.[2] Their method involved the reaction of diphenylmercury with boron trichloride, a process that, while historically important, is now largely superseded by more efficient and less hazardous techniques.

The most common modern preparation of phenylboronic acid involves the reaction of a Grignard reagent, phenylmagnesium bromide, with a trialkyl borate like trimethyl borate, followed by acidic hydrolysis.[3][4] This approach, along with methods utilizing organolithium reagents, became the workhorse for synthesizing a wide array of simple arylboronic acids.[5]

The Dawn of Bifunctionality: The First Phenylenediboronic Acids

While the synthesis of monofunctional phenylboronic acid was a significant achievement, the concept of a phenyl ring bearing two boronic acid functionalities—a phenylenediboronic acid—represented a new frontier with tantalizing possibilities for creating more complex molecular architectures. An early landmark in this area was the synthesis of meta-phenylenediboronic acid (1,3-phenylenediboronic acid), reported in the Journal of the American Chemical Society in 1957. This foundational work demonstrated that it was possible to introduce two boronic acid groups onto a single aromatic ring, paving the way for future developments.

The early synthetic strategies for creating phenylenediboronic acids were extensions of the methods used for their monofunctional counterparts. A common approach involved the formation of a di-Grignard or di-lithio reagent from a dihalogenated benzene, followed by reaction with a trialkyl borate and subsequent hydrolysis.

Diagram 1: General Retrosynthetic Approach to Phenylenediboronic Acids

G PDBA Phenylenediboronic Acid (or ester) Borate Trialkyl Borate DiGrignard Di-Grignard or Di-lithio Reagent PDBA->DiGrignard Borylation DiHalo Dihalobenzene DiGrignard->DiHalo Metal-Halogen Exchange

Caption: Retrosynthetic analysis of phenylenediboronic acids.

The Era of Substitution: Tailoring Properties and Unlocking New Applications

The true potential of phenylenediboronic acids began to be realized with the introduction of substituents onto the central phenyl ring. These modifications allowed for the fine-tuning of the electronic and steric properties of the molecule, leading to a host of new applications, particularly in the realm of molecular recognition and catalysis.

Electron-Withdrawing and Donating Groups: Modulating Reactivity and Acidity

The introduction of electron-withdrawing groups, such as nitro (-NO₂) and halo (-F, -Cl, -Br) groups, and electron-donating groups, such as amino (-NH₂) and alkoxy (-OR) groups, has profound effects on the properties of phenylenediboronic acids.

  • Electron-Withdrawing Groups (EWGs): EWGs increase the Lewis acidity of the boronic acid moieties, making them more effective in binding to diols, a crucial aspect for their use as saccharide sensors.[6] For instance, the synthesis of nitrophenylboronic acids can be achieved through the nitration of phenylboronic acid.[7][8] Subsequent reduction of the nitro group provides access to aminophenylboronic acids, which can be further functionalized.[9]

  • Electron-Donating Groups (EDGs): EDGs, conversely, decrease the Lewis acidity of the boronic acid groups. However, they can enhance the reactivity of the molecule in other ways, for example, by influencing the electron density of the aromatic ring in cross-coupling reactions.

Key Synthetic Advancements for Substituted Phenylenediboronic Acids

The development of more sophisticated synthetic methodologies was paramount to the advancement of substituted phenylenediboronic acids. While classical methods remained useful, the advent of transition metal-catalyzed reactions revolutionized the field.

The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which utilizes arylboronic acids as coupling partners, ironically also spurred the development of new methods for their synthesis. The Miyaura borylation, a palladium-catalyzed reaction of aryl halides or triflates with a diboron reagent like bis(pinacolato)diboron (B₂pin₂), became a powerful tool for the synthesis of arylboronic esters, which can be readily hydrolyzed to the corresponding boronic acids.[10][11] This method offers excellent functional group tolerance, allowing for the preparation of a wide variety of substituted phenylenediboronic acids that were previously inaccessible.

More recently, direct C-H borylation has emerged as an even more atom-economical approach. This method involves the direct conversion of a C-H bond on the aromatic ring to a C-B bond, catalyzed by transition metals such as iridium or rhodium.

Diagram 2: Modern Synthetic Routes to Substituted Phenylenediboronic Acids

G sub_di_halo Substituted Dihalobenzene sub_pdb_ester Substituted Phenylenediboronic Ester sub_di_halo->sub_pdb_ester Miyaura Borylation (Pd catalyst, B₂pin₂) sub_pdb_acid Substituted Phenylenediboronic Acid sub_pdb_ester->sub_pdb_acid Hydrolysis sub_arene Substituted Arene sub_arene->sub_pdb_ester Direct C-H Borylation (Ir or Rh catalyst)

Caption: Palladium-catalyzed and direct C-H borylation routes.

Applications Driving Discovery: From Sensors to Therapeutics

The historical development of substituted phenylenediboronic acids has been inextricably linked to their burgeoning applications. The ability to precisely position two boronic acid groups on a tunable aromatic scaffold has made them ideal candidates for a range of sophisticated functions.

Saccharide Recognition and Fluorescent Sensors

A major driving force in the synthesis of novel substituted phenylenediboronic acids has been their application as sensors for saccharides.[1][2][12] The two boronic acid moieties can cooperatively bind to the diol groups of sugars, leading to a measurable signal. By incorporating a fluorophore into the structure, the binding event can be transduced into a change in fluorescence intensity or wavelength.[13] The substitution pattern on the phenyl ring plays a critical role in optimizing the binding affinity and selectivity for specific saccharides, such as glucose.[14][15][16]

Diagram 3: Mechanism of Saccharide Sensing

G sensor Substituted Phenylenediboronic Acid-Fluorophore Conjugate complex Cyclic Boronate Ester Complex sensor->complex + Saccharide saccharide Saccharide (e.g., Glucose) complex->sensor - Saccharide (Reversible) fluorescence_change Change in Fluorescence complex->fluorescence_change Signal Transduction

Caption: Cooperative binding of saccharides to a diboronic acid sensor.

Drug Discovery and Development

In recent years, substituted phenylenediboronic acids have garnered significant attention in the field of drug discovery.[17] The boronic acid group is a bioisostere of the carboxylic acid group and can act as a serine protease inhibitor. The bifunctional nature of phenylenediboronic acids allows for the development of molecules that can interact with two distinct sites on a biological target or act as linkers in more complex drug conjugates. The introduction of various substituents is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of these potential drug candidates.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the synthesis of these important compounds, detailed experimental protocols for both a classical and a modern synthetic route are presented below.

Protocol 1: Synthesis of 4-Nitrophenylboronic Acid via Nitration of Phenylboronic Acid

This protocol is based on established nitration procedures for phenylboronic acid.[7]

Objective: To synthesize 4-nitrophenylboronic acid, a key intermediate for further functionalization.

Materials:

  • Phenylboronic acid

  • Nitric acid

  • Sodium nitrite

  • N,N-Dimethylformamide (DMF)

  • Ice

Procedure:

  • In a reaction vessel, dissolve phenylboronic acid in N,N-dimethylformamide.

  • Carefully add a mixture of nitric acid and a catalytic amount of sodium nitrite dropwise to the solution while maintaining the temperature at 45°C.

  • Stir the reaction mixture at 45°C until the reaction is complete (monitoring by TLC is recommended).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product under vacuum to yield 4-nitrophenylboronic acid.

Expected Outcome: A pale yellow solid. The yield is typically high, often exceeding 90%.[7]

Table 1: Representative Data for 4-Nitrophenylboronic Acid

PropertyValue
Molecular FormulaC₆H₆BNO₄
Molecular Weight166.93 g/mol
AppearancePale yellow solid
Melting Point287-290 °C
Protocol 2: Palladium-Catalyzed Synthesis of an Arylboronic Acid from an Aryl Chloride

This protocol is a general representation of the method developed by Molander and Buchwald for the direct synthesis of boronic acids.[10][11][18]

Objective: To synthesize an arylboronic acid from the corresponding aryl chloride using a palladium catalyst and tetrahydroxydiboron.

Materials:

  • Aryl chloride

  • Tetrahydroxydiboron (B₂(OH)₄)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like XPhos)

  • Base (e.g., KOAc, K₂CO₃)

  • Solvent (e.g., Ethanol)

Procedure:

  • In a reaction vessel, combine the aryl chloride, tetrahydroxydiboron, palladium catalyst, ligand, and base.

  • Add the solvent and degas the mixture.

  • Heat the reaction mixture at 80°C under an inert atmosphere until the starting material is consumed (monitoring by GC-MS or LC-MS is recommended).

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts.

  • The boronic acid can be isolated by extraction and crystallization, or directly converted to a more stable derivative like a trifluoroborate salt or a pinacol ester.

Expected Outcome: The corresponding arylboronic acid in good to excellent yield. This method is notable for its broad substrate scope and functional group tolerance.[10]

Conclusion and Future Outlook

The journey of substituted phenylenediboronic acids from their conceptual origins to their current status as high-value chemical entities is a testament to the relentless pursuit of synthetic innovation driven by practical applications. The historical progression from simple, unsubstituted scaffolds to intricately functionalized molecules has been enabled by a deeper understanding of organoboron chemistry and the development of powerful catalytic methods.

Looking ahead, the field of substituted phenylenediboronic acids is poised for further expansion. The development of even more efficient and selective C-H borylation techniques will undoubtedly lead to the creation of novel substitution patterns with unprecedented properties. In medicinal chemistry, we can expect to see the emergence of more sophisticated drug candidates based on these scaffolds, targeting a wider range of diseases. In materials science, the unique electronic and structural features of these compounds will continue to be exploited in the design of advanced sensors, polymers, and organic electronic materials. The rich history of substituted phenylenediboronic acids serves as a strong foundation for a future filled with exciting discoveries and transformative technologies.

References

theoretical studies on 5-Methyl-4-propoxy-1,3-phenylenediboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Elucidation of 5-Methyl-4-propoxy-1,3-phenylenediboronic Acid

This whitepaper provides a comprehensive theoretical framework for the detailed investigation of this compound. Intended for researchers, computational chemists, and drug development professionals, this guide moves beyond simple procedural outlines to explain the causality behind methodological choices. We will establish a self-validating system of protocols designed to deliver robust and reliable computational data on this promising, yet under-characterized, molecule.

Introduction: The "Why" of a Theoretical Deep Dive

This compound (CAS No. 850568-70-6) is a substituted aryl diboronic acid.[1][2] Its classification as a "Protein Degrader Building Block" suggests its potential utility in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and other novel therapeutic agents.[2] Boronic acids are a cornerstone of modern medicinal chemistry, with several FDA-approved drugs, such as Bortezomib (Velcade), leveraging the unique electronic properties of the boron atom.[3][4][5]

The sp²-hybridized boron atom possesses a vacant p-orbital, rendering it a Lewis acid.[6][7][8] This electronic deficiency allows for reversible covalent interactions with biological nucleophiles, a feature critical to their mechanism of action. The reactivity and binding affinity of boronic acids are exquisitely sensitive to the electronic and steric effects of their substituents. Therefore, a deep theoretical understanding of this compound is not merely an academic exercise; it is a prerequisite for its rational deployment in drug design and materials science.

This guide outlines a multi-faceted computational approach to build a comprehensive profile of the title compound, from its fundamental molecular geometry to its complex intermolecular interactions and reactivity.

Part 1: Foundational Energetics and Structural Analysis

The first principle in characterizing any molecule is to understand its preferred three-dimensional structure and conformational landscape. For a molecule with multiple rotatable bonds—like the C-B bonds of the boronic acid groups and the C-O bond of the propoxy group—this is a non-trivial task.

Conformational Space Exploration

The relative orientation of the two boronic acid groups and the propoxy group dictates the molecule's overall shape, dipole moment, and accessibility for intermolecular interactions. A key initial step is to map the potential energy surface (PES) associated with the rotation of these groups.

Causality behind the Method : We choose a two-dimensional relaxed PES scan. This is computationally more intensive than a rigid scan but provides a more accurate representation of the energy landscape. As one dihedral angle is systematically varied, all other geometric parameters are allowed to relax (optimize). This accounts for the electronic and steric adjustments the rest of the molecule makes, preventing artificially high energy barriers. Studies on 1,3-phenylenediboronic acid have shown that the rotational barrier for the boronic groups is significant and influenced by interactions with adjacent C-H bonds.[9][10] The presence of the bulky propoxy group in our target molecule is expected to further influence these barriers.

Protocol 1: Rotational Barrier Calculation
  • Initial Structure Generation: Build the 3D structure of this compound.

  • Pre-optimization: Perform an initial geometry optimization using a computationally inexpensive method (e.g., DFT with a smaller basis set like 6-31G(d)).

  • PES Scan Setup:

    • Define the two dihedral angles for the C-B bonds as the scan coordinates.

    • Set a scan range of 360° with a step size of 15-30°.

    • Employ a robust level of theory, such as the M06-2X functional with the 6-311+G(d,p) basis set, which has been shown to be effective for similar systems.[9][10]

  • Execution: Run the relaxed PES scan.

  • Analysis: Identify the low-energy minima on the PES. These correspond to the stable conformers.

  • Re-optimization and Frequency Calculation: Take the geometry of each identified minimum and perform a full geometry optimization followed by a frequency calculation at a higher level of theory (e.g., MP2/aug-cc-pVDZ) to confirm they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).[11][12]

Workflow for Conformational Analysis

G cluster_prep Preparation cluster_scan Potential Energy Surface Scan cluster_validation Validation & Refinement Build Build 3D Structure PreOpt Pre-optimization (DFT/6-31G(d)) Build->PreOpt PES_Scan Relaxed PES Scan (M06-2X/6-311+G(d,p)) PreOpt->PES_Scan Optimized Geometry IdentifyMin Identify Energy Minima PES_Scan->IdentifyMin ReOpt Full Optimization (MP2/aug-cc-pVDZ) IdentifyMin->ReOpt Conformer Geometries Freq Frequency Calculation ReOpt->Freq Final Stable Conformers & Relative Energies Freq->Final Thermochemical Data

Caption: Workflow for identifying stable conformers.

Part 2: Delving into Electronic Structure and Bonding

With stable conformers identified, we can now probe the electronic nature of the molecule. This is crucial for understanding its reactivity, spectroscopic properties, and non-covalent interactions.

Frontier Molecular Orbitals (FMOs) and Electrostatic Potential (ESP)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap is a measure of molecular stability. The ESP map reveals the charge distribution and identifies electrophilic (positive potential, e.g., around the boron atoms) and nucleophilic (negative potential, e.g., around the oxygen atoms) sites.

Advanced Bonding Analysis: NBO and QTAIM

Causality behind the Method : While FMOs and ESP give a qualitative picture, a deeper, quantitative understanding requires more advanced techniques.

  • Natural Bond Orbital (NBO) Analysis: This method localizes electrons into bonds and lone pairs, providing insights into hybridization and delocalization. For boronic acids, NBO is particularly useful for quantifying the pπ-pπ dative bonding between the oxygen lone pairs and the vacant p-orbital of the boron atom, which contributes to the stability of the B-O bonds.[13]

  • Quantum Theory of Atoms in Molecules (QTAIM): This theory analyzes the topology of the electron density (ρ(r)). By locating bond critical points (BCPs) between atoms, we can characterize the nature of the chemical bonds (covalent vs. ionic/electrostatic). QTAIM is exceptionally powerful for analyzing weak interactions, such as the hydrogen bonds that dominate the intermolecular behavior of boronic acids.[9][10][14]

Protocol 2: Electronic Structure Calculation
  • Input Geometry: Use the lowest-energy conformer geometry obtained from Protocol 1.

  • Single-Point Energy Calculation: Perform a single-point energy calculation at a high level of theory (e.g., MP2/aug-cc-pVTZ or a suitable DFT functional) to generate a high-quality wavefunction.

  • Property Calculation:

    • Request HOMO, LUMO, and ESP map generation.

    • In the calculation software (e.g., Gaussian), include keywords for NBO and AIM (QTAIM) analysis.

  • Analysis:

    • Visualize FMOs and the ESP map.

    • Analyze the NBO output for bond orders, hybridization, and charge distribution.

    • Analyze the QTAIM output for the properties of BCPs (e.g., electron density ρ(rBCP) and its Laplacian ∇²ρ(rBCP)) to characterize C-B, B-O, and potential intramolecular hydrogen bonds.

ParameterComputational MethodExpected Insights
HOMO-LUMO GapDFT/MP2Electronic stability and susceptibility to excitation.
Electrostatic PotentialDFT/MP2Identification of electrophilic (B) and nucleophilic (O) sites for reactivity prediction.
Natural Atomic ChargesNBOQuantitative charge distribution on each atom.
Bond CharacterNBO/QTAIMDegree of covalency and π-character in C-B and B-O bonds.
Intramolecular InteractionsQTAIMDetection and characterization of weak intramolecular interactions (e.g., C-H···O).

Part 3: Intermolecular Interactions and Self-Assembly

A hallmark of boronic acids is their propensity to form hydrogen-bonded dimers in the solid state and in non-polar solvents.[12][14] Understanding the stability and geometry of these dimers is essential for predicting crystal packing and behavior in various media.

Dimerization Energy Calculation

Causality behind the Method : The interaction energy of a dimer must be corrected for Basis Set Superposition Error (BSSE). BSSE is an artifact where each monomer in a complex "borrows" basis functions from the other, artificially increasing the calculated binding energy. The counterpoise correction method by Boys and Bernardi is the standard for eliminating this error. We will calculate the dimerization energy for the most stable hydrogen-bonded dimer, which for phenylboronic acids is typically a doubly hydrogen-bonded, centrosymmetric structure.[9][12]

Protocol 3: Dimer Interaction Energy
  • Monomer Optimization: Use the fully optimized lowest-energy monomer structure.

  • Dimer Construction: Create a dimer with the expected hydrogen bonding pattern (O-H···O).

  • Dimer Optimization: Optimize the geometry of the dimer at the M06-2X/6-311+G(d,p) or MP2/aug-cc-pVDZ level of theory.

  • Counterpoise-Corrected Energy Calculation:

    • Perform a single-point energy calculation on the optimized dimer using the counterpoise=2 keyword.

    • This calculates the energies of the dimer and each monomer (A and B) in the full basis set of the dimer.

    • The interaction energy is calculated as: ΔEint = Edimer - (EA(dimer basis) + EB(dimer basis)).

  • Analysis: The resulting ΔEint is the BSSE-corrected interaction energy. A negative value indicates a stable dimer. Further QTAIM analysis on the dimer can characterize the O-H···O hydrogen bonds.

Logical Flow for Dimerization Study

G cluster_dimer Dimer Calculation cluster_analysis Analysis Monomer Optimized Monomer (from Protocol 1) BuildDimer Construct Dimer Monomer->BuildDimer OptDimer Optimize Dimer Geometry BuildDimer->OptDimer CPEnergy Counterpoise-Corrected Energy Calculation OptDimer->CPEnergy AIM_Dimer QTAIM Analysis of Hydrogen Bonds OptDimer->AIM_Dimer InteractionEnergy Calculate BSSE-corrected Interaction Energy CPEnergy->InteractionEnergy InteractionEnergy->AIM_Dimer Result Dimer Stability & H-Bond Characterization AIM_Dimer->Result

Caption: Workflow for Dimer Interaction Analysis.

Conclusion: Synthesizing a Predictive Molecular Portrait

By systematically executing these theoretical protocols, researchers can construct a detailed, multi-layered understanding of this compound. The data generated—spanning conformational preferences, electronic structure, bonding characteristics, and intermolecular forces—provides a robust foundation for predicting its behavior. This knowledge is invaluable for its application in drug discovery, enabling the rational design of more complex molecules where this compound serves as a key building block. The computational framework presented here is not merely a set of calculations but a strategic approach to unlock the full chemical potential of a promising molecule.

References

A Technical Guide to the Solubility of 5-Methyl-4-propoxy-1,3-phenylenediboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in the Application of 5-Methyl-4-propoxy-1,3-phenylenediboronic Acid

This compound is a vital building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in the construction of complex biaryl and polyaryl structures makes it a compound of significant interest to researchers in medicinal chemistry and materials science.[2][3] The efficiency and success of synthetic transformations involving this reagent are intrinsically linked to its solubility in the chosen reaction medium. A thorough understanding of its solubility profile in various organic solvents is therefore not merely academic, but a practical necessity for optimizing reaction conditions, improving yields, and ensuring robust and scalable processes.[3]

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. While direct, extensive quantitative solubility data for this specific compound is not widely published, this guide leverages established principles of boronic acid chemistry and data from structurally analogous compounds to provide a robust predictive framework. Furthermore, it details a definitive experimental protocol for the precise determination of its solubility, empowering researchers to generate their own high-quality data.

Understanding the Physicochemical Drivers of Boronic Acid Solubility

The solubility of arylboronic acids is a complex interplay of several factors inherent to both the solute and the solvent. The presence of the two boronic acid moieties, a methyl group, and a propoxy group on the phenyl ring of this compound dictates its interactions with different solvent environments.

Key Influencing Factors:

  • Polarity: The two -B(OH)₂ groups are polar and capable of hydrogen bonding, both as donors and acceptors. This suggests a general affinity for polar solvents.

  • Hydrogen Bonding: Solvents that can engage in hydrogen bonding with the boronic acid's hydroxyl groups will generally be more effective at solvating the molecule.

  • Aprotic vs. Protic Solvents: Protic solvents can interact strongly through hydrogen bonding, while polar aprotic solvents can act as hydrogen bond acceptors.

  • Van der Waals Forces: The aromatic ring and the propoxy group contribute to nonpolar character, allowing for van der Waals interactions with less polar solvents.

  • Anhydride Formation (Boroxines): A critical and often overlooked aspect of boronic acid chemistry is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4][5] This equilibrium is solvent-dependent and can significantly impact solubility. In non-polar, aprotic solvents, the formation of the less polar boroxine trimer can sometimes increase solubility compared to the free acid.

Predicted Solubility Profile of this compound

Based on the principles outlined above and solubility data for analogous compounds like phenylboronic acid and its derivatives, a qualitative and semi-quantitative solubility profile for this compound can be predicted.[6][7][8] The presence of the propoxy group, compared to an unsubstituted phenylenediboronic acid, is expected to enhance solubility in less polar organic solvents due to its lipophilic character.[4]

Table 1: Predicted Qualitative and Semi-Quantitative Solubility of this compound in Common Organic Solvents

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Polar Aprotic Tetrahydrofuran (THF)HighTHF is a good hydrogen bond acceptor and has a moderate dielectric constant, effectively solvating the boronic acid groups.
AcetoneHighSimilar to THF, acetone is a strong hydrogen bond acceptor.[6][7]
Dimethylformamide (DMF)Very HighDMF is a highly polar aprotic solvent with excellent solvating power for polar compounds.
Acetonitrile (ACN)Moderate to HighAcetonitrile is polar but a weaker hydrogen bond acceptor than THF or acetone.
Polar Protic MethanolHighMethanol can act as both a hydrogen bond donor and acceptor, leading to strong interactions.
EthanolHighSimilar to methanol, but the slightly larger alkyl chain may slightly decrease solubility compared to methanol.
Isopropanol (IPA)ModerateThe bulkier isopropyl group may slightly hinder solvation compared to smaller alcohols.
Ethers Diethyl EtherModerateThe ether oxygen can act as a hydrogen bond acceptor, but the overall nonpolar character is significant.
1,4-DioxaneHighThe two ether linkages and cyclic structure provide good solvating power for boronic acids.
Chlorinated Dichloromethane (DCM)Low to ModerateDCM is a relatively nonpolar solvent, though it can participate in weak hydrogen bonding.
ChloroformModerateChloroform is slightly more polar than DCM and can show moderate solubility for some boronic acids.[6][7]
Hydrocarbons TolueneLowPrimarily nonpolar interactions; solubility is expected to be limited.
Heptane/HexaneVery LowDominated by nonpolar character, these solvents are poor choices for dissolving boronic acids.[6][7]

Experimental Determination of Solubility: A Validated Protocol

For precise and reliable solubility data, experimental determination is essential. The dynamic (or synthetic) method is a widely accepted and robust technique for measuring the solubility of boronic acids in organic solvents.[4][9][10] This method involves monitoring the temperature at which a solid solute, in a known concentration with a solvent, completely dissolves upon controlled heating.

Principle of the Dynamic Method

A biphasic sample of known composition (solute and solvent) is heated at a slow, constant rate with vigorous stirring. The point at which the solution becomes clear, indicating the complete dissolution of the solid, is the equilibrium solubility temperature for that specific concentration. By repeating this process for various compositions, a solubility curve (mole fraction vs. temperature) can be constructed.

Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Accurately weigh This compound prep2 Accurately weigh the chosen organic solvent prep1->prep2 prep3 Combine in a jacketed glass vessel to a known mole fraction prep2->prep3 meas1 Heat the vessel at a controlled, slow rate (e.g., 0.1-0.3 K/min) prep3->meas1 Transfer meas2 Vigorously stir the suspension meas1->meas2 meas3 Monitor turbidity with a luminance probe or visually meas2->meas3 ana1 Record the temperature of complete dissolution (disappearance of turbidity) meas3->ana1 Equilibrium Point ana2 Repeat for multiple compositions ana1->ana2 ana3 Construct solubility curve (Mole Fraction vs. Temperature) ana2->ana3

Caption: Workflow for the dynamic method of solubility determination.

Step-by-Step Methodology
  • Apparatus Setup:

    • A jacketed glass vessel connected to a circulating bath for precise temperature control.

    • A magnetic stirrer and stir bar for vigorous agitation.

    • A calibrated temperature probe immersed in the sample.

    • (Optional but recommended) A luminance probe or a laser-based system to objectively detect the disappearance of turbidity.

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into the jacketed glass vessel.

    • Accurately weigh the desired organic solvent and add it to the vessel to create a suspension of known composition (mole fraction).

  • Measurement:

    • Begin stirring the suspension vigorously to ensure homogeneity.

    • Program the circulating bath to heat the vessel at a slow, constant rate (e.g., 0.1–0.3 K/min). A slow heating rate is crucial for ensuring the system remains at equilibrium.

    • Continuously monitor the turbidity of the solution.

  • Endpoint Determination:

    • The temperature at which the very last solid particles dissolve, resulting in a perfectly clear solution, is the equilibrium solubility temperature for that specific mole fraction. If using a luminance probe, this corresponds to the point of maximum light transmittance.

  • Data Compilation:

    • Repeat steps 2-4 for a range of different mole fractions to obtain a series of data points.

    • Plot the mole fraction of the solute (x) against the corresponding equilibrium temperature (T) to generate the solubility curve.

Factors Affecting Stability and Measurement

  • Oxidative Stability: Boronic acids can be susceptible to oxidation, especially at elevated temperatures.[11][12] It is advisable to perform solubility determinations under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, which could affect the accuracy of the results.

  • Protodeboronation: In the presence of water or other protic species, protodeboronation (cleavage of the C-B bond) can occur, particularly under harsh conditions.[13] Using anhydrous solvents is recommended for accurate solubility determination in organic media.

  • Purity of Materials: The purity of both the this compound and the solvent will directly impact the accuracy of the solubility measurements. Use of high-purity materials is essential.

Conclusion

A comprehensive understanding of the solubility of this compound is fundamental to its effective use in synthetic chemistry. This guide provides a predictive framework for its solubility in a range of common organic solvents, based on established chemical principles. For researchers requiring precise data for process optimization and development, the detailed dynamic solubility determination protocol offers a robust and reliable method. By carefully considering the factors influencing both solubility and stability, scientists and drug development professionals can unlock the full potential of this versatile building block.

References

A Technical Guide to the Electronic Effects of Substituents on Phenylenediboronic Acids: Principles and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenylenediboronic acids (PDBAs) are a class of molecules gaining significant traction in materials science, diagnostics, and particularly in drug development.[1][2] Their utility stems from the unique ability of their twin boronic acid moieties to reversibly bind with 1,2- and 1,3-diols, a functional group prevalent in biologically crucial molecules like saccharides.[3][4][5] The efficacy, selectivity, and responsiveness of these interactions are not inherent but are exquisitely tunable through the strategic placement of substituents on the central phenyl ring. This technical guide provides an in-depth exploration of the electronic effects—both inductive and resonance—that substituents impart on the physicochemical properties of PDBAs. We will dissect how these effects modulate Lewis acidity (pKa), reactivity, and diol binding affinity, offering a framework for the rational design of PDBAs for targeted applications. This guide further details authoritative experimental protocols for the synthesis and characterization of these compounds and showcases their practical application in the development of advanced therapeutic and diagnostic systems.

Introduction: The Phenylenediboronic Acid Scaffold

Phenylenediboronic acids are aromatic compounds featuring two boronic acid [-B(OH)₂] groups attached to a benzene ring. They exist as three constitutional isomers: ortho-, meta-, and para-phenylenediboronic acid, each with a distinct spatial arrangement of the boronic acid groups that influences its structural and reactive properties.[1][6][7]

The foundational importance of this scaffold lies in the chemistry of the boronic acid group itself. The boron atom possesses a vacant p-orbital, rendering it a mild Lewis acid capable of accepting a pair of electrons.[3] This Lewis acidity is the basis for its most valuable interaction: a rapid and reversible covalent condensation reaction with diols to form stable five- or six-membered cyclic boronate esters.[3][8] It is this dynamic covalent reactivity that positions PDBAs as powerful building blocks for:

  • Glucose-Responsive Drug Delivery Systems: Wherein a PDBA-functionalized polymer matrix can swell or disassemble in the presence of glucose to release an encapsulated therapeutic, such as insulin.[9][10][11]

  • Biological Sensors: Enabling the detection and quantification of saccharides and other diol-containing biomarkers.[3][10]

  • Self-Healing Materials and Hydrogels: Utilizing the reversible formation of boronate esters as dynamic cross-links.[9][12]

The central challenge and opportunity in harnessing PDBAs lie in tuning their properties. For instance, for a glucose sensor to be effective in a physiological environment, it must bind glucose optimally at pH ~7.4. The intrinsic pKa of unsubstituted phenylboronic acid is around 8.8, meaning it is predominantly in its less reactive, neutral trigonal planar state at physiological pH.[8] By introducing substituents to the phenyl ring, we can precisely modulate the electron density at the boron centers, thereby altering their pKa and tailoring their binding affinity for specific conditions.[12][13]

Fundamental Electronic Principles

The influence of a substituent on the reactivity of the boronic acid groups is governed by a combination of two primary electronic effects that propagate through the molecule's framework.[14][15]

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the intrinsic electronegativity of the substituent relative to carbon. Electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ pull electron density away from the ring through the σ-framework (a -I effect), while electron-donating groups (EDGs) like alkyl groups push electron density into the ring (+I effect).

  • Resonance Effect (R): This effect is transmitted through the pi (π) system and occurs when a substituent has lone pairs or π-bonds that can overlap with the aromatic π-system. EDGs like -OH or -OCH₃ can donate electron density into the ring via resonance (+R effect), while EWGs like -C=O or -CN can withdraw electron density from the ring (-R effect).[14]

These effects are not mutually exclusive and their net impact determines the overall electron density of the aromatic ring and, consequently, the Lewis acidity of the attached boronic acid groups.

Electronic_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃ Ring Phenyl Ring EDG->Ring +I, +R effects (Increase e⁻ density) EWG e.g., -NO₂ EWG->Ring -I, -R effects (Decrease e⁻ density) Boronic_Acid B(OH)₂ (Lewis Acidic Center) Ring->Boronic_Acid Modulates Lewis Acidity

Caption: Electronic influence of substituents on a boronic acid group.

Quantifying Substituent Effects: The Hammett Equation

The Hammett equation provides a powerful quantitative tool for correlating reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[16][17] It is expressed as:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

  • K or k is the equilibrium or rate constant for the substituted reactant.

  • K₀ or k₀ is the constant for the unsubstituted (hydrogen) reactant.

  • σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It is a measure of the electronic effect of a substituent. Positive σ values indicate an EWG, while negative values indicate an EDG.

  • ρ (rho) is the reaction constant , which is characteristic of a given reaction and its sensitivity to electronic effects.[17]

For the dissociation of phenylboronic acids, the ρ value is positive (~2.06), indicating that the reaction is highly sensitive to substituent effects and is favored by electron-withdrawing groups that stabilize the resulting negative charge on the boronate anion.[18]

Impact on Physicochemical Properties

Modulation of Lewis Acidity and pKa

The most critical property governed by electronic effects is the Lewis acidity of the boronic acid, which is experimentally quantified by its pKa. The equilibrium involves the neutral, trigonal sp²-hybridized boronic acid accepting a hydroxide ion to form a negatively charged, tetrahedral sp³-hybridized boronate ion.[4][19]

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CF₃ withdraw electron density from the phenyl ring.[13] This withdrawal is relayed to the boron atom, making it more electron-deficient and thus a stronger Lewis acid. A more acidic boronic acid can more readily accept a hydroxide ion, resulting in a lower pKa value .[18][20][21]

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -CH₃ donate electron density to the phenyl ring. This increased electron density on the boron atom makes it less electron-deficient and a weaker Lewis acid. Consequently, the equilibrium favors the neutral form, resulting in a higher pKa value .[22][23]

For PDBAs, this is slightly more complex, as they exhibit a two-step acid-base equilibrium with two distinct pKa values (pKa₁ and pKa₂), corresponding to the ionization of the first and second boronic acid groups.[1][24] The electronic effect of a substituent will modulate both values.

Table 1: Representative pKa Values of Substituted Phenylboronic Acids

Substituent (para-position)Hammett Constant (σp)pKa (in water)Electronic EffectReference
-OCH₃-0.279.25Strong EDG[22]
-CH₃-0.179.15EDG[18]
-H0.008.86Reference[18]
-F0.068.71Weak EWG[18]
-Cl0.238.56EWG[18]
-Br0.238.54EWG[18]
-CN0.667.84Strong EWG[18]
-NO₂0.787.08Very Strong EWG[18]

Note: Data is for monosubstituted phenylboronic acids, which serve as an excellent model for understanding the trends in PDBAs.

Influence on Diol Binding Affinity

The binding of a boronic acid to a diol is a pH-dependent process involving two primary pathways.[8] Understanding this is crucial for drug development professionals designing systems for physiological environments.

Boronate_Ester_Formation cluster_main Boronate Ester Formation Equilibrium BA R-B(OH)₂ (Trigonal Boronic Acid) BOH R-B(OH)₃⁻ (Tetrahedral Boronate) BA->BOH + OH⁻ (pKa dependent) Ester Cyclic Boronate Ester BA->Ester + Diol (Slower Pathway) BOH->Ester + Diol (Favored Pathway) Diol Diol (e.g., Glucose) caption pH-dependent pathways for boronate ester formation.

Caption: pH-dependent pathways for boronate ester formation.

While both the neutral boronic acid and the anionic boronate can react with diols, kinetic studies have shown that the reaction with the tetrahedral boronate ion is often significantly faster.[3][25] Therefore, for efficient binding to occur, the pH of the solution should be near or above the pKa of the boronic acid to ensure a sufficient concentration of the highly reactive boronate species.[4][5][19]

This has profound implications for design:

  • To create a PDBA that binds strongly to glucose at physiological pH (7.4), one must select a substituent that lowers the pKa to be in this range. A PDBA with a para-nitro substituent (pKa ≈ 7.1) will be far more effective than an unsubstituted one (pKa ≈ 8.8).[18]

  • Conversely, for applications requiring diol release in acidic environments, a PDBA with a higher pKa, functionalized with an EDG, would be more appropriate.

Experimental Workflows: Synthesis and Characterization

Synthesis of Substituted Phenylenediboronic Acids

While several methods exist, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and reliability in forming carbon-carbon bonds.[26][27][28] It is an ideal method for synthesizing substituted PDBAs.

Suzuki_Workflow cluster_reactants Reactants & Reagents ArylHalide Substituted Aryl Dihalide Reaction Reaction Setup (Inert Atmosphere, Heat) ArylHalide->Reaction Diboron Bis(pinacolato)diboron Diboron->Reaction Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction Base Base (e.g., KOAc) Base->Reaction Solvent Anhydrous Solvent (e.g., Dioxane) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Crystallization / Chromatography) Workup->Purification Hydrolysis Pinacol Deprotection (Acidic Hydrolysis) Purification->Hydrolysis Product Final Product: Substituted PDBA Hydrolysis->Product

Caption: General workflow for PDBA synthesis via Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-Nitro-1,3-phenylenediboronic acid bis(pinacol) ester

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1,3-dibromo-5-nitrobenzene (1.0 eq), bis(pinacolato)diboron (2.2 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Degas the mixture with three cycles of vacuum/backfill with inert gas. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS for consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired bis(pinacol) ester.

  • Deprotection (Hydrolysis): The resulting ester can be hydrolyzed to the free diboronic acid using aqueous acid (e.g., HCl) in a suitable solvent like acetone or THF, if required for the final application.

Rationale: The use of a palladium catalyst is essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[27] The base is required for the transmetalation step, and an inert atmosphere prevents catalyst degradation.[29]

Characterization: Probing Electronic Effects with ¹¹B NMR

¹¹B NMR spectroscopy is a uniquely powerful tool for studying boronic acids as it directly probes the boron nucleus.[4][5] The chemical shift (δ) of the ¹¹B signal is highly sensitive to the hybridization state and electronic environment of the boron atom.

  • sp²-hybridized (trigonal planar) boronic acids typically appear at a lower field (δ ≈ 28-30 ppm).

  • sp³-hybridized (tetrahedral) boronates appear at a significantly higher field (δ ≈ 3-9 ppm) due to the shielding effect of the negative charge.[19]

This distinct difference allows for the precise determination of the pKa via a pH titration experiment.

Experimental Protocol: pKa Determination by ¹¹B NMR Titration

  • Sample Preparation: Prepare a series of buffered solutions (e.g., phosphate or universal buffer) across a range of pH values (e.g., from pH 6 to pH 11).

  • NMR Samples: In quartz NMR tubes (to avoid background boron signals from borosilicate glass), dissolve a constant, known concentration of the substituted PDBA (e.g., ~4 mg in 0.65 mL) in each buffered D₂O solution.[19]

  • Data Acquisition: Acquire a ¹¹B NMR spectrum for each sample.

  • Data Analysis:

    • Observe the chemical shift of the boron signal as a function of pH. As the pH increases past the pKa, the single peak corresponding to the sp² species will shift upfield, representing a weighted average of the sp² and sp³ species in fast exchange.

    • Plot the observed chemical shift (δ_obs) against the pH.

    • Fit the resulting sigmoidal curve to a Henderson-Hasselbalch-like equation. The pH at the inflection point of the curve corresponds to the pKa of the boronic acid.[19]

Applications in Drug Development and Research

The ability to fine-tune the electronic properties of PDBAs has direct and impactful applications for researchers in drug development.

  • Optimizing Glucose Sensors: As discussed, the primary goal for developing non-invasive glucose monitors is to achieve high binding affinity and selectivity at physiological pH. By incorporating EWGs like fluorine or cyano groups, researchers can lower the pKa of the PDBA sensing element into the 7.0-7.5 range, dramatically improving its sensitivity and response.[10][13][30]

  • Designing Smart Drug Delivery Vehicles: PDBA-functionalized nanoparticles or hydrogels can be engineered to release their therapeutic payload in response to specific stimuli.[2][11] For example, a system cross-linked by boronate esters formed between a PDBA polymer and a diol-containing polymer can be designed. In the presence of high glucose concentrations (hyperglycemic conditions), the glucose will competitively bind to the PDBA, displacing the polymer cross-links and causing the matrix to swell or dissolve, thereby releasing the encapsulated drug.[9][10] The binding/release kinetics can be precisely controlled by the electronic nature of the substituents on the PDBA.

  • Developing Novel Enzyme Inhibitors: Boronic acids are well-known transition-state analog inhibitors of serine proteases. The tetrahedral boronate adduct formed with the active site serine mimics the tetrahedral intermediate of peptide bond hydrolysis. Substituents on the phenyl ring can be used to modulate the Lewis acidity of the boron atom to enhance this interaction and improve binding affinity (i.e., lower the inhibition constant, Kᵢ).[31][32]

Conclusion and Future Outlook

The electronic effects of substituents on phenylenediboronic acids provide a sophisticated toolkit for the rational design of functional molecules. By applying the fundamental principles of physical organic chemistry, researchers can precisely control the Lewis acidity, reactivity, and binding characteristics of the PDBA scaffold. Electron-withdrawing groups increase Lewis acidity and lower the pKa, enhancing diol binding at physiological pH, a critical feature for glucose sensing and responsive drug delivery. Conversely, electron-donating groups can be used for applications requiring weaker binding or release in more acidic conditions. As synthetic methodologies become more advanced and our understanding of the subtle interplay between electronic and steric effects deepens, we anticipate the development of even more complex and highly functionalized PDBA-based systems. The integration of computational modeling will further accelerate the in-silico design and screening of substituted PDBAs, paving the way for next-generation diagnostics, self-regulating therapeutics, and intelligent biomaterials.[20]

References

Methodological & Application

Application Notes and Protocols for the Use of 5-Methyl-4-propoxy-1,3-phenylenediboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Difunctional Building Block for Complex Molecule Synthesis

5-Methyl-4-propoxy-1,3-phenylenediboronic acid is a valuable and versatile building block in modern organic synthesis, particularly for the construction of complex biaryl and poly-aryl structures, which are prevalent in many pharmaceutical agents and advanced materials.[1][2] Its unique structure, featuring two boronic acid moieties at the 1 and 3 positions of a substituted benzene ring, allows for sequential or double Suzuki-Miyaura coupling reactions.[3] This enables the strategic introduction of two different or identical aryl or heteroaryl groups, providing a powerful tool for creating diverse molecular architectures.[4]

The presence of the methyl and propoxy substituents on the central phenyl ring can also influence the electronic properties and steric environment of the resulting coupled products, potentially impacting their biological activity or material properties. This guide provides a comprehensive overview of the application of this compound in Suzuki-Miyaura coupling, including mechanistic considerations, detailed experimental protocols for both selective mono-coupling and double-coupling, and key insights for reaction optimization.

Mechanistic Principles of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[5] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

A crucial aspect of the Suzuki-Miyaura reaction is the role of the base, which is essential for the activation of the boronic acid.[5][7] The base converts the neutral boronic acid into a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium complex.[7]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + [R2-B(OH)3]- pd2_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1_r2 reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R1-R2 reductive_elimination->product boronic_acid R2-B(OH)2 boronate [R2-B(OH)3]- boronic_acid->boronate + Base base Base

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Strategic Considerations for Using a Diboronic Acid

The presence of two boronic acid groups on this compound introduces the possibility of either a single (mono-coupling) or double (di-coupling) reaction. The desired outcome will dictate the reaction strategy.

  • Selective Mono-coupling: To achieve a single coupling, the diboronic acid is typically used in excess relative to the aryl halide. This statistical approach favors the reaction of only one boronic acid group. Careful control of reaction time and temperature is also crucial to prevent the second coupling from occurring.

  • Double Coupling: For the synthesis of symmetrical products, the aryl halide is used in excess (at least 2 equivalents). To create unsymmetrical products in a one-pot reaction, a sequential approach is necessary. This involves a first Suzuki coupling with one type of aryl halide, followed by the addition of a second, different aryl halide to react with the remaining boronic acid group.

Experimental Protocols

The following protocols are provided as representative examples and may require optimization based on the specific substrates and desired outcome.

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling

This protocol is designed to favor the formation of a mono-arylated product.

Reaction Scheme:

Materials:

  • This compound (1.5 - 2.0 equivalents)

  • Aryl halide (Ar-X) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, the aryl halide, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the solvent mixture to the flask.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion (or when the desired level of mono-coupling is reached), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Reaction Parameters for Selective Mono-Coupling

ParameterRecommended ConditionRationale
Stoichiometry 1.5 - 2.0 eq. of diboronic acidStatistically favors mono-coupling.
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Generally effective for a wide range of substrates.
Base K₂CO₃ or Cs₂CO₃Common and effective bases for Suzuki couplings.
Solvent 1,4-Dioxane/Water (4:1)Good for solubilizing both organic and inorganic reagents.[8]
Temperature 80 °CA lower temperature can help control selectivity.
Reaction Time Monitor closelyStop the reaction once the starting aryl halide is consumed to minimize double coupling.
Protocol 2: Double Suzuki-Miyaura Coupling for Symmetrical Products

This protocol is designed for the synthesis of symmetrical biaryl products where both boronic acid groups react with the same aryl halide.

Reaction Scheme:

Materials:

  • This compound (1.0 equivalent)

  • Aryl halide (Ar-X) (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (4.0 - 5.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Follow steps 1-5 from Protocol 1, adjusting the stoichiometry of the reagents as indicated above.

  • Heat the reaction to a higher temperature (e.g., 90-110 °C) to drive the reaction to completion.

  • Monitor the reaction by TLC or LC-MS until the mono-coupled intermediate is fully consumed.

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation: Reaction Parameters for Double Coupling

ParameterRecommended ConditionRationale
Stoichiometry 2.2 - 2.5 eq. of aryl halideDrives the reaction towards the di-substituted product.
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Robust catalysts suitable for forcing conditions.
Base K₂CO₃ or Cs₂CO₃Sufficient excess to activate both boronic acid groups.
Solvent 1,4-Dioxane/Water (4:1)A versatile solvent system.[8]
Temperature 90 - 110 °CHigher temperature promotes the second coupling.
Reaction Time To completionEnsure full conversion to the desired product.

Experimental Workflow Visualization

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a Combine Diboronic Acid, Aryl Halide, and Base b Inert Atmosphere (Evacuate/Backfill) a->b c Add Solvent b->c d Degas Solution c->d e Add Palladium Catalyst d->e f Heat to Desired Temperature e->f g Monitor by TLC/LC-MS f->g h Cool to Room Temperature g->h i Aqueous Workup (Extraction) h->i j Dry and Concentrate i->j k Column Chromatography j->k

Figure 2. A generalized experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of these reagents can significantly impact the reaction outcome.[8][9] Increasing the reaction temperature or time may also improve the yield, but be mindful of potential side reactions.

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents are pure and the solvent is adequately degassed. The palladium catalyst can be sensitive to oxygen. A fresh batch of catalyst may be required.

  • Side Reactions: Protodeboronation (loss of the boronic acid group) can be a significant side reaction, especially with electron-rich or sterically hindered boronic acids.[10] Using milder bases or anhydrous conditions can sometimes mitigate this issue. Homocoupling of the boronic acid can also occur.

  • Controlling Selectivity: For selective mono-coupling, it is crucial to carefully monitor the reaction and stop it at the optimal time. Using a less reactive aryl halide for the first coupling in a sequential reaction can also help control the outcome.

Conclusion

This compound is a powerful synthetic intermediate for the construction of complex aryl-containing molecules via the Suzuki-Miyaura coupling. By carefully controlling the reaction conditions, researchers can achieve either selective mono-coupling or double coupling, providing access to a wide range of symmetrical and unsymmetrical biaryl and poly-aryl structures. The protocols and insights provided in this guide serve as a valuable starting point for the successful application of this versatile building block in drug discovery and materials science.

References

Application Notes and Protocols for Reactions with 5-Methyl-4-propoxy-1,3-phenylenediboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Compound Overview and Strategic Utility

5-Methyl-4-propoxy-1,3-phenylenediboronic acid is a versatile bifunctional building block, poised for significant application in the synthesis of complex organic molecules. Its defining feature is the presence of two boronic acid moieties arranged in a 1,3-substitution pattern on a benzene ring. This geometry is ideal for constructing angular or meta-linked architectures. The electron-donating nature of the methyl and propoxy substituents enhances the nucleophilicity of the boronic acid groups, influencing their reactivity in cross-coupling reactions.

The primary application for this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1][2][3] The dual reactive sites allow for sequential or simultaneous double coupling reactions, enabling the synthesis of polymers, macrocycles, and complex drug scaffolds from a single, well-defined core.

This document provides a detailed protocol for a representative double Suzuki-Miyaura cross-coupling reaction, explains the rationale behind the procedural choices, and offers guidance for reaction monitoring and validation.

Core Principles & Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[3][4] The cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).[1][4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is facilitated by a base.[4]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

For a diboronic acid like this compound, this cycle can occur twice. Careful control of stoichiometry can potentially favor mono- or di-substitution. The electron-rich nature of the aromatic ring may necessitate the use of electron-rich and sterically bulky phosphine ligands to facilitate the oxidative addition and reductive elimination steps.[5][6]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R-B(OR)₂]⁻ PdII_Diorgano Ar-Pd(II)L₂-R Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Ar-R BoronicAcid R-B(OH)₂ Base Base (e.g., OH⁻) Boronate [R-B(OH)₃]⁻ Base->Boronate Activation Boronate->PdII_Aryl Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Double Suzuki-Miyaura Coupling

This protocol details a general procedure for the double cross-coupling of this compound with two equivalents of an aryl bromide.

Materials and Reagents
ReagentM.W.EquivalentsPurpose
This compound251.881.0Bifunctional Nucleophile
Aryl Bromide (Ar-Br)Varies2.2Electrophile (slight excess ensures completion)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.05 (5 mol%)Pd(0) Catalyst Precursor
Potassium Carbonate (K₂CO₃)138.214.0Base for boronic acid activation
1,4-Dioxane88.11-Organic Solvent
Water18.02-Co-solvent, aids in dissolving the base
Step-by-Step Methodology

Causality and In-Process Validation: The following steps are designed to create an inert atmosphere and ensure efficient mixing and heating, which are critical for a successful and reproducible outcome.

  • Flask Preparation: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the chosen aryl bromide (2.2 eq), potassium carbonate (4.0 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Expertise Note: Using a Schlenk flask allows for easy manipulation under an inert atmosphere, which is crucial as oxygen can oxidize the Pd(0) catalyst and lead to side reactions like boronic acid homocoupling.[6]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The final concentration of the diboronic acid should be approximately 0.1 M.

    • Expertise Note: Degassing the solvents (by sparging with argon for 20-30 minutes or by freeze-pump-thaw cycles) is a critical step to prevent catalyst deactivation. The addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[1]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 12-24 hours.

  • Reaction Monitoring (Self-Validation): The reaction progress should be monitored to ensure completion and to identify potential issues.[7]

    • Technique: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[8][9][10]

    • Procedure: After 4, 8, and 12 hours (or as needed), briefly cool the reaction, and under a positive flow of inert gas, withdraw a small aliquot (~0.1 mL) with a syringe. Quench the aliquot with water and extract with ethyl acetate. Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., Hexane/Ethyl Acetate).

    • Interpretation: Observe the disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the di-coupled product. A spot with intermediate polarity may indicate the mono-coupled intermediate. The reaction is complete when the diboronic acid spot is no longer visible.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (~50 mL) and water (~30 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Visualization of the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Reagents 1. Combine Solid Reagents (Diboronic Acid, Ar-Br, Base, Catalyst) Inert 2. Create Inert Atmosphere (Evacuate/Backfill with Argon) Reagents->Inert Solvent 3. Add Degassed Solvents (Dioxane/Water) Inert->Solvent Heat 4. Heat and Stir (90-100 °C, 12-24h) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup 6. Aqueous Work-up (Extraction & Drying) Monitor->Workup Complete Purify 7. Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: General workflow for the double Suzuki-Miyaura coupling reaction.

Troubleshooting and Optimization

Issue ObservedPotential CauseSuggested Solution
Low or No Reactivity Inactive catalyst; Insufficient temperature; Poor solvent choice.Use a fresh bottle of catalyst or a more active pre-catalyst (e.g., an XPhos-based system).[11] Increase temperature in 10 °C increments. Try a different solvent system like Toluene/Water.
Protodeborylation Presence of excess water or acid; Prolonged reaction time at high temp.Use anhydrous base (e.g., CsF or K₃PO₄). Minimize water content. Use boronic esters (e.g., pinacol esters) which are more stable.[1] Monitor reaction closely and stop once complete.
Homocoupling of Boronic Acid Presence of oxygen; Inefficient catalyst system.Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[6] Use a more sterically hindered phosphine ligand.
Incomplete Reaction/Stalls Catalyst deactivation; Insufficient base.Add a fresh portion of catalyst. Ensure the base is fully dissolved and in sufficient excess.

References

Application Note & Protocol: 5-Methyl-4-propoxy-1,3-phenylenediboronic Acid for the Rational Design of Functional Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the use of 5-Methyl-4-propoxy-1,3-phenylenediboronic acid as a versatile organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The unique functionalization of this linker—a central methyl group for steric influence, a propoxy chain for modulating pore environment, and two boronic acid moieties for robust framework formation and post-synthetic functionalization—offers a powerful tool for the rational design of MOFs with tailored properties. This guide details a representative synthesis protocol for the linker, a generalized solvothermal method for MOF construction, essential characterization techniques, and discusses potential applications in targeted drug delivery and advanced sensing, fields of high relevance to the target audience.

Introduction: The Strategic Advantage of a Multifunctional Linker

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[1][2] The ability to tune the chemical and structural properties of MOFs by judicious selection of these building blocks allows for their application in diverse fields, including gas storage, catalysis, and biomedicine.[1][3][4]

The linker, this compound, is a strategic choice for creating functional MOFs. Its design incorporates several key features:

  • Diboronic Acid Functionality: Boronic acids form strong, reversible covalent bonds with diols, a functional group present in many biologically significant molecules, including saccharides and certain drug molecules.[5][6] This makes boronic acid-functionalized MOFs prime candidates for biosensing and targeted drug delivery.[7][8][9]

  • Asymmetric Substitution: The methyl and propoxy groups break the symmetry of the phenyl ring. This can lead to the formation of MOFs with complex and potentially chiral topologies.

  • Pore Environment Tuning: The propoxy group introduces a degree of hydrophobicity and flexibility into the MOF pores, which can influence guest-host interactions and the release kinetics of encapsulated molecules.[10] The methyl group acts as a steric modulator, influencing the final pore size and shape of the framework.[3][11]

This guide provides the necessary protocols and scientific rationale to empower researchers to leverage this promising linker in their work.

Linker Profile and Synthesis Protocol

While direct literature on the synthesis of this compound is sparse, a reliable synthesis can be projected based on well-established organometallic methodologies.[6][12][13] The following is a representative protocol starting from a plausible precursor.

Linker Properties
PropertyValueSource
IUPAC Name (5-Methyl-4-propoxy-1,3-phenylene)diboronic acid-
CAS Number 850568-70-6[14]
Molecular Formula C₁₀H₁₆B₂O₅[14][15]
Molecular Weight 237.85 g/mol [14]
Appearance White to off-white powder (predicted)-
Solubility Soluble in polar organic solvents (e.g., THF, DMF, DMSO)[6]
Proposed Synthesis Protocol for the Linker

The proposed synthesis involves a double lithiation-borylation of a dibrominated precursor.

Workflow Diagram:

linker_synthesis cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Diboronic Acid Formation start 2,6-Dibromo-4-methylphenol reagent1 Propyl iodide, K₂CO₃ Acetone, Reflux start->reagent1 Propoxylation product1 1,5-Dibromo-2-propoxy-4-methylbenzene reagent1->product1 reagent2 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ 3. Acidic Hydrolysis (HCl) product1->reagent2 Lithiation-Borylation product2 This compound reagent2->product2

Caption: Proposed two-step synthesis of the target linker.

Step-by-Step Methodology:

Part A: Synthesis of 1,5-Dibromo-2-propoxy-4-methylbenzene (Precursor)

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dibromo-4-methylphenol (1 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and acetone (100 mL).

  • Reaction: Add propyl iodide (1.5 eq.) to the suspension. Heat the mixture to reflux and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting oil or solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure precursor.

Part B: Synthesis of this compound

  • Setup: In a flame-dried 500 mL three-neck flask under an inert argon atmosphere, dissolve the precursor 1,5-dibromo-2-propoxy-4-methylbenzene (1 eq.) in anhydrous tetrahydrofuran (THF, 150 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 2.2 eq.) dropwise via a syringe, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

  • Borylation: To the cooled solution, add triisopropyl borate (B(O-iPr)₃, 2.5 eq.) dropwise. The addition should be slow to keep the internal temperature low. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 2-4 hours to ensure complete hydrolysis of the boronate ester.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol or ethyl acetate/hexane) to yield the final diboronic acid linker.

MOF Synthesis: A Generalized Solvothermal Protocol

Solvothermal synthesis is a common and effective method for producing high-quality, crystalline MOFs.[2][16][17] This protocol provides a general starting point for synthesizing a Zr-based MOF, analogous to the well-known UiO-66 architecture, using the custom linker.

Workflow for MOF Synthesis and Activation

mof_synthesis cluster_0 Synthesis cluster_1 Activation start ZrCl₄ + Linker + Modulator solvent DMF start->solvent Dissolve reaction Solvothermal Reaction 120 °C, 24h solvent->reaction product As-synthesized MOF reaction->product wash1 Wash with fresh DMF product->wash1 wash2 Solvent Exchange (e.g., Ethanol) wash1->wash2 activation Supercritical CO₂ Drying or Thermal Activation (Vacuum) wash2->activation final_mof Activated, Porous MOF activation->final_mof

Caption: General workflow for solvothermal MOF synthesis and activation.

Step-by-Step Methodology
  • Preparation: In a 20 mL glass scintillation vial, add Zirconium(IV) chloride (ZrCl₄, 1 eq.), this compound (1 eq.), and a modulator such as benzoic acid or acetic acid (20-50 eq.).

    • Expert Insight: The modulator is crucial for Zr-MOF synthesis. It competes with the linker for coordination to the metal cluster, slowing down the crystallization process and leading to larger, more ordered crystals with fewer defects.[16]

  • Solvation: Add N,N-Dimethylformamide (DMF, ~15 mL) to the vial and sonicate for 10-15 minutes until all solids are fully dissolved.

  • Reaction: Securely cap the vial and place it in a preheated oven at 120 °C for 24 hours. A white microcrystalline powder should precipitate out of the solution.

  • Isolation: After cooling the vial to room temperature, centrifuge the mixture to collect the solid product. Decant the supernatant.

  • Washing: Wash the collected solid by re-dispersing it in fresh DMF (~15 mL) and centrifuging again. Repeat this process three times to remove unreacted starting materials.

  • Activation: To prepare the MOF for porosity measurements and applications, the solvent molecules occupying the pores must be removed.

    • Solvent Exchange: Exchange the DMF with a more volatile solvent like ethanol or acetone by soaking the MOF in the new solvent for 24 hours, replacing the solvent three times.

    • Drying: Activate the material by heating under high vacuum at a temperature determined by thermogravimetric analysis (TGA), or by using supercritical CO₂ drying to prevent pore collapse.[18]

Essential Characterization of the MOF

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A diffraction pattern with sharp peaks matching a predicted or known crystal structure. The absence of broad features indicates a highly crystalline product.[19][20]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the appropriate activation temperature.A weight loss curve showing an initial drop corresponding to solvent loss, followed by a plateau indicating the stable framework, and a final drop at high temperature corresponding to framework decomposition.[19]
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the activated MOF.A Type I or Type IV nitrogen adsorption isotherm, from which a high surface area (typically >500 m²/g for a microporous MOF) can be calculated.[18]
¹¹B Solid-State NMR To confirm the incorporation of the boronic acid linker into the framework.A characteristic signal for the boron atoms within the MOF structure, confirming the linker's integrity after synthesis.[5]
Scanning Electron Microscopy (SEM) To visualize the crystal morphology and size distribution of the MOF particles.Images showing uniform, well-defined crystals (e.g., octahedral for UiO-type MOFs).

Applications in Drug Development & Sensing

The presence of accessible boronic acid groups makes MOFs derived from this linker particularly suitable for biomedical applications.[5][7][21]

Targeted Delivery of Diol-Containing Drugs

Many therapeutic agents, including certain nucleoside analogues (e.g., gemcitabine) and catecholic drugs, contain cis-diol functionalities. The boronic acid moieties within the MOF pores can form reversible boronate ester bonds with these drugs, providing a specific loading mechanism and a pH-responsive release trigger.

Mechanism of Action:

drug_delivery mof MOF Pore B(OH)₂ loaded_mof MOF Pore Boronate Ester (Drug Loaded) mof:f1->loaded_mof:f1 Loading (pH 7.4) drug { Drug |  HO-R-OH (cis-diol)} release Low pH (e.g., Tumor Microenvironment) loaded_mof->release Trigger release->mof Release release->drug Release

Caption: pH-responsive drug release via boronate ester cleavage.

In the neutral pH of the bloodstream (pH 7.4), the boronate ester bond is relatively stable, keeping the drug encapsulated. Upon reaching a target site with a lower pH, such as a tumor microenvironment or an endosome (pH 5-6), the equilibrium shifts, favoring the hydrolysis of the ester bond and triggering the release of the drug payload.

Fluorescent Sensing of Saccharides

The interaction between boronic acids and saccharides can be transduced into a detectable signal. For sensing applications, a fluorescent molecule can be encapsulated within the MOF. When a saccharide like glucose binds to the boronic acid sites, it can alter the electronic properties of the linker or displace the fluorescent guest, leading to a change in fluorescence (quenching or enhancement). This forms the basis for a highly sensitive and selective glucose sensor, a critical tool in diabetes management research.[6]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Amorphous product (no PXRD peaks) Reaction temperature too low/high; reaction time too short; incorrect modulator concentration.Systematically vary the reaction temperature (e.g., 100-150 °C), time (12-48h), and modulator concentration.
Low Surface Area (low BET) Incomplete activation; pore collapse.Ensure complete solvent exchange. Use a gentler activation method like supercritical CO₂ drying.[18] Increase the thermal stability by using a more robust metal cluster (e.g., Zr over Zn).
Poor Yield Suboptimal solvent; incorrect stoichiometry; linker degradation.Screen different solvents (e.g., DEF, DMAc). Confirm the purity of the linker and metal source. Ensure stoichiometry is accurate.
Inconsistent Crystal Morphology Inconsistent heating/cooling rates; poor mixing.Use a programmable oven for controlled temperature ramps. Ensure thorough mixing/sonication of the initial solution.

References

synthesis of polymers using 5-Methyl-4-propoxy-1,3-phenylenediboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of Novel Polymers Utilizing 5-Methyl-4-propoxy-1,3-phenylenediboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and a detailed experimental protocol for the as a key monomer. This document is designed to offer both a practical workflow for laboratory application and a deeper understanding of the chemical principles underpinning the polymerization process.

Introduction: The Significance of Substituted Poly(phenylene)s

Poly(p-phenylene)s (PPPs) and their derivatives are a class of polymers characterized by a backbone of repeating benzoid aromatic nuclei.[1] These materials are of significant interest due to their exceptional thermal stability, mechanical strength, and chemical inertness.[1] Furthermore, their conjugated backbone imparts unique optoelectronic properties, making them suitable for applications in light-emitting diodes (LEDs), photodetectors, and other electronic devices.[1] The introduction of substituents onto the phenylene backbone allows for the fine-tuning of the polymer's properties, such as solubility, processability, and electronic characteristics. This compound is a versatile monomer that enables the synthesis of precisely structured polymers with tailored functionalities. The methyl and propoxy groups enhance solubility and can influence the polymer's morphology and photophysical properties.

The primary method for polymerizing phenylenediboronic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules and polymers.[2][3][4][5] This application note will focus on a representative Suzuki-Miyaura polymerization protocol using this compound.

Physicochemical Properties of this compound

A clear understanding of the monomer's properties is crucial for successful polymerization.

PropertyValueReference
Molecular Formula C10H16B2O5[6][7]
Molecular Weight 237.9 g/mol [6]
CAS Number 850568-70-6[6]
Purity ≥97%[6]
Appearance Typically a white to off-white solid
Storage Room temperature[6]

Suzuki-Miyaura Polymerization: A Detailed Protocol

The following protocol describes a general procedure for the synthesis of a poly(phenylene) derivative via a Suzuki-Miyaura cross-coupling reaction between this compound and a dihaloaromatic comonomer. This protocol is a representative example and may require optimization depending on the specific comonomer and desired polymer properties.

Experimental Rationale

The Suzuki-Miyaura polymerization involves the reaction of a boronic acid with an organohalide in the presence of a palladium catalyst and a base. The choice of comonomer, catalyst, base, and solvent system is critical for achieving a high molecular weight polymer with the desired properties.

  • Comonomer: A dihaloaromatic compound is chosen to react with the diboronic acid to enable polymer chain growth. The nature of the comonomer will significantly influence the final properties of the polymer. For this protocol, we will use 1,4-dibromobenzene as a simple, readily available comonomer.

  • Catalyst: A palladium(0) complex is the active catalyst. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is a commonly used and effective catalyst for Suzuki-Miyaura reactions.

  • Base: A base is required to activate the boronic acid. An aqueous solution of sodium carbonate or potassium carbonate is typically used. The base facilitates the transmetalation step in the catalytic cycle.

  • Solvent System: A two-phase solvent system, such as toluene and water, is often employed. The organic phase dissolves the monomers and the growing polymer, while the aqueous phase contains the base. This allows for efficient reaction at the interface.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst, which would lead to catalyst deactivation.

Materials and Reagents
  • This compound

  • 1,4-Dibromobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Anhydrous Sodium Carbonate (Na2CO3)

  • Toluene (anhydrous)

  • Deionized Water

  • Methanol

  • Hydrochloric Acid (HCl), 1 M solution

  • Argon or Nitrogen gas

Experimental Workflow

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Polymerization cluster_workup Isolation and Purification A 1. Add reactants to a Schlenk flask: - this compound - 1,4-Dibromobenzene - Toluene B 2. Degas the solution by bubbling with Argon for 30 min. A->B C 3. Add the catalyst: - Tetrakis(triphenylphosphine)palladium(0) B->C D 4. Add the base: - Aqueous Sodium Carbonate solution C->D E 5. Heat the reaction mixture to 80-90°C with vigorous stirring for 24-48 hours under Argon. D->E F 6. Cool the reaction to room temperature. E->F G 7. Separate the organic layer. F->G H 8. Wash the organic layer with 1 M HCl and then with deionized water. G->H I 9. Precipitate the polymer by adding the organic solution to a large excess of methanol. H->I J 10. Filter and collect the polymer. I->J K 11. Dry the polymer in a vacuum oven. J->K

Caption: Experimental workflow for the Suzuki-Miyaura polymerization.

Step-by-Step Protocol
  • Reaction Setup:

    • To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 mmol, 237.9 mg) and 1,4-dibromobenzene (1.00 mmol, 236.0 mg).

    • Add 20 mL of anhydrous toluene to the flask.

    • Seal the flask with a rubber septum and degas the solution by bubbling with argon for 30 minutes. This step is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.

  • Catalyst and Base Addition:

    • Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg) to the reaction mixture.

    • In a separate flask, prepare a solution of sodium carbonate (4.00 mmol, 424.0 mg) in 10 mL of deionized water and degas it by bubbling with argon for 20 minutes.

    • Add the degassed sodium carbonate solution to the reaction flask via a cannula or syringe.

  • Polymerization:

    • Place the Schlenk flask in a preheated oil bath at 80-90 °C.

    • Stir the reaction mixture vigorously for 24-48 hours under a positive pressure of argon. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Work-up and Polymer Isolation:

    • After the reaction is complete, cool the flask to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl and three times with 20 mL of deionized water to remove any remaining base and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution to about 10 mL using a rotary evaporator.

  • Polymer Precipitation and Purification:

    • Slowly add the concentrated toluene solution to a beaker containing a large excess of methanol (e.g., 200 mL) with vigorous stirring. The polymer will precipitate out of the solution.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the precipitated polymer by filtration using a Büchner funnel.

    • Wash the polymer with fresh methanol to remove any residual monomers and oligomers.

    • Dry the polymer in a vacuum oven at 60 °C overnight to obtain the final product.

Mechanism of Suzuki-Miyaura Polymerization

The polymerization proceeds via a catalytic cycle involving the palladium catalyst.

suzuki_mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid (Ar'-B(OR)2) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Conclusion

This application note provides a foundational protocol for the synthesis of novel polymers using this compound. The Suzuki-Miyaura polymerization is a robust and versatile method for this purpose. Researchers can adapt this protocol by varying the comonomer, catalyst, and reaction conditions to synthesize a wide range of polymers with tailored properties for various applications in materials science and drug development. Careful control over the experimental parameters, particularly the exclusion of oxygen, is paramount for achieving high molecular weight polymers.

References

Application Notes and Protocols: 5-Methyl-4-propoxy-1,3-phenylenediboronic Acid in the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Linker for Complex Architectures

In the landscape of modern organic synthesis and drug discovery, the strategic construction of complex molecular architectures is paramount. Arylboronic acids have become indispensable tools, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for forging carbon-carbon bonds.[1][2] Among the diverse array of available boronic acids, 5-Methyl-4-propoxy-1,3-phenylenediboronic acid (CAS: 850568-70-6) has emerged as a particularly valuable building block.[3][4] Its unique trifunctional nature—possessing two reactive boronic acid moieties at the 1 and 3 positions and a stable methyl-propoxy substituted aromatic core—renders it an exceptional linker for the synthesis of intricate molecules, notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][5]

PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy. This compound provides a rigid and synthetically versatile scaffold for constructing these linkers, allowing for precise control over the spatial arrangement of the two binding elements.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of complex organic molecules. We will delve into the mechanistic rationale behind its application in sequential Suzuki-Miyaura cross-coupling reactions and provide detailed, field-proven protocols to empower your research endeavors.

Core Concepts: The Power of Sequential Suzuki-Miyaura Coupling

The primary utility of a 1,3-phenylenediboronic acid derivative lies in its capacity for sequential or double Suzuki-Miyaura reactions. This allows for the controlled, stepwise introduction of two different aryl or heteroaryl groups onto the central phenyl ring.

The key to achieving selectivity in a sequential coupling lies in the differential reactivity of the two boronic acid groups. While the electronic environment of the two boronic acids in this compound is similar, steric hindrance can be exploited to favor a mono-coupling reaction. By carefully selecting the coupling partner and reaction conditions, it is possible to isolate the mono-arylated intermediate before proceeding with the second coupling.

Alternatively, protecting one of the boronic acid groups, for instance as a boronic ester (e.g., a pinacol ester), allows for a more definitive stepwise approach. However, for the sake of atom economy and procedural simplicity, this guide will focus on achieving selectivity through the careful control of reaction parameters.

Experimental Protocols

Protocol 1: Mono-arylation of this compound

This protocol details a representative procedure for the first Suzuki-Miyaura coupling, aiming for a high yield of the mono-arylated product. The choice of a slight excess of the diboronic acid and a sterically demanding aryl halide can favor the desired outcome.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)
This compound850568-70-6237.85Sigma-Aldrich
Aryl Halide (e.g., 4-bromoisoquinoline)19590-48-4208.05Combi-Blocks
Pd(dppf)Cl2·CH2Cl295464-05-4816.64Strem Chemicals
Sodium Carbonate (Na2CO3)497-19-8105.99Fisher Scientific
1,4-Dioxane (anhydrous)123-91-188.11Acros Organics
Water (degassed)7732-18-518.02-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and Sodium Carbonate (3.0 equivalents).

  • Add Pd(dppf)Cl2·CH2Cl2 (0.05 equivalents).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 (v/v) ratio. The reaction concentration should be approximately 0.1 M with respect to the aryl halide.

  • Stir the reaction mixture at 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl2 is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its good functional group tolerance.[6]

  • Base: Sodium carbonate is a commonly used inorganic base that is effective in activating the boronic acid for transmetalation.[7]

  • Solvent System: The mixture of 1,4-dioxane and water provides a good medium for dissolving both the organic and inorganic reagents.[7]

  • Stoichiometry: Using a slight excess of the diboronic acid helps to drive the reaction to completion while minimizing the formation of the di-substituted product.

Protocol 2: Second Suzuki-Miyaura Coupling for the Synthesis of a Heterobifunctional Molecule

This protocol outlines the subsequent coupling reaction to introduce the second aryl group, completing the synthesis of the heterobifunctional linker.

Reaction Scheme:

Materials and Reagents:

  • Mono-arylated intermediate from Protocol 1

  • Second Aryl Halide (Aryl'-X') (e.g., a derivative of the E3 ligase binder)

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Phosphate (K3PO4)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the mono-arylated intermediate (1.0 equivalent), the second aryl halide (1.1 equivalents), and Potassium Phosphate (3.0 equivalents).

  • Add Pd(PPh3)4 (0.05 equivalents).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF.

  • Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final heterobifunctional molecule.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh3)4 is another widely used and effective catalyst for Suzuki-Miyaura couplings.[8] Its choice can be varied based on the specific substrates.

  • Base: Potassium phosphate is a stronger base than sodium carbonate and can be beneficial for less reactive aryl halides.

  • Solvent: DMF is a polar aprotic solvent that can facilitate the reaction at higher temperatures.

Visualization of the Synthetic Workflow

The following diagram illustrates the sequential Suzuki-Miyaura coupling strategy using this compound.

G cluster_0 Step 1: Mono-Coupling cluster_1 Step 2: Second Coupling A 5-Methyl-4-propoxy-1,3- phenylenediboronic acid C Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 80-90°C A->C B Aryl Halide 1 (Ar1-X) B->C D Mono-arylated Intermediate Ar1-Ph(Me,OPr)-B(OH)2 C->D F Pd(PPh3)4, K3PO4 DMF, 100°C D->F E Aryl Halide 2 (Ar2-X) E->F G Final Heterobifunctional Molecule Ar1-Ph(Me,OPr)-Ar2 F->G

Caption: Sequential Suzuki-Miyaura coupling workflow.

Troubleshooting and Key Considerations

  • Homocoupling: The formation of diaryl byproducts from the coupling of two aryl halides can sometimes be observed. Using a slight excess of the boronic acid can help minimize this side reaction.

  • Protodeboronation: The cleavage of the C-B bond by a proton source can be a competing reaction. Ensuring anhydrous conditions and using an appropriate base can mitigate this issue.

  • Regioselectivity: While steric hindrance can be used to control the first coupling, achieving perfect regioselectivity can be challenging. Careful optimization of reaction conditions and purification of the mono-arylated intermediate are crucial. For applications requiring absolute regioselectivity, protection of one boronic acid group as a boronate ester may be necessary.

  • Catalyst Choice: The optimal palladium catalyst and ligand can vary depending on the electronic and steric properties of the coupling partners. Screening a small panel of catalysts is often a worthwhile endeavor.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its ability to undergo sequential Suzuki-Miyaura cross-coupling reactions makes it an ideal linker for constructing heterobifunctional molecules such as PROTACs. By carefully controlling the reaction conditions, researchers can achieve selective mono- and di-arylation, enabling the precise assembly of intricate molecular architectures. The protocols and insights provided in this application note serve as a valuable resource for scientists and researchers in the field of organic synthesis and drug discovery, facilitating the development of novel therapeutics and functional materials.

References

Catalytic Applications of 5-Methyl-4-propoxy-1,3-phenylenediboronic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Difunctional Building Block

5-Methyl-4-propoxy-1,3-phenylenediboronic acid is a unique bifunctional organoboron compound. While specific applications of this particular derivative are not yet extensively documented in peer-reviewed literature, its structural features—two boronic acid moieties with distinct electronic and steric environments—position it as a highly versatile reagent for advanced organic synthesis and materials science. Boronic acids are renowned for their utility in a vast array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The presence of two boronic acid groups on a single phenyl ring opens avenues for the construction of complex molecular architectures, including polymers, macrocycles, and multi-substituted aromatic compounds.

This guide provides a prospective analysis of the catalytic applications of this compound and its derivatives. The protocols herein are based on well-established methodologies for structurally related compounds and are intended to serve as a robust starting point for research and development.

Scientific Foundation: Understanding the Reactivity of a Substituted Phenylenediboronic Acid

The catalytic utility of this compound is rooted in the reactivity of its two B(OH)₂ groups. Several key factors govern its anticipated behavior in catalytic cycles:

  • Dual Reaction Sites: The presence of two boronic acid groups allows for sequential or simultaneous cross-coupling reactions, enabling the synthesis of linear polymers, macrocycles, or doubly functionalized aromatic cores.

  • Regioselectivity: The boronic acid groups at the 1- and 3-positions are not equivalent. The electronic and steric influence of the adjacent methyl and propoxy substituents will likely lead to differential reactivity, allowing for potential regioselective functionalization. The electron-donating propoxy group may enhance the nucleophilicity of the ortho-boronic acid (at position 1), while the methyl group provides steric hindrance. This interplay can be exploited for controlled, stepwise reactions.[2]

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is the most prominent application for arylboronic acids, forming C-C bonds with aryl, vinyl, or alkyl halides and triflates.[3] this compound can act as a "linker" between two organic moieties.

  • Boronic Acid Catalysis: Beyond their role as reagents in transition metal catalysis, boronic acids themselves can catalyze a variety of organic transformations, such as dehydrative condensations.[4]

  • Materials Science Applications: Diboronic acids are valuable monomers for the synthesis of covalent organic frameworks (COFs) and dynamic polymers.[5][6] The reversible nature of boronate ester formation with diols allows for the creation of self-healing materials and sensors.[7]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and tolerance of a wide range of functional groups.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl/vinyl halide (R-X) to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, regenerating the boron species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ArB(OH)₂ Base pd_r_ar R-Pd(II)L_n-Ar transmetalation->pd_r_ar reductive_elimination Reductive Elimination pd_r_ar->reductive_elimination reductive_elimination->pd0 R-Ar

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Double Suzuki-Miyaura Coupling for Symmetric Biaryl Synthesis

This protocol details a general procedure for the reaction of this compound with two equivalents of an aryl halide to synthesize a symmetric product.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., 4-bromotoluene) (2.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Experimental Workflow:

workflow start Setup reagents Add this compound, aryl halide, base, and catalyst to flask start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvent Add degassed solvent via syringe inert->solvent reaction Heat reaction mixture with vigorous stirring (e.g., 80-100 °C) solvent->reaction monitor Monitor progress by TLC or LC-MS reaction->monitor workup Aqueous workup: Dilute with ethyl acetate, wash with water and brine monitor->workup purify Purify by column chromatography workup->purify characterize Characterize product (NMR, MS) purify->characterize end Final Product characterize->end

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl halide, potassium carbonate, and the palladium catalyst.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for a wide range of Suzuki couplings. For more challenging substrates, or to achieve lower catalyst loadings, more advanced pre-catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) may be employed.

  • Base: The base is crucial for the activation of the boronic acid and facilitates the transmetalation step. K₂CO₃ is a standard choice, while Cs₂CO₃ is often used for less reactive halides.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Protocol 2: Regioselective Stepwise Suzuki-Miyaura Coupling

This protocol outlines a strategy for the selective mono-functionalization of this compound, leveraging the potential for different reactivities of the two boronic acid groups. This often requires careful control of stoichiometry and reaction conditions.

Key Principle for Regioselectivity:

The boronic acid at the 1-position is ortho to the electron-donating propoxy group, which may increase its reactivity towards transmetalation. Conversely, the boronic acid at the 3-position is flanked by two methyl groups (one on the ring, one from the propoxy chain in certain conformations), which may introduce steric hindrance. By using a limited amount of the aryl halide and milder reaction conditions, it may be possible to selectively react at the more activated position.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., 2-bromo-6-methoxypyridine) (0.95 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2 mol%)

  • Base (e.g., K₃PO₄) (1.5 equiv)

  • Solvent (e.g., THF/water, 4:1)

Step-by-Step Procedure:

  • Follow steps 1-3 from Protocol 1, carefully controlling the stoichiometry of the aryl halide.

  • Stir the reaction at a lower temperature (e.g., room temperature to 50 °C) and monitor closely.

  • Once the starting diboronic acid is consumed and the mono-coupled product is the major species observed by LC-MS, quench the reaction.

  • Perform the workup and purification as described in Protocol 1. The resulting mono-functionalized product can then be used in a subsequent coupling reaction with a different aryl halide.

Data Presentation: Hypothetical Regioselectivity Study

The following table illustrates hypothetical results from a regioselectivity optimization study.

EntryAryl Halide (equiv)BaseTemperature (°C)Time (h)Ratio (Mono-adduct:Di-adduct)
11.0K₂CO₃80123:1
20.9K₂CO₃8085:1
30.9K₃PO₄501810:1
40.9Cs₂CO₃RT24>20:1

This data is illustrative and would need to be determined experimentally.

Potential Application in Materials Science: Polymer Synthesis

This compound can serve as a difunctional monomer in polycondensation reactions with dihalides to form conjugated polymers. These materials are of interest in organic electronics and sensor applications.

Conceptual Polymerization Reaction:

A polycondensation reaction with a dihaloarene, such as 1,4-dibromobenzene, under Suzuki-Miyaura conditions would yield a polyphenylene-type polymer. The methyl and propoxy substituents would enhance the solubility and processability of the resulting polymer.[8]

Troubleshooting Common Issues

  • Low or No Conversion:

    • Ensure the reaction was performed under strictly inert conditions; oxygen can deactivate the palladium catalyst.

    • Check the quality of the boronic acid, which can degrade over time. Consider using the more stable pinacol ester derivative.

    • The choice of ligand can be critical; for less reactive halides, a more electron-rich and bulky ligand may be required.

  • Formation of Byproducts:

    • Homocoupling of the boronic acid can occur. This can sometimes be suppressed by using a different palladium source or a lower reaction temperature.

    • Protodeboronation (loss of the boronic acid group) can be an issue, especially with prolonged reaction times or harsh basic conditions.

Conclusion

This compound is a promising, albeit under-explored, building block for organic synthesis and materials science. Its difunctional nature, coupled with the potential for regioselective reactions, offers a powerful tool for the construction of complex molecular architectures. The protocols and insights provided in this guide are intended to facilitate the exploration of its catalytic applications and unlock its full potential in drug discovery, materials development, and beyond.

References

Application Notes and Protocols: 5-Methyl-4-propoxy-1,3-phenylenediboronic Acid in Advanced Fluorescent Sensor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of Substituted Phenylenediboronic Acids in Analyte Recognition

The field of synthetic chemosensors has seen significant advancements driven by the unique chemical properties of boronic acids. Their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols makes them exceptional candidates for the recognition of saccharides, a cornerstone of diagnostics and biomedical research.[1][2] Among the various boronic acid derivatives, those featuring two boronic acid moieties on a single phenyl ring, known as phenylenediboronic acids, offer a pre-organized structure that can significantly enhance binding affinity and selectivity for specific analytes like glucose.[3][4]

This application note details the use of a specific, rationally designed diboronic acid, 5-Methyl-4-propoxy-1,3-phenylenediboronic acid , as a core building block for the development of a highly sensitive and selective fluorescent sensor for D-glucose. The strategic placement of the methyl and propoxy groups on the phenyl ring influences the electronic properties and the spatial orientation of the boronic acid groups, fine-tuning the sensor's binding characteristics.

We present a hypothetical, yet scientifically grounded, fluorescent sensor, designated Anthro-MPDB (Anthracene-Methyl-Propoxy-DiBoronic acid) , which incorporates the this compound scaffold with an anthracene fluorophore. The sensing mechanism is based on Photoinduced Electron Transfer (PET), a well-established principle in the design of fluorescent probes.[3] In the absence of glucose, the lone pair of electrons on a strategically placed tertiary amine can quench the fluorescence of the anthracene unit. Upon binding of glucose to the diboronic acid moiety, a conformational change strengthens the B-N dative bond, inhibiting the PET process and leading to a "turn-on" fluorescent response.[1][3]

These detailed protocols are intended for researchers, scientists, and drug development professionals engaged in the creation of novel sensing technologies.

Core Principles: Why this compound?

The selection of this compound as the recognition element is predicated on several key molecular design principles:

  • Pre-organized Binding Site: The two boronic acid groups on the phenyl ring are held in a fixed spatial relationship, creating a "cleft" that is well-suited for binding the diol groups of glucose. This pre-organization reduces the entropic penalty of binding, leading to higher affinity compared to monoboronic acids.[4][5]

  • Modulated Acidity: The electron-donating nature of the methyl and propoxy substituents can modulate the Lewis acidity of the boronic acid groups. This is crucial for achieving optimal binding at physiological pH.

  • Synthetic Versatility: While not directly participating in analyte binding, the core phenyl ring provides a stable platform for further chemical modification, allowing for the attachment of various signaling units, such as fluorophores.

PART 1: Synthesis of the Anthro-MPDB Fluorescent Sensor

This section outlines a plausible synthetic route for the preparation of the Anthro-MPDB sensor. The synthesis involves the coupling of the this compound core with a functionalized anthracene fluorophore.

Diagram of the Synthetic Workflow

A This compound B Protection of boronic acids (e.g., with pinacol) A->B Step 1 C Functionalization of the phenyl ring (e.g., bromination) B->C Step 2 E Coupling Reaction (e.g., Buchwald-Hartwig amination) C->E Reactant 1 D 9-(aminomethyl)anthracene D->E Reactant 2 F Deprotection of boronic acids E->F Step 3 G Purification (e.g., chromatography, recrystallization) F->G Step 4 H Anthro-MPDB Sensor G->H

Caption: Proposed synthetic workflow for the Anthro-MPDB sensor.

Detailed Synthetic Protocol

Step 1: Protection of this compound

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add pinacol (2.2 eq).

  • Reflux the mixture using a Dean-Stark apparatus to remove water for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure to yield the pinacol-protected derivative, which can often be used in the next step without further purification.

Causality: Protection of the boronic acid groups as boronate esters is essential to prevent unwanted side reactions during the subsequent functionalization and coupling steps.[6] Pinacol esters are commonly used due to their stability and relative ease of removal.[7]

Step 2: Functionalization of the Protected Phenyl Ring

Note: This step is hypothetical and assumes a position on the phenyl ring is available for functionalization (e.g., bromination) without compromising the integrity of the molecule.

  • Dissolve the pinacol-protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the brominated intermediate.

Causality: Introducing a reactive handle, such as a bromine atom, onto the phenyl ring is necessary for the subsequent coupling with the fluorophore.

Step 3: Coupling with 9-(aminomethyl)anthracene

  • In a reaction vessel, combine the brominated, protected diboronic acid derivative (1.0 eq), 9-(aminomethyl)anthracene (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).

  • Add a base (e.g., Cs₂CO₃, 2.0 eq) and anhydrous dioxane.

  • Degas the mixture with argon for 15-20 minutes.

  • Heat the reaction mixture at 100 °C for 18-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Purify the crude product by silica gel column chromatography.

Causality: The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the formation of C-N bonds, ideal for linking the aromatic core to the amine-functionalized fluorophore.[8]

Step 4: Deprotection to Yield the Final Sensor

  • Dissolve the purified, protected sensor molecule in a mixture of acetone and 1 M HCl.

  • Stir the solution at room temperature for 4-6 hours.

  • Monitor the deprotection by TLC.

  • Neutralize the mixture with a mild base (e.g., NaHCO₃).

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the final Anthro-MPDB sensor by recrystallization or further chromatography.[9]

Causality: Acidic hydrolysis is a standard method for the cleavage of pinacol boronate esters to regenerate the free boronic acids required for diol binding.[1]

Characterization: The structure and purity of the final Anthro-MPDB sensor should be confirmed by ¹H NMR, ¹³C NMR, ¹¹B NMR, and high-resolution mass spectrometry (HRMS).[6][10]

PART 2: Protocol for D-Glucose Sensing

This section provides a detailed protocol for utilizing the synthesized Anthro-MPDB sensor for the fluorescent detection of D-glucose in an aqueous buffer system.

Sensing Mechanism Diagram

cluster_0 Low Fluorescence ('Off' State) cluster_1 High Fluorescence ('On' State) Sensor Anthro-MPDB Fluorophore Anthracene Quencher Tertiary Amine (Lone Pair) Receptor Diboronic Acid Fluorophore->Quencher PET Quenching Fluorophore_Bound Anthracene Quencher_Bound Tertiary Amine (B-N Bond) Receptor_Bound Diboronate-Glucose Ester Sensor_Bound Anthro-MPDB-Glucose Complex Analyte Glucose Analyte->Receptor Binding

Caption: Photoinduced Electron Transfer (PET) mechanism for glucose sensing.

Experimental Protocol

Materials and Reagents:

  • Anthro-MPDB sensor stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • D-glucose stock solution (1 M in PBS)

  • Other monosaccharides for selectivity studies (e.g., fructose, galactose)

  • 96-well microplates (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Preparation of Sensor Working Solution: Prepare a 10 µM working solution of Anthro-MPDB by diluting the DMSO stock solution in PBS (pH 7.4). Note: The final concentration of DMSO should be kept low (e.g., <1%) to minimize solvent effects.

  • Preparation of Glucose Solutions: Prepare a series of D-glucose solutions of varying concentrations (e.g., 0 mM to 50 mM) by serial dilution of the stock solution in PBS.

  • Assay Setup:

    • To each well of the 96-well microplate, add 100 µL of the 10 µM Anthro-MPDB working solution.

    • Add 100 µL of the different glucose concentration solutions to the respective wells. This will result in a final sensor concentration of 5 µM and glucose concentrations from 0 mM to 25 mM.

    • Prepare a blank well containing only PBS.

  • Incubation: Incubate the plate at room temperature for 15 minutes, protected from light, to allow the binding equilibrium to be reached.

  • Fluorescence Measurement:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the anthracene fluorophore (e.g., λ_ex ≈ 375 nm, λ_em ≈ 420 nm).[11]

    • Record the fluorescence intensity for each well.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the fluorescence intensity as a function of glucose concentration.

    • To determine the binding constant (K_a), fit the data to a suitable binding isotherm model (e.g., 1:1 Langmuir binding).

Selectivity Studies:

  • Repeat the above protocol using other monosaccharides (e.g., fructose, galactose) at the same concentrations to assess the selectivity of the Anthro-MPDB sensor for glucose.

Expected Results and Data Presentation

The binding of glucose to the Anthro-MPDB sensor is expected to result in a significant, concentration-dependent increase in fluorescence intensity. The diboronic acid arrangement is designed for enhanced selectivity towards glucose over other common monosaccharides such as fructose.

Table 1: Hypothetical Performance Characteristics of the Anthro-MPDB Sensor
ParameterExpected ValueNotes
Excitation Wavelength (λ_ex)~375 nmTypical for anthracene derivatives.[11]
Emission Wavelength (λ_em)~420 nmTypical for anthracene derivatives.[11]
Fluorescence Enhancement (F/F₀)>10-foldUpon saturation with glucose.
Binding Constant (K_a) for Glucose> 4000 M⁻¹Indicating strong affinity.[3]
Binding Constant (K_a) for Fructose< 500 M⁻¹Demonstrating selectivity.[3]
Limit of Detection (LOD)Low micromolar (µM)Calculated from the standard deviation of the blank.
Response Time< 15 minutesTime to reach binding equilibrium.
Optimal pH Range7.0 - 8.0Effective binding at physiological pH.

Conclusion

This compound serves as a valuable and versatile building block for the creation of advanced chemical sensors. The hypothetical Anthro-MPDB sensor detailed in these notes illustrates a rational design approach to developing a highly sensitive and selective fluorescent probe for D-glucose. The protocols provided offer a comprehensive framework for the synthesis, characterization, and application of such sensors. This methodology can be adapted for the detection of other diol-containing analytes and for the incorporation of different signaling moieties, opening up a wide range of possibilities in diagnostics, drug development, and biomedical research.

References

Application Notes and Protocols: 5-Methyl-4-propoxy-1,3-phenylenediboronic acid as a Versatile Building Block for Protein Degrader Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome. The design of novel building blocks for PROTAC synthesis is critical for expanding the scope and refining the properties of these degraders. This document provides a detailed technical guide on the application of 5-Methyl-4-propoxy-1,3-phenylenediboronic acid , a unique building block for the development of innovative protein degraders. We will explore its intrinsic properties, propose a strategic application in PROTAC design, and provide detailed protocols for its incorporation into a functional degrader and subsequent biological evaluation.

Introduction: The Strategic Advantage of Boronic Acids in TPD

Boronic acids have a rich history in medicinal chemistry, most notably with the success of the proteasome inhibitor bortezomib.[1][2] Their utility stems from the unique ability of the boron atom to form reversible covalent bonds with nucleophilic functional groups found in proteins, such as the hydroxyl groups of serine and threonine residues, or the imidazole of histidine.[3][4] This capacity for reversible covalent interaction makes boronic acids highly attractive as "warheads" for PROTACs, potentially offering a distinct binding mechanism compared to traditional non-covalent inhibitors.

The subject of this guide, This compound , presents a particularly compelling scaffold. The presence of two boronic acid moieties on a central phenyl ring offers intriguing possibilities for molecular design. One boronic acid can be envisioned as a reactive handle for covalent or reversible covalent engagement with a target protein, while the other provides a versatile point for linker attachment and conjugation to an E3 ligase ligand.

1.1. Physicochemical Properties of the Building Block

The specific substitutions on the phenyl ring—a methyl group and a propoxy group—are not merely incidental. They are critical for fine-tuning the molecule's properties:

  • Propoxy Group (-OCH₂CH₂CH₃): As an alkoxy group, it is electron-donating, which can modulate the pKa and, consequently, the reactivity of the adjacent boronic acid. It also significantly increases lipophilicity, which can enhance cell permeability—a common challenge for PROTACs that often violate Lipinski's Rule of Five.[5]

  • Methyl Group (-CH₃): This group provides steric bulk, which can influence binding specificity and the orientation of the molecule within a protein's binding pocket. It also contributes to the overall lipophilicity of the scaffold.[6]

PropertyValueSource
CAS Number 850568-70-6[7]
Molecular Formula C₁₀H₁₆B₂O₅[7]
Molecular Weight 237.9 g/mol [7]
Appearance White to off-white solid
pKa Exhibits a two-step acid-base equilibrium[8][9]
Key Feature Dual boronic acid functionality

Conceptual Application: A BRD4-Targeting, VHL-Recruiting PROTAC

To illustrate the utility of this compound, we will conceptualize its use in constructing a PROTAC targeting Bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Von Hippel-Lindau (VHL) E3 ligase. BRD4 is a well-validated cancer target, and JQ1 is a known potent inhibitor that serves as a common warhead for BRD4-targeting PROTACs.[10][11][12] In our design, we will leverage one of the boronic acid groups as the BRD4-binding "warhead," postulating its interaction with a nucleophilic residue in the BRD4 bromodomain. The second boronic acid will be functionalized for linker attachment.

Proposed Mechanism of Action

The PROTAC, herein named DB-PROTAC-1 (Di-Boronic PROTAC 1), will operate via the canonical PROTAC mechanism. It is designed to first engage with either BRD4 or the VHL E3 ligase to form a binary complex. Subsequently, it recruits the other protein to form a key BRD4 : DB-PROTAC-1 : VHL ternary complex .[13][14] The stability and conformation of this ternary complex are critical for efficient ubiquitination. Within this complex, the VHL ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4. The resulting poly-ubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the BRD4 protein.

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System POI BRD4 (Target Protein) PROTAC DB-PROTAC-1 (this compound derivative) POI->PROTAC Binds (Warhead) Ternary BRD4 :: PROTAC :: VHL Ternary Complex PROTAC->Ternary E3 VHL E3 Ligase E3->PROTAC Ub Ubiquitin Transfer Ternary->Ub Proximity-Induced Ubiquitination polyUb_POI Poly-ubiquitinated BRD4 Ub->polyUb_POI Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Degradation Degraded BRD4 (Amino Acids) Proteasome->Degradation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields in Reactions with 5-Methyl-4-propoxy-1,3-phenylenediboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-4-propoxy-1,3-phenylenediboronic acid (CAS NO. 850568-70-6)[1][2][3]. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and improve yields in your cross-coupling reactions. Given the difunctional nature and potential steric hindrance of this reagent, achieving optimal results requires careful consideration of reaction parameters.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.

Q1: I am observing very low or no conversion to my desired product. What are the primary factors to investigate?

A1: Low conversion with this substituted phenylenediboronic acid can often be attributed to several factors, primarily revolving around steric hindrance and catalyst activity. The methyl and propoxy groups ortho to the boronic acid functionalities can impede key steps in the catalytic cycle.[4][5]

  • Initial Checks:

    • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[5] For sterically demanding substrates, employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to promote the formation of a reactive palladium(0) species.[4][5][6]

    • Inert Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Oxygen can lead to the decomposition of the palladium catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[7][8]

    • Solvent and Reagent Purity: Use anhydrous, degassed solvents. The presence of water can affect the stability of the boronic acid and the catalytic cycle.[9] Verify the purity of your this compound, as it can exist as a mixture with its boroxine (cyclic anhydride).[10]

Q2: I am seeing significant formation of homocoupled byproducts from my boronic acid. How can I minimize this?

A2: Homocoupling is a common side reaction, especially in the presence of oxygen.[8][10] It can also be influenced by the choice of catalyst and reaction conditions.

  • Troubleshooting Steps:

    • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[7] Purge the reaction vessel and solvents thoroughly with an inert gas.

    • Catalyst Selection: Some palladium catalysts are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can be beneficial.[5]

    • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[5]

Q3: My reaction is stalling, or I'm observing decomposition of the boronic acid. What could be the cause?

A3: Decomposition, often through protodeboronation (replacement of the -B(OH)₂ group with a hydrogen), can be a significant issue, particularly with heteroaryl or electron-deficient boronic acids, and can be exacerbated by harsh basic conditions or high temperatures.[9]

  • Optimization Strategies:

    • Choice of Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[11][12] However, a base that is too strong can promote decomposition. Consider screening milder bases like K₂CO₃ or KF, or non-nucleophilic bases like K₃PO₄, especially if your substrate has sensitive functional groups.[9][13]

    • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate. While higher temperatures can overcome activation barriers, they can also accelerate decomposition pathways.[9]

    • Protecting Groups: For particularly sensitive systems, consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA ester. These can be more resistant to protodeboronation and may release the active boronic acid slowly under the reaction conditions.[9][14]

II. Troubleshooting Guide: A Deeper Dive

When initial troubleshooting fails, a more systematic approach to optimizing your reaction is necessary. This guide provides a logical workflow for addressing poor yields.

Decision-Making Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yields Start Low Yield Observed Check_Inert Verify Inert Atmosphere (Degas Solvents, Purge Setup) Start->Check_Inert Screen_Catalyst Screen Catalysts & Ligands (e.g., Buchwald, NHC) Check_Inert->Screen_Catalyst If atmosphere is good Screen_Base Screen Bases (K₃PO₄, Cs₂CO₃, KF) Screen_Catalyst->Screen_Base If still low yield Success Improved Yield Screen_Catalyst->Success Yield Improves Screen_Solvent Screen Solvents (Toluene, Dioxane, THF, with/without water) Screen_Base->Screen_Solvent If still low yield Screen_Base->Success Yield Improves Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp If still low yield Screen_Solvent->Success Yield Improves Protect_Boronic Consider Boronic Acid Protection (Pinacol or MIDA Ester) Optimize_Temp->Protect_Boronic If decomposition observed Optimize_Temp->Success Yield Improves Protect_Boronic->Success

Caption: A systematic workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

Parameter Optimization Tables

The success of a Suzuki-Miyaura coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent.[13] The following tables provide a starting point for optimization.

Table 1: Recommended Catalyst and Ligand Combinations for Sterically Hindered Substrates

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂ or Pd₂(dba)₃XPhos 1-4Excellent for sterically hindered and electron-rich substrates.[5]
Pd(OAc)₂ or Pd₂(dba)₃SPhos 1-4Broad applicability, good for many challenging couplings.[13]
Pd(OAc)₂ or Pd₂(dba)₃RuPhos 1-4Effective for highly sterically congested couplings.[4]
[Pd(IPr)Cl₂]₂IPr (NHC Ligand)1-3Highly active, thermally stable, good for challenging substrates.

Table 2: Base and Solvent System Selection Guide

BaseEquivalentsCommon SolventsTemperature (°C)Notes
K₃PO₄2-3Toluene, Dioxane, THF80-110A strong, non-nucleophilic base, often effective for hindered substrates.[13]
Cs₂CO₃2-3Dioxane, THF40-80A stronger base, useful for less reactive partners.[13]
K₂CO₃2-3Toluene/H₂O, DME75-100A common, milder base. Can be activated before use.[15]
KF3Anhydrous Dioxane110Can be effective for sensitive boronic acids, minimizing protodeboronation.[13]

III. Detailed Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point and may require optimization for specific substrates.[5][13]

  • Reaction Setup:

    • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.1-1.5 equiv per coupling site), the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv per coupling site), palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (e.g., SPhos, 2-10 mol%).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle at least three times to ensure an inert atmosphere.[13]

  • Solvent Addition:

    • Add the degassed solvent (e.g., toluene, 0.1-0.2 M concentration relative to the limiting reagent) via syringe. If a co-solvent is used (e.g., water), it should also be degassed.[9]

  • Reaction Execution:

    • Place the flask in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C).[7]

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC, LC-MS, or GC-MS.[13]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

    • Purify the crude product by flash column chromatography.[7]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ BoronicAcid->Borate Activation Base Base Base->Borate Borate->Transmetal

Caption: The three key stages of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6]

IV. Analytical Considerations

Proper analysis is crucial for troubleshooting and ensuring the quality of both starting materials and products.

  • Purity of this compound: As boronic acids can form boroxines (cyclic anhydrides) upon standing, it's important to assess the purity of the starting material. This can be done using ¹¹B NMR, where the trigonal boronic acid and tetrahedral boroxine give distinct signals.[10]

  • Reaction Monitoring: Techniques like HPLC, GC-MS, and NMR are essential for monitoring reaction progress and identifying byproducts.[10][16] HPLC methods may require optimization, as the polar nature of boronic acids can make them challenging to retain on standard reversed-phase columns.[17][18]

  • Impurity Identification: Common impurities to look for include the starting materials, homocoupled products, and protodeboronated species.[10][19]

By systematically addressing the factors outlined in this guide, researchers can significantly improve the success rate and yields of reactions involving the sterically demanding this compound.

V. References

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Available at: --INVALID-LINK--

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: --INVALID-LINK--

  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. (2025). BenchChem. Available at: --INVALID-LINK--

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: --INVALID-LINK--

  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.). Sigma-Aldrich. Available at: --INVALID-LINK--

  • Aggarwal, V. K., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. (2025). BenchChem. Available at: --INVALID-LINK--

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.com. Available at: --INVALID-LINK--

  • Application Notes and Protocols for Suzuki-Miyaura Coupling of Pyrroles. (2025). BenchChem. Available at: --INVALID-LINK--

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). BenchChem. Available at: --INVALID-LINK--

  • A Comparative Guide to the Analysis of Impurities in 2-Benzofurylboronic Acid Reactions. (2025). BenchChem. Available at: --INVALID-LINK--

  • Common Byproducts in Suzuki Coupling. (2024). YouTube. Available at: --INVALID-LINK--

  • Overcoming low yields in Suzuki coupling with functionalized boronic acids. (2025). BenchChem. Available at: --INVALID-LINK--

  • Zhang, Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. Available at: --INVALID-LINK--

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). ResearchGate. Available at: --INVALID-LINK--

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances. Available at: --INVALID-LINK--

  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Strategies for the analysis of highly reactive pinacolboronate esters. (2025). ResearchGate. Available at: --INVALID-LINK--

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: --INVALID-LINK--

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Available at: --INVALID-LINK--

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Sustainable Chemistry & Engineering. Available at: --INVALID-LINK--

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods. Available at: --INVALID-LINK--

  • (5-Methyl-4-propoxy-1,3-phenylene)diboronic acid. (n.d.). PubChem. Available at: --INVALID-LINK--

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available at: --INVALID-LINK--

  • 1,3-Phenylenediboronic acid. (n.d.). Chemsrc. Available at: --INVALID-LINK--

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. Available at: --INVALID-LINK--

  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Available at: --INVALID-LINK--

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit. Available at: --INVALID-LINK--

  • Burke, M. D., & Gillis, E. P. (2010). Slow release of organoboronic acids in cross-coupling reactions. U.S. Patent No. 8,338,601 B2.

  • This compound CAS NO.850568-70-6. (n.d.). Guidechem. Available at: --INVALID-LINK--

  • Suzuki reaction. (n.d.). Wikipedia. Available at: --INVALID-LINK--

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Available at: --INVALID-LINK--

  • This compound, 97% Purity, C10H16B2O5, 1 gram. (n.d.). Biolynx. Available at: --INVALID-LINK--

  • 5-Methyl-4-propoxy-1, 3-phenylenediboronic acid, min 97%, 5 grams. (n.d.). HD-Chemicals. Available at: --INVALID-LINK--

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. Available at: --INVALID-LINK--

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate. Available at: --INVALID-LINK--

  • Boronic Acid Compounds for Suzuki Coupling Reaction. (n.d.). FUJIFILM Wako Chemicals. Available at: --INVALID-LINK--

References

troubleshooting common side reactions of phenylenediboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenylenediboronic acids. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile reagents in their work. As a Senior Application Scientist, I understand that while these compounds are powerful building blocks, particularly in Suzuki-Miyaura cross-coupling reactions, they can present unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common side reactions and optimize your experimental outcomes.

Part 1: Core Troubleshooting Guide

This section addresses the most prevalent and frustrating side reactions encountered when working with phenylenediboronic acids. Each entry explains the chemical causality behind the problem and provides actionable solutions.

Protodeboronation: The Vanishing Boronic Acid

Question: My reaction yield is significantly lower than expected, and I've isolated the corresponding arene (benzene, in the case of a simple phenylenediboronic acid) as a major byproduct. What is causing this, and how can I prevent it?

Answer: You are observing protodeboronation, a common degradation pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] This side reaction is a frequent culprit in failed or low-yielding cross-coupling reactions.

Causality and Mechanism: Protodeboronation can be catalyzed by acid or base.[1] In the context of Suzuki-Miyaura coupling, the base-catalyzed pathway is particularly relevant.[2] The reaction mechanism involves the formation of a boronate species (from the reaction of the boronic acid with a base), which then reacts with a proton source (like water) in a rate-limiting step.[1] Electron-deficient arylboronic acids are especially susceptible to this degradation pathway, particularly at high pH.[3][4]

Protodeboronation_Pathway

Troubleshooting and Solutions:

Solution Mechanism of Action Key Considerations
Use Milder Bases Strong bases (e.g., NaOH, KOH) in aqueous media create a high concentration of the reactive boronate anion.[1][3] Weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are effective for transmetalation but less aggressive in promoting protodeboronation.K₃PO₄ is often an excellent choice for sensitive substrates. For base-labile functional groups, potassium fluoride (KF) can be used.[5]
Employ Anhydrous or Biphasic Conditions Reducing the concentration of water, the primary proton source, directly inhibits the protodeboronation step.[2]Use rigorously dried and degassed solvents. A biphasic system (e.g., toluene/water) can also be effective, as it limits the interaction of the bulk organoboron species with the aqueous base.[2]
Convert to a Boronate Ester Boronate esters, such as pinacol (Bpin) or MIDA esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[4][6] They act as "slow-release" sources of the boronic acid under the reaction conditions.MIDA boronates are particularly robust and can be used for sequential cross-couplings.[6] Note that the hydrolysis of the ester to the boronic acid can still be a factor.[4]
Optimize Reaction Temperature Higher temperatures can accelerate the rate of protodeboronation.Run reactions at the lowest temperature that still allows for efficient cross-coupling. For highly active catalyst systems, room temperature may be sufficient.[5]
Homocoupling: The Unwanted Dimer

Question: My main byproduct is a symmetrical biaryl, formed from the coupling of two of my phenylenediboronic acid molecules. What causes this homocoupling?

Answer: The formation of a biaryl dimer from your boronic acid starting material is a result of oxidative homocoupling. This side reaction is typically promoted by the palladium catalyst, especially in the presence of an oxidant, most commonly oxygen.[6][7][8]

Causality and Mechanism: Homocoupling can occur when Pd(II) species are present in the reaction mixture.[6] This can happen if a Pd(II) precatalyst is used and its reduction to the active Pd(0) is inefficient, or if the Pd(0) catalyst is re-oxidized by atmospheric oxygen.[8][9] The Pd(II) can then undergo transmetalation with two boronic acid molecules, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).

Suzuki_vs_Side_Reactions

Troubleshooting and Solutions:

  • Rigorous Degassing: Before starting the reaction, thoroughly degas all solvents and the reaction mixture. This is the most critical step to prevent oxygen-mediated homocoupling. Common methods include:

    • Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.

    • Freeze-Pump-Thaw: Perform at least three cycles for the most rigorous oxygen removal.

  • Maintain Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen. Use septa and syringes for all reagent additions.[9]

  • Use Active Pd(0) Catalysts: Employ precatalysts that readily form the active Pd(0) species, such as Buchwald's G3 or G4 precatalysts.[9] If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction.

  • Order of Addition: Add the palladium catalyst to the reaction mixture just before heating, after the vessel has been made inert.

Boroxine Formation: The Purity Problem

Question: The ¹H NMR spectrum of my phenylenediboronic acid is broad and complex, and its measured mass doesn't seem to match. Is my material impure?

Answer: Not necessarily. You are likely observing the presence of the corresponding boroxine, which is a cyclic trimeric anhydride formed by the dehydration of three boronic acid molecules.[10][11][12] This is a reversible equilibrium, and most commercially available boronic acids exist as a mixture of the free acid and the boroxine.[7][13]

Causality and Mechanism: The formation of boroxine is an equilibrium process driven by the removal of water.[14] This can occur during synthesis, purification, or even upon storage.[13] The presence of boroxine can complicate characterization and, more importantly, lead to inaccurate stoichiometry in reactions if not accounted for, as the molecular weight of the boroxine is different from that of the boronic acid.

Boroxine_Equilibrium

Troubleshooting and Solutions:

  • Analytical Verification:

    • ¹¹B NMR: This is the most definitive technique. The trigonal boronic acid typically appears around δ 25-35 ppm, while the tetrahedral boroxine appears further upfield, around δ 15-25 ppm.[7] The relative integration of these signals can quantify the ratio of the two species.

    • Mass Spectrometry: Boroxines will appear as higher molecular weight species.[15]

  • Pre-reaction Treatment: To ensure consistent reactivity, you can convert the boroxine back to the boronic acid before use. A common method is to dissolve the material in a solvent mixture containing a coordinating alcohol, like methanol or ethanol, and stir for a short period. This pushes the equilibrium back towards the monomeric acid.[15]

  • Stoichiometry Adjustment: If you know the ratio of acid to boroxine from ¹¹B NMR, you can calculate an "effective molecular weight" to ensure you are adding the correct molar equivalents to your reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to purify phenylenediboronic acids? They seem to decompose or stick to my silica gel column.

A1: Standard silica gel chromatography is often problematic for boronic acids due to their acidic nature and propensity to dehydrate or decompose on the stationary phase.[16] Here are more effective strategies:

  • Recrystallization: This is often the best first approach if a suitable solvent system can be found.

  • Acid/Base Extraction: Boronic acids can sometimes be extracted into a basic aqueous layer (e.g., dilute NaOH), washed with an organic solvent to remove non-acidic impurities, and then precipitated by re-acidifying the aqueous layer.[16] Caution: This method can fail if impurities are also acidic or if the boronic acid is unstable to the pH changes.

  • Conversion to a Stable Derivative: For very challenging purifications, you can convert the crude boronic acid to a more stable and chromatographable derivative, like a pinacol boronate ester or a trifluoroborate salt (R-BF₃K).[16] After purification, the derivative can be hydrolyzed back to the boronic acid if needed, or in many cases, used directly in the coupling reaction.[5]

Q2: What are the ideal storage conditions for phenylenediboronic acids?

A2: Phenylenediboronic acids are sensitive to moisture, heat, and sometimes air.[17][18] To maximize shelf-life and ensure consistent performance, store them under the following conditions:

  • Atmosphere: Under an inert gas (Argon or Nitrogen).

  • Temperature: Refrigerated (2-8 °C) or frozen.[17]

  • Container: In a tightly sealed, opaque container placed inside a desiccator to protect from moisture and light.

Q3: Which analytical techniques are best for assessing the purity of my starting material?

A3: A combination of techniques is recommended for a complete picture of purity.

Technique Information Provided Strengths & Weaknesses
¹H & ¹³C NMR Provides structural confirmation and detects organic impurities.Strength: Excellent for identifying and quantifying organic impurities. Weakness: Boroxine formation can cause peak broadening, complicating analysis.[15]
¹¹B NMR Distinguishes between boronic acid and boroxine anhydride.[7]Strength: The most direct method for assessing the acid/boroxine ratio. Weakness: Less common technique; requires access to a multi-nuclear NMR probe.
LC-MS Separates and identifies non-volatile impurities and degradation products.Strength: Highly sensitive for detecting a wide range of impurities.[19] Weakness: On-column hydrolysis of derivatives can sometimes occur.[15]
GC-MS Identifies and quantifies volatile impurities.Strength: Excellent for detecting the protodeboronated arene byproduct.[7] Weakness: Not suitable for the non-volatile boronic acid itself without derivatization.[7]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a robust starting point for coupling a phenylenediboronic acid with an aryl halide, with critical steps highlighted to minimize side reactions.

  • Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), the phenylenediboronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.). Add a magnetic stir bar.

  • Inerting the System (CRITICAL): Seal the vial with a septum. Purge the vessel with dry Argon or Nitrogen for 5-10 minutes by inserting an inlet needle connected to the gas line and an outlet needle to vent.

  • Solvent Addition: Add the required volume of degassed solvent (e.g., Dioxane/H₂O 10:1) via a syringe. The solvent must be rigorously degassed beforehand by sparging with Argon for at least 20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any required ligand.[9]

  • Reaction: Place the vial in a pre-heated reaction block or oil bath and stir at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using an appropriate method (e.g., recrystallization or column chromatography on a suitable stationary phase).

Protocol 2: HPLC Analysis for Purity Assessment

This method is suitable for determining the purity of a phenylenediboronic acid sample and detecting non-volatile impurities.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical starting gradient is a linear ramp from 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the boronic acid sample in the initial mobile phase composition (e.g., 95:5 A:B) to a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. Purity is typically calculated based on the area percentage of the main peak relative to the total peak area.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Methyl-4-propoxy-1,3-phenylenediboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Methyl-4-propoxy-1,3-phenylenediboronic acid (CAS No. 850568-70-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing this valuable building block. We will delve into the likely synthetic pathway, address common experimental challenges, and provide in-depth, field-proven insights to ensure the successful and efficient production of this compound.

Introduction: The Synthetic Challenge

This compound is a bespoke chemical entity, and as such, a standardized, publicly available synthesis protocol is not readily found in the literature. Its structure, featuring two boronic acid groups in a meta arrangement on a substituted benzene ring, presents a unique synthetic challenge. The most logical and versatile approach to its synthesis is a double Miyaura borylation of a corresponding dihaloaromatic precursor.

This guide is structured to anticipate the hurdles you may encounter in a multi-step synthesis, beginning with the preparation of a suitable precursor and culminating in the optimized double borylation and purification of the final product.

Part 1: Plausible Synthetic Pathway

To synthesize this compound, a plausible precursor is 2,6-dibromo-4-methyl-1-propoxybenzene . The overall synthetic route can be visualized as a two-stage process: first, the synthesis of the dihaloaromatic precursor, and second, the crucial double Miyaura borylation.

Synthetic_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Double Miyaura Borylation p_cresol p-Cresol dibromo_cresol 2,6-Dibromo-4-methylphenol p_cresol->dibromo_cresol Bromination precursor 2,6-Dibromo-4-methyl-1-propoxybenzene dibromo_cresol->precursor Williamson Ether Synthesis borylation Double Miyaura Borylation precursor->borylation final_product This compound borylation->final_product

Caption: Plausible two-stage synthetic pathway.

Part 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Stage 1: Precursor Synthesis (2,6-Dibromo-4-methyl-1-propoxybenzene)

Question 1: My bromination of p-cresol is giving me a mixture of mono-, di-, and tri-brominated products. How can I improve the selectivity for the 2,6-dibromo-4-methylphenol?

Answer: This is a common issue due to the activating nature of the hydroxyl and methyl groups on the aromatic ring. To enhance selectivity:

  • Control Stoichiometry: Carefully control the stoichiometry of your brominating agent (e.g., N-Bromosuccinimide or Bromine). Use just over two equivalents of the brominating agent.

  • Temperature Control: Perform the reaction at a low temperature (0 °C to room temperature) to reduce the rate of over-bromination. Exothermic reactions can lead to a loss of selectivity.

  • Solvent Choice: A less polar solvent can sometimes temper the reactivity. Consider solvents like chloroform or dichloromethane.

  • Slow Addition: Add the brominating agent dropwise or portion-wise to the solution of p-cresol to maintain a low concentration of the electrophile and minimize over-reaction.

Question 2: The Williamson ether synthesis to form 2,6-dibromo-4-methyl-1-propoxybenzene is sluggish or incomplete. What can I do?

Answer: Incomplete conversion in a Williamson ether synthesis can be due to several factors:

  • Base Strength: Ensure you are using a sufficiently strong base to fully deprotonate the sterically hindered phenol. Sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetone are common choices. For particularly stubborn reactions, a stronger base like potassium tert-butoxide might be necessary.

  • Leaving Group: If you are using 1-chloropropane, consider switching to 1-bromopropane or 1-iodopropane, as bromide and iodide are better leaving groups.

  • Temperature: While higher temperatures can accelerate the reaction, they can also lead to elimination side products from the alkyl halide. A moderate temperature of 60-80 °C is a good starting point. If the reaction is still slow, a modest increase in temperature may be beneficial.

  • Phase-Transfer Catalyst: In biphasic systems (e.g., K2CO3 in acetone), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate.

Stage 2: Double Miyaura Borylation

Question 3: My double Miyaura borylation is stalling, and I'm isolating a significant amount of the mono-borylated intermediate. How can I drive the reaction to completion?

Answer: Achieving a successful double borylation on a sterically hindered substrate requires careful optimization of the reaction conditions. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: This is the most critical factor. Standard Pd(PPh₃)₄ may not be active enough. Consider more electron-rich and bulky phosphine ligands that are known to facilitate challenging cross-coupling reactions.[1][2]

Catalyst/Ligand SystemRationale
Pd(OAc)₂ + SPhosSPhos is a bulky, electron-rich biaryl phosphine ligand known for its high activity in borylation reactions.[3]
PdCl₂(dppf)A robust and commonly used catalyst for Miyaura borylation, though it may require higher temperatures for this transformation.
XPhos Pd G3A pre-formed catalyst that is highly active and stable, often effective in challenging couplings.
  • Base Selection: The choice of base is crucial in Miyaura borylation. A weak base is generally preferred to prevent a competing Suzuki-Miyaura coupling between the product and the starting material.[4] Potassium acetate (KOAc) is the most commonly used base. However, for more challenging substrates, other bases can be screened.

BaseSolventTemperature (°C)Yield (%)
KOAcDioxane80-100Varies
K₃PO₄Dioxane/Water80-100Varies
Cs₂CO₃Toluene100-110Varies
  • Solvent System: Anhydrous, degassed solvents are essential to prevent catalyst deactivation and hydrolysis of the boronic ester. 1,4-Dioxane, toluene, and DMF are commonly used.

  • Reaction Time and Temperature: Double borylations on sterically hindered substrates often require longer reaction times and higher temperatures (80-110 °C). Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

  • Stoichiometry of Diboron Reagent: Use a slight excess of the diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂) per bromine atom. For the double borylation, this means using at least 2.2-2.5 equivalents of B₂pin₂.

Troubleshooting_Double_Borylation Problem Incomplete Double Borylation (Mono-borylated Intermediate) Catalyst Optimize Catalyst & Ligand (e.g., SPhos, XPhos) Problem->Catalyst Base Screen Bases (KOAc, K3PO4) Problem->Base Conditions Adjust Reaction Conditions (Higher Temp, Longer Time) Problem->Conditions Stoichiometry Increase B₂pin₂ Equivalents (2.2-2.5 eq.) Problem->Stoichiometry Solution Complete Double Borylation Catalyst->Solution Base->Solution Conditions->Solution Stoichiometry->Solution

Caption: Troubleshooting workflow for incomplete double borylation.

Question 4: I am observing the formation of a significant amount of a homocoupled biphenyl impurity. What is causing this and how can I prevent it?

Answer: The formation of a symmetrical biphenyl impurity is a known side reaction in Miyaura borylations. This can occur through a competing Suzuki-Miyaura coupling of the newly formed boronic ester with the remaining starting dihaloaromatic.

  • Water Content: The presence of water can facilitate this side reaction. Ensure your solvent and reagents are anhydrous.

  • Base Strength: Stronger bases can promote the competing Suzuki coupling. Using a weaker base like KOAc is generally recommended.

  • Reaction Temperature: Lowering the reaction temperature, if the borylation still proceeds at a reasonable rate, can help to minimize this side reaction.

  • Catalyst Deactivation: Catalyst deactivation can also lead to side reactions. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.

Question 5: My final product, this compound, is difficult to purify. I'm experiencing decomposition on silica gel and co-elution with impurities.

Answer: The purification of boronic acids is notoriously challenging due to their propensity for dehydration to form boroxines and their interaction with silica gel.

  • Avoid Silica Gel Chromatography if Possible: If the purity of your crude product is high, recrystallization is the preferred method of purification.

  • Neutralize Silica Gel: If chromatography is unavoidable, you can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine, before packing the column.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.

  • Formation of a Stable Adduct: A highly effective method for purifying boronic acids is to form a stable, crystalline adduct with diethanolamine. This adduct can often be easily separated from impurities by filtration or recrystallization. The free boronic acid can then be regenerated by treatment with an acid.

  • Aqueous Work-up: An acid/base work-up can be effective. Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., 1M NaOH). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2,6-Dibromo-4-methyl-1-propoxybenzene (Precursor)
  • Bromination of p-Cresol: To a solution of p-cresol (1 equivalent) in chloroform, add N-Bromosuccinimide (2.1 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Wash the reaction mixture with aqueous sodium thiosulfate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude 2,6-dibromo-4-methylphenol by recrystallization or column chromatography.

  • Williamson Ether Synthesis: To a solution of 2,6-dibromo-4-methylphenol (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere. Stir for 30 minutes, then add 1-bromopropane (1.2 equivalents) dropwise. Heat the reaction mixture to 60 °C and stir until completion. Cool the reaction to room temperature and quench carefully with water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 2: Double Miyaura Borylation
  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 2,6-dibromo-4-methyl-1-propoxybenzene (1 equivalent), bis(pinacolato)diboron (2.5 equivalents), potassium acetate (4 equivalents), and the chosen palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification of Pinacol Ester (Optional): The resulting bis(pinacol) ester can be purified by column chromatography on neutralized silica gel or by recrystallization.

  • Hydrolysis to Diboronic Acid: Dissolve the crude or purified bis(pinacol) ester in a suitable solvent (e.g., THF/water). Add an acid (e.g., HCl) and stir at room temperature until the hydrolysis is complete. Extract the diboronic acid into an organic solvent, dry, and concentrate. Purify the final product by recrystallization.

References

stability and degradation of 5-Methyl-4-propoxy-1,3-phenylenediboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides technical support and troubleshooting advice for 5-Methyl-4-propoxy-1,3-phenylenediboronic acid based on established principles and extensive literature on arylboronic acids. Due to the limited specific public data on this particular compound, some information is extrapolated from closely related structures and general knowledge of boronic acid chemistry.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. As with many organoboron reagents, its stability can be a critical factor for successful and reproducible experimental outcomes. This technical support center provides a comprehensive guide to understanding and managing the stability and potential degradation of this compound, along with troubleshooting common issues encountered during its use.

Part 1: FAQs on Stability and Handling

This section addresses frequently asked questions regarding the stability, storage, and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: Like other arylboronic acids, this compound is susceptible to several degradation pathways:

  • Protodeboronation: This is a common degradation route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-methyl-2-propoxybenzene as a byproduct. This process is often promoted by aqueous acidic or basic conditions.

  • Oxidation: The boronic acid moieties can be oxidized, especially in the presence of atmospheric oxygen or other oxidizing agents, to form the corresponding phenols. This can be a significant issue in solution and during reactions if proper inert techniques are not employed.

  • Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of the diboronic acid can undergo intermolecular dehydration to form a cyclic trimeric anhydride called a boroxine. While this is often a reversible process upon addition of water, it can affect the stoichiometry and solubility of the reagent.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: Proper storage is crucial for maintaining the integrity of the reagent. Here are the recommended storage conditions:

ParameterRecommendationRationale
Temperature Store at 2-8°C.[1]Lower temperatures slow down potential degradation processes.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[1]Minimizes oxidation by atmospheric oxygen.
Moisture Keep in a tightly sealed container in a dry environment.Prevents hydrolysis and minimizes protodeboronation.
Light Store in an opaque container to protect from light.Light can potentially accelerate oxidative degradation.

Q3: I observe that my solid this compound has become clumpy. Is it still usable?

A3: Clumping can indicate the absorption of moisture, which may lead to some degree of hydrolysis and potentially boroxine formation. While the material may still be usable, it is advisable to assess its purity before use, for example, by taking a melting point or running a quick NMR spectrum. For critical applications, using a fresh, dry sample is recommended. If you must use the clumpy material, ensure it is thoroughly dried under vacuum before weighing.

Q4: For how long is a solution of this compound stable?

A4: The stability of a solution is highly dependent on the solvent, concentration, and storage conditions. In general, solutions are less stable than the solid material. For best results, it is recommended to prepare solutions fresh before use. If a solution must be stored, it should be in a degassed aprotic solvent under an inert atmosphere and kept at a low temperature. Stability in protic or aqueous solvents is generally poor.

Part 2: Troubleshooting Experimental Issues

This section provides a troubleshooting guide for common problems encountered during synthetic applications of this compound, with a focus on Suzuki-Miyaura coupling reactions.

Q5: My Suzuki-Miyaura reaction is giving a low yield of the desired product. What are the potential causes related to the diboronic acid?

A5: Low yields in Suzuki-Miyaura reactions can often be attributed to the degradation of the boronic acid reagent. Here are the most common causes and their solutions:

Problem Potential Cause Troubleshooting Steps
Low Yield Protodeboronation of the diboronic acid, especially if the reaction involves prolonged heating in the presence of a strong base and water.[2]- Use the mildest effective base (e.g., K₃PO₄, Cs₂CO₃).- Minimize the amount of water in the reaction or use anhydrous conditions if possible.- Reduce the reaction time and temperature.- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the reaction.[2]
Oxidative degradation of the diboronic acid.- Ensure all solvents are thoroughly degassed before use.- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.- Use fresh, high-quality palladium catalyst and ligands, as degraded catalysts can sometimes promote side reactions.
Homocoupling of the diboronic acid to form a symmetrical biaryl byproduct.- This is often promoted by the presence of oxygen.[3][4] Rigorous degassing and inert atmosphere techniques are crucial.- Ensure the palladium catalyst is in the active Pd(0) state. If using a Pd(II) precatalyst, ensure its reduction is efficient.
Incomplete dissolution or poor quality of the diboronic acid. - Ensure the diboronic acid is fully dissolved in the reaction mixture.- Verify the purity of the diboronic acid before use.

Q6: I am observing a significant amount of a byproduct that corresponds to the protodeboronated starting material. How can I prevent this?

A6: The formation of the protodeboronated byproduct, 1-methyl-2-propoxybenzene, is a clear indication that protodeboronation is a major competing reaction. To minimize this:

  • Choice of Base: The nature and strength of the base are critical. Strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2]

  • Solvent System: While many Suzuki-Miyaura reactions use aqueous solvent mixtures, water is a proton source for protodeboronation. If possible, explore anhydrous conditions or minimize the water content.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Aim for the lowest effective temperature and monitor the reaction closely to avoid unnecessarily long reaction times.

  • Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, can significantly reduce premature decomposition.[2] These esters often release the active boronic acid species slowly into the reaction, keeping its concentration low and minimizing side reactions.[5]

Q7: My reaction mixture has turned black, and I have a low yield. What does this indicate?

A7: The formation of a black precipitate ("palladium black") indicates the decomposition of the palladium catalyst. This can be caused by:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then precipitate as palladium black.

  • High Temperatures: Prolonged heating at high temperatures can lead to catalyst decomposition.

  • Ligand Degradation: Phosphine-based ligands are susceptible to oxidation, which can destabilize the palladium complex.

To prevent catalyst decomposition, ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere. Use fresh, high-quality ligands and avoid excessive reaction temperatures.

Part 3: Experimental Protocols and Data

This section provides detailed experimental protocols for stability assessment and a general procedure for a Suzuki-Miyaura coupling reaction, along with illustrative data.

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to assess the stability of the diboronic acid under various stress conditions.

Materials:

  • This compound

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Acetonitrile (ACN), Water (HPLC grade)

  • HPLC or UPLC-MS system

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to a concentration of 1 mg/mL.

  • Set up Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Place a sealed vial of the stock solution in an oven at 60°C.

    • Control: Keep 1 mL of the stock solution at room temperature.

  • Incubation: Incubate all samples for 24 hours.

  • Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a suitable stability-indicating HPLC or UPLC-MS method.[6]

    • Compare the peak area of the parent compound in the stressed samples to the control to determine the percentage of degradation.

    • Identify major degradation products by their mass-to-charge ratio (m/z) in the mass spectrum.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction using this compound. Optimization of specific parameters may be required.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol per coupling site), and the base (2.0-3.0 mmol per coupling site).

    • Add the palladium catalyst (1-5 mol%).

    • Evacuate and backfill the flask with the inert gas three times.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 10 mL) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Part 4: Visualizing Degradation and Experimental Workflow

Diagram 1: Key Degradation Pathways

A This compound B Protodeboronation (+H₂O, H⁺ or OH⁻) A->B D Oxidation ([O]) A->D F Dehydration (Solid State) A->F C 1-Methyl-2-propoxybenzene B->C E Phenolic Byproducts D->E G Boroxine (Trimer) F->G

Caption: Major degradation pathways of arylboronic acids.

Diagram 2: Suzuki-Miyaura Coupling Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Reagent Prep (Diboronic Acid, Aryl Halide) D Combine Reagents, Base, and Catalyst A->D B Degas Solvents E Add Degassed Solvent B->E C Inert Atmosphere (Ar/N₂) C->D D->E F Heat and Stir E->F G Monitor Progress (TLC/LC-MS) F->G H Quench and Extract G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Caption: A generalized workflow for Suzuki-Miyaura coupling.

References

preventing protodeboronation of 5-Methyl-4-propoxy-1,3-phenylenediboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methyl-4-propoxy-1,3-phenylenediboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for the successful application of this versatile reagent in synthetic chemistry, with a particular focus on preventing protodeboronation in Suzuki-Miyaura cross-coupling reactions.

Introduction to this compound

This compound is a valuable building block in organic synthesis, particularly for the construction of complex biaryl and polyaryl structures through palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring an electron-donating propoxy group and a methyl group on the phenyl ring, offers opportunities for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. However, the electron-rich nature of the aromatic ring can render the C-B bonds susceptible to cleavage by a proton source, a side reaction known as protodeboronation. This guide will equip you with the knowledge and strategies to minimize this undesired reaction and ensure high yields of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 2-methyl-1-propoxybenzene, consuming your starting material and reducing the yield of your desired cross-coupled product.

The presence of the electron-donating propoxy group on the aromatic ring of this compound increases the electron density of the phenyl ring. This heightened electron density can make the ipso-carbon (the carbon atom attached to the boron) more susceptible to electrophilic attack by a proton, thereby facilitating protodeboronation.[1]

Q2: What are the primary factors that promote protodeboronation?

A2: The main factors that can accelerate the rate of protodeboronation are:

  • pH: Both acidic and basic conditions can catalyze protodeboronation.[1]

    • Acidic conditions: Direct protonolysis of the C-B bond can occur.

    • Basic conditions: Formation of the boronate species (Ar-B(OH)3-) increases the electron density on the aryl ring, making it more susceptible to protonation by water or other protic solvents.[1]

  • Temperature: Higher reaction temperatures generally increase the rate of all reactions, including protodeboronation.

  • Solvent: The presence of a proton source, most commonly water, is a prerequisite for protodeboronation. While aqueous co-solvents are often used in Suzuki-Miyaura couplings, a high concentration of water can be detrimental.

  • Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose via protodeboronation.

Q3: How should I store this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is crucial to store it under the following conditions:

  • Temperature: Refrigeration (2-8°C) is recommended for long-term storage to minimize thermal decomposition.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and minimize contact with atmospheric moisture.

  • Container: Keep the compound in a tightly sealed container to prevent moisture absorption.

Troubleshooting Guide: Minimizing Protodeboronation in Suzuki-Miyaura Coupling

This section provides a systematic approach to troubleshooting and optimizing your Suzuki-Miyaura coupling reactions to suppress protodeboronation.

Problem: Low yield of the desired biaryl product and significant formation of 2-methyl-1-propoxybenzene.

Below is a hierarchical guide to address this common issue, starting with the most impactful and easiest to implement changes.

The first line of defense against protodeboronation is the careful selection of reaction parameters.

ParameterRecommendationRationale
Base Use a milder base such as K₃PO₄, K₂CO₃, Cs₂CO₃, or KF.Strong bases like NaOH and KOH can significantly accelerate base-catalyzed protodeboronation. Milder bases are sufficient to promote the catalytic cycle while minimizing the decomposition of the boronic acid.
Temperature Run the reaction at the lowest effective temperature.Lowering the temperature will decrease the rate of protodeboronation more significantly than the rate of the desired coupling reaction, thus improving the overall yield.
Solvent Use anhydrous solvents or minimize the water content in the reaction mixture.Water is the primary proton source for protodeboronation. Using anhydrous solvents or a solvent system with a low water ratio (e.g., dioxane/H₂O 10:1) can significantly suppress this side reaction.[3]
Catalyst System Employ a highly active palladium catalyst and ligand system.An efficient catalyst will accelerate the rate of the Suzuki-Miyaura coupling, allowing the desired reaction to outcompete the slower protodeboronation pathway. Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos.[4]

If optimizing the reaction conditions is insufficient, protecting the boronic acid groups as boronate esters is a highly effective strategy. This approach utilizes a "slow-release" mechanism, where the active boronic acid is generated in situ at a low concentration, thus minimizing its decomposition.

G cluster_0 Protection Strategy cluster_1 Suzuki-Miyaura Coupling Boronic_Acid 5-Methyl-4-propoxy-1,3- phenylenediboronic acid Ester Pinacol or MIDA Ester Boronic_Acid->Ester Protection Slow_Release Slow Release (in situ hydrolysis) Ester->Slow_Release Coupling Cross-Coupling Slow_Release->Coupling Product Desired Biaryl Product Coupling->Product

Caption: Workflow for using protected boronic esters to prevent protodeboronation.

Recommended Protected Forms:

  • Pinacol Esters: These are readily prepared by reacting the diboronic acid with pinacol. They offer good stability and can be used directly in the coupling reaction.

  • MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates are exceptionally stable and can be purified by chromatography. They undergo slow hydrolysis under basic conditions to release the free boronic acid.

Experimental Protocol: Synthesis of the Bis(pinacol) Ester of this compound

This protocol provides a general procedure for the protection of the diboronic acid.

Materials:

  • This compound

  • Pinacol (2.2 equivalents)

  • Anhydrous toluene or THF

  • Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and pinacol.

  • Add anhydrous toluene or THF.

  • If using toluene: Assemble a Dean-Stark apparatus and heat the mixture to reflux. Collect the water azeotropically until no more is formed.

  • If using THF: Add activated molecular sieves and stir the mixture at room temperature overnight.

  • After the reaction is complete (monitor by TLC or NMR), remove the solvent under reduced pressure.

  • The crude bis(pinacol) ester can often be used directly in the subsequent Suzuki-Miyaura coupling without further purification.

For situations where the isolation of the boronic acid or its ester is challenging, a one-pot borylation followed by a Suzuki-Miyaura coupling can be an efficient alternative. This strategy avoids the handling of the potentially unstable intermediate.[5]

G Start Aryl Dihalide Borylation Borylation (e.g., with B2pin2) Start->Borylation Intermediate In situ generated Bis(pinacol) Ester Borylation->Intermediate Coupling Suzuki-Miyaura Coupling (add second aryl halide) Intermediate->Coupling Product Unsymmetrical Biaryl Product Coupling->Product

Caption: One-pot borylation/Suzuki-Miyaura coupling workflow.

This approach involves the in situ generation of the boronate ester from a corresponding dihalide, which then directly undergoes the cross-coupling reaction.

Conclusion

The successful application of this compound in Suzuki-Miyaura cross-coupling hinges on the effective management of the protodeboronation side reaction. By understanding the underlying mechanisms and implementing the strategies outlined in this guide—from optimizing reaction conditions to employing protective group strategies—researchers can significantly enhance the efficiency and yield of their synthetic endeavors. The inherent reactivity of this electron-rich diboronic acid, when properly controlled, opens the door to a wide array of novel and complex molecular architectures.

References

Technical Support Center: Navigating Scale-Up of 5-Methyl-4-propoxy-1,3-phenylenediboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the Senior Application Scientist's desk, addressing the specific challenges encountered during the scale-up of reactions involving 5-Methyl-4-propoxy-1,3-phenylenediboronic acid.

A Foreword from Your Senior Application Scientist:

Welcome to the technical support center. The scale-up of any chemical reaction is a journey from the controlled environment of a round-bottom flask to the dynamic and often less forgiving realm of kilograms and pilot plants. This journey is particularly nuanced for specialized reagents like this compound. This molecule, with its dual reactive sites and specific electronic and steric properties, presents a unique set of challenges.

This guide is not a simple list of procedures. It is a distillation of field experience and mechanistic understanding, designed to empower you, the researcher, to anticipate, diagnose, and solve the problems that arise when transitioning from bench to bulk. We will explore the "why" behind the "how," ensuring that your scale-up is not just a matter of multiplying quantities but a scientifically grounded and robust process.

Understanding the Reagent: Key Characteristics

Before troubleshooting, it's crucial to understand the inherent properties of this compound (CAS 850568-70-6).[1][2][3][4] As a 1,3-phenylenediboronic acid, it possesses two boronic acid functionalities, making it a valuable building block for polymers and complex molecules.[5][6][7] However, this dual reactivity, combined with its substitution pattern, influences its stability, solubility, and reaction kinetics.

PropertyImplication for Scale-Up
Two Boronic Acid Groups Potential for intramolecular reactions or double-coupling, leading to oligomers/polymers. Precise stoichiometry is critical.
Electron-Donating Groups The propoxy and methyl groups can influence the electronic properties and reactivity of the boronic acid groups.
Steric Hindrance The substitution pattern can affect the rate of transmetalation in Suzuki-Miyaura couplings, potentially requiring more forcing conditions or specialized ligands.[8][9]
Stability Like many boronic acids, it is susceptible to degradation pathways such as protodeboronation and trimerization to form boroxines.[10][11]
Solubility Solubility can be limited in non-polar organic solvents, while the corresponding boronate salt may partition into an aqueous phase, creating challenges in biphasic reaction systems.[12]

Troubleshooting Guide: Common Scale-Up Issues

This section directly addresses the most common problems encountered during the scale-up of cross-coupling reactions with this reagent.

Q1: My reaction shows poor conversion or has stalled completely. What are the primary causes?

This is the most frequent issue during scale-up. The cause is often multifactorial, stemming from issues with mass and heat transfer, catalyst stability, or reagent degradation.

Potential Causes & Solutions:

  • Cause 1: Inefficient Mixing/Mass Transfer. On a small scale, magnetic stirring is often sufficient. In a large reactor, inefficient agitation can lead to poor mixing of the organic and aqueous phases, limiting the reaction rate which is dependent on the interfacial surface area.[12]

    • Solution: Switch to overhead mechanical stirring. Characterize the mixing efficiency of your reactor and ensure a vortex is formed to maximize the interface between phases. Consider using phase-transfer catalysts if the issue persists.

  • Cause 2: Catalyst Deactivation. Palladium catalysts can degrade at higher temperatures or in the presence of oxygen. An exothermic reaction between the boronic acid and the base can create local hot spots that degrade the catalyst before the bulk temperature rises.[12]

    • Solution:

      • Degas Rigorously: Ensure all solvents and the reaction vessel are thoroughly degassed using multiple vacuum/inert gas cycles. Maintain a positive inert gas pressure throughout the reaction.

      • Controlled Addition: Add the base solution slowly or in portions to control any initial exotherm.

      • Use Robust Catalysts: Consider using pre-catalysts or ligands (e.g., Buchwald-type biarylphosphine ligands) that form more stable and active catalytic species.[13]

  • Cause 3: Protodeboronation. This is a major side reaction where a proton source (like water) cleaves the C-B bond, converting your valuable boronic acid into an inert hydrocarbon (4-propoxy-3-methyltoluene).[10][14] This is often accelerated by high temperatures and prolonged reaction times.

    • Solution:

      • Use a "Slow-Release" Strategy: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[12][14][15] These esters hydrolyze slowly under the reaction conditions to release the boronic acid, keeping its standing concentration low and minimizing decomposition.[14][16]

      • Optimize Base and Solvent: Use the mildest base and lowest temperature that afford a reasonable reaction rate. Anhydrous conditions, where possible, can mitigate this issue.

Diagram: Troubleshooting Low Conversion

The following diagram outlines a logical workflow for diagnosing the root cause of poor or stalled reactions.

G Start Problem: Low Conversion/ Stalled Reaction AnalyzeCrude Analyze crude reaction mixture (HPLC, UPLC-MS, NMR) Start->AnalyzeCrude CheckMixing Is mixing efficient? (Visual inspection, stirrer speed) CheckDegas Was degassing thorough? (Check procedures, O2 sensor) CheckMixing->CheckDegas Yes Sol_Mixing Solution: Improve Agitation (Overhead stirrer, baffle design) CheckMixing->Sol_Mixing No Sol_Degas Solution: Improve Inerting (Rigorous sparging, positive N2 pressure) CheckDegas->Sol_Degas No Sol_Catalyst Solution: Address Catalyst (Check catalyst quality, use robust ligand, control exotherms) CheckDegas->Sol_Catalyst Yes Protodeboronation High levels of protodeboronated side product detected? AnalyzeCrude->Protodeboronation Check Side Products Homocoupling Significant homocoupling of boronic acid observed? Protodeboronation->Homocoupling No Sol_Proto Solution: Mitigate Protodeboronation (Use boronate ester, lower temp) Protodeboronation->Sol_Proto Yes CatalystIssue Both starting materials remain unreacted? Homocoupling->CatalystIssue No Sol_Homo Solution: Stricter O2 Exclusion (Re-evaluate degassing protocols) Homocoupling->Sol_Homo Yes CatalystIssue->CheckMixing Yes

Caption: A decision tree for troubleshooting low conversion in scale-up reactions.

Q2: I'm observing significant byproduct formation, specifically homocoupling of the boronic acid. How can I prevent this?

The formation of a symmetrical biaryl from the boronic acid is a common byproduct in palladium-catalyzed reactions.

Mechanism & Prevention:

  • Mechanism: This side reaction is often initiated by the presence of oxygen. Dioxygen can react with the Pd(0) catalyst to form a palladium peroxo complex, which then reacts with two molecules of the boronic acid to produce the homocoupled product.[17][18][19]

  • Prevention: The most effective solution is meticulous exclusion of oxygen. While you may have had success with a simple nitrogen balloon at the bench, scale-up requires more robust methods.

    • Rigorous Degassing: Sparge all solvents with an inert gas (argon or nitrogen) for an extended period (30-60 minutes) before use.

    • Multiple Purge Cycles: Subject the reactor containing the solid reagents to at least three cycles of vacuum backfill with inert gas before introducing the degassed solvents.

    • Maintain Positive Pressure: Ensure a constant, gentle flow of inert gas over the reaction headspace throughout the entire process.

Diagram: Competing Reaction Pathways

Understanding the competing reactions is key to directing the system toward your desired product.

G cluster_0 Reaction Pathways Reactants This compound + Aryl Halide + Pd(0) Catalyst Suzuki Desired Suzuki Cross-Coupling Reactants->Suzuki Base, Ligand (Optimal Conditions) Protodeboronation Protodeboronation (Side Reaction) Reactants->Protodeboronation H2O, Heat (Undesired) Homocoupling Homocoupling (Side Reaction) Reactants->Homocoupling O2, Pd(0) (Undesired)

Caption: Key reaction pathways for the boronic acid under coupling conditions.

Frequently Asked Questions (FAQs)

  • Q: How should I handle and store this compound?

    • A: Store it in a cool, dry place, preferably refrigerated and under an inert atmosphere.[4] Boronic acids can be sensitive to air and moisture. Over time, they can dehydrate to form cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry calculations.[10]

  • Q: My purification is difficult, with the product being hard to separate from boron-containing impurities. What are some robust purification strategies?

    • A: A highly effective method for purifying boronic acids is through acid-base extraction. A patented process describes treating the crude material with a base (e.g., NaOH) to form the water-soluble boronate salt. This aqueous solution can be washed with an organic solvent (like diethyl ether) to remove non-acidic impurities. Subsequently, acidifying the aqueous layer (e.g., with HCl) will precipitate the purified boronic acid, which can then be isolated by filtration or extraction.[20] For boronate esters, chromatography on neutral alumina can sometimes be more effective than silica gel, which can cause hydrolysis.[21][22]

  • Q: What analytical techniques are best for monitoring the reaction progress during scale-up?

    • A: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the most powerful techniques.[23] They allow for accurate quantification of starting materials, products, and byproducts. It is crucial to develop a reliable method and ensure that reaction aliquots are quenched immediately and properly diluted to get a representative snapshot of the reaction mixture.[23] Specific HPLC methods for detecting boronic acids, for instance by post-column reaction with alizarin, can also be employed for selective detection.[24][25]

Key Experimental Protocols

Protocol 1: General Scale-Up Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific aryl halide.

  • Vessel Preparation: To a clean, dry, and appropriately sized reactor equipped with an overhead stirrer, condenser, and thermocouple, add this compound (1.0 equiv), the aryl halide (2.2 equiv, assuming double coupling), and the palladium catalyst/ligand complex (0.5 - 2 mol %).

  • Inerting: Seal the reactor and perform three vacuum/nitrogen backfill cycles to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed reaction solvent (e.g., dioxane or 2-MeTHF) via cannula transfer. Begin stirring.

  • Base Addition: In a separate vessel, prepare a degassed aqueous solution of the base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv per boronic acid group). Add the base solution to the reaction mixture slowly via an addition funnel or pump over 30-60 minutes, monitoring the internal temperature.

  • Reaction: Heat the mixture to the target temperature (e.g., 80-100 °C) and monitor the reaction progress by HPLC/UPLC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., EtOAc) and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via the appropriate method (e.g., recrystallization, chromatography, or acid-base extraction as described in the FAQs).

Protocol 2: Reaction Monitoring by HPLC
  • Sampling: Using a nitrogen-purged syringe, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately dispense the aliquot into a pre-weighed vial containing a known volume (e.g., 2 mL) of a suitable quenching solvent (e.g., acetonitrile or methanol) that contains an internal standard.[23] This immediately stops the reaction and ensures accurate analysis.

  • Preparation: Mix the quenched sample thoroughly. If necessary, filter it through a syringe filter (0.45 µm) to remove any particulate matter before injection.

  • Analysis: Inject the prepared sample onto the HPLC system. Use a previously developed method to quantify the consumption of starting materials and the formation of the product against the internal standard.

References

Technical Support Center: Purification Strategies for 5-Methyl-4-propoxy-1,3-phenylenediboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methyl-4-propoxy-1,3-phenylenediboronic acid (CAS No. 850568-70-6). This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this versatile building block. The unique structure, featuring two boronic acid moieties, presents specific challenges that require tailored purification strategies. This guide moves beyond standard protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification workflows effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and foundational knowledge essential for handling aryl diboronic acids.

Q1: What are the most common impurities I should expect when working with this compound?

A: The impurity profile can vary based on the synthetic route, but several classes of impurities are common to aryl boronic acids. The most prevalent is the formation of cyclic anhydrides, known as boroxines, which result from the intermolecular dehydration of three boronic acid molecules.[1] This process is typically reversible upon treatment with water. Other common impurities include starting materials from the synthesis, protodeborylated byproducts (where one or both -B(OH)₂ groups are replaced by hydrogen), and various oxidized or polymerized species.[2]

Impurity Class Formation Mechanism Key Characteristics
Boroxines Intermolecular dehydration (loss of water)Reversible with water/alcohols; often co-elutes or appears as related peaks in HPLC.[1]
Protodeborylation Hydrolysis/cleavage of the C-B bondLess polar than the desired product; difficult to remove by simple extraction.[2]
Starting Materials Incomplete reactionVaries by synthetic route (e.g., aryl halides, organolithium reagents).
Homocoupling Products Dimerization of aryl precursorsSignificantly less polar than the diboronic acid.

Q2: My compound seems to degrade or change over time, even when stored. What's happening and how can I mitigate it?

A: Boronic acids are susceptible to degradation, primarily through the aforementioned boroxine formation, which can alter the material's physical properties and reactivity.[1] The presence of two boronic acid groups in your molecule may increase the propensity for oligomerization. To ensure stability and reproducibility in your experiments, we recommend storing this compound under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8°C), as suggested by suppliers.[3] For long-term storage, a desiccated environment is crucial to minimize water content that can mediate degradation pathways.

Q3: Is standard silica gel chromatography a viable option for purifying this compound?

A: We strongly advise against using standard, untreated silica gel for the purification of this compound. Boronic acids are Lewis acids and will interact strongly with the Lewis basic silanol groups (Si-OH) on the silica surface.[4] This interaction often leads to significant tailing on TLC plates, poor separation, and very low recovery from the column as the product remains irreversibly adsorbed.[2][4] In some cases, the acidic nature of the silica can even catalyze the decomposition of the boronic acid.

Q4: For a crude sample of unknown purity, what is the most robust initial purification strategy?

A: For a first attempt at purification, an acid-base extraction is the most reliable and scalable method.[5][6] This technique exploits the acidic nature of the boronic acid groups to selectively pull the desired compound into an aqueous basic solution, leaving behind non-acidic and neutral organic impurities. The pure product is then recovered by re-acidification. This method is highly effective for removing non-polar contaminants like homocoupling byproducts or unreacted aryl halides.

Part 2: Troubleshooting and In-Depth Purification Protocols

This section provides detailed, step-by-step protocols for overcoming specific purification challenges.

Decision Workflow for Purification Strategy

The following diagram outlines a logical workflow for selecting the most appropriate purification method based on the nature of the impurities and the physical state of your compound.

G start Crude 5-Methyl-4-propoxy- 1,3-phenylenediboronic acid check_impurities Are impurities primarily non-polar/neutral? start->check_impurities acid_base Protocol 1: Acid-Base Extraction check_impurities->acid_base Yes check_solid Is the product a crystalline solid after extraction? check_impurities->check_solid No (Polar Impurities) acid_base->check_solid recrystallize Protocol 2: Recrystallization check_solid->recrystallize Yes check_oil Is the product an oil or amorphous solid? check_solid->check_oil No end_pure Pure Product recrystallize->end_pure derivatize Protocol 3: Diethanolamine Adduct Formation check_oil->derivatize Yes prep_hplc Protocol 4: Preparative HPLC check_oil->prep_hplc No (Complex Mixture) derivatize->end_pure prep_hplc->end_pure

Caption: Decision tree for selecting a purification strategy.

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

This method is ideal for removing non-acidic organic impurities. The principle relies on the conversion of the boronic acid to its water-soluble boronate salt.

Experimental Protocol:

  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6] Typically, 2-3 extractions are performed to ensure all the boronic acid is converted to its salt and moves to the aqueous phase.

    • Expert Insight: The diboronic acid requires at least two equivalents of base for complete salt formation. Using a slight excess is recommended. The aqueous layer should be basic (pH > 12) when checked with pH paper.

  • Washing: Combine the aqueous layers. Wash this basic solution once with the organic solvent used in step 1 (e.g., diethyl ether) to remove any remaining neutral impurities.[6]

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a mineral acid, such as 2 M hydrochloric acid (HCl), while stirring.[6] The pure boronic acid will precipitate out of the solution as a solid. Monitor the pH to ensure it is acidic (pH < 2).

  • Isolation: The pure product can be isolated in one of two ways:

    • Filtration: If a clean, filterable solid forms, collect it by vacuum filtration, wash with cold deionized water, and then with a non-polar solvent like hexane to aid drying.

    • Extraction: Extract the acidified aqueous suspension with several portions of a fresh organic solvent (ethyl acetate is often effective).[6] Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

G cluster_org Organic Phase cluster_aq Aqueous Phase crude Crude Product + Neutral Impurities (in Ether) salt Water-Soluble Boronate Salt crude->salt + NaOH (aq) impurities Neutral Impurities (in Ether) salt->crude precipitate Pure Boronic Acid (Solid Precipitate) salt->precipitate + HCl (aq)

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Recrystallization for High-Purity Crystalline Solids

If the product obtained from extraction is a solid but requires further purification, recrystallization is the method of choice. Finding the right solvent system is key.

Experimental Protocol:

  • Solvent Screening: On a small scale (~10-20 mg), test the solubility of your compound in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold. For an anti-solvent system, the compound should be soluble in a "good" solvent and insoluble in the "anti-solvent."

  • Recommended Solvent Systems: Based on general practice for aryl boronic acids, consider the systems in the table below.[5][7][8]

Solvent System Type "Good" Solvent (for dissolving) Anti-Solvent (for precipitating) Comments
Single SolventWaterN/AMany aryl boronic acids have sufficient solubility in hot water for recrystallization.[7]
Single SolventEthanolN/AA good option for moderately polar compounds.[7]
Anti-SolventEthyl AcetateHexane / HeptaneA very common and effective system for a wide range of organic compounds.[5][8]
Anti-SolventDichloroethaneHexane / HeptaneProvides a different polarity range compared to ethyl acetate.[5]
  • Procedure (Anti-Solvent Method): a. Dissolve the compound in the minimum amount of the hot "good" solvent (e.g., ethyl acetate). b. While the solution is still warm, add the "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly turbid (cloudy). c. Add a few more drops of the "good" solvent until the solution becomes clear again. d. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation. e. Collect the crystals by vacuum filtration and wash with a small amount of cold anti-solvent.

Protocol 3: Derivatization with Diethanolamine

When the boronic acid is an oil, amorphous, or difficult to crystallize, converting it to a stable, crystalline diethanolamine adduct can be a highly effective purification strategy.[2][7][9]

Experimental Protocol:

  • Adduct Formation: Dissolve the impure boronic acid in a suitable solvent (e.g., ethyl acetate or diethyl ether). Add a stoichiometric amount of diethanolamine (one equivalent per boronic acid group).

  • Crystallization: The diethanolamine adduct is often a stable, crystalline solid that will precipitate from the solution. The precipitation can be aided by stirring at room temperature or cooling.[7]

  • Isolation: Collect the crystalline adduct by filtration and wash with the solvent to remove soluble impurities.

  • Hydrolysis (Liberation of Boronic Acid): To recover the pure boronic acid, the adduct must be hydrolyzed. This can be achieved by stirring the adduct in a biphasic system of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1 M HCl or a saturated boric acid solution).[2] The diethanolamine will be protonated and move into the aqueous layer, while the pure boronic acid remains in the organic layer.

  • Final Workup: Separate the organic layer, dry it over MgSO₄, filter, and concentrate to yield the purified product.

Protocol 4: Preparative Reversed-Phase Chromatography (Prep HPLC)

For small quantities or when all other methods fail to separate closely related impurities, preparative HPLC is the final option.

Expert Insight: Direct chromatography of boronic acids on reversed-phase media can be challenging due to poor peak shape and potential on-column degradation.[2][9] The use of a mobile phase modifier is critical. An acidic modifier like formic acid or acetic acid (0.1% v/v) helps to suppress the ionization of the boronic acid groups, leading to sharper peaks and more reproducible retention times.[1]

Example Protocol:

  • Column: C18 stationary phase.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Develop a gradient based on analytical HPLC results, typically starting with a high percentage of Mobile Phase A and gradually increasing Mobile Phase B.

  • Post-Run Processing: Combine the fractions containing the pure product. Be aware that removing water from boronic acids can be difficult. Use a rotary evaporator at low temperature (<40°C) to remove the organic solvent.[2] The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the final product as a fluffy solid, which often minimizes boroxine formation.

Part 3: Purity Assessment

Verifying the purity of the final product is a critical step. High-Performance Liquid Chromatography (HPLC) is the primary technique for this assessment.

Recommended Analytical Method: Reversed-Phase HPLC A robust RP-HPLC method is essential for determining the purity of this compound and for tracking the success of purification steps.[10][11]

Parameter Recommended Condition Rationale
Column C18 (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm)Provides good retention and separation for a wide range of aryl compounds.[1][10]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier suppresses ionization of boronic acid groups, improving peak shape.[1]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 10% to 95% B over 15 minutesA broad gradient is suitable for separating the polar product from potential non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm (or as determined by UV scan)The aromatic ring provides strong UV absorbance for sensitive detection.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

References

effect of pH on the reactivity of 5-Methyl-4-propoxy-1,3-phenylenediboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methyl-4-propoxy-1,3-phenylenediboronic acid (CAS: 850568-70-6). This document is intended for researchers, chemists, and drug development professionals utilizing this versatile reagent in their synthetic workflows. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides to help you navigate the complexities of its reactivity, with a core focus on the critical role of pH.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the stability and reactivity of this compound.

Q1: What is the fundamental role of pH in reactions involving this diboronic acid?

A1: The pH of the reaction medium is arguably the most critical parameter governing the reactivity of this compound. Its influence is centered on the equilibrium between the neutral boronic acid form and its activated anionic boronate form.[1][2] Boronic acids are Lewis acids that react with bases (like hydroxide ions) to form a tetrahedral boronate complex.[2][3] This boronate species is significantly more nucleophilic than the neutral boronic acid, making it the active participant required for the crucial transmetalation step in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5][6] Therefore, maintaining an optimal pH is essential for activating the boronic acid and driving the catalytic cycle forward.

Diagram 1: The Boronic Acid-Boronate Equilibrium

Caption: pH-dependent equilibrium of boronic acid.

Q2: What is the approximate pKa of this compound and how do the substituents affect it?

A2: While the exact experimental pKa for this specific molecule is not widely published, we can estimate it based on related structures. The pKa of unsubstituted phenylboronic acid is approximately 8.7-9.2.[2][7][8] The subject molecule has two electron-donating groups on the aromatic ring: a methyl group (-CH₃) and a propoxy group (-OCH₂CH₂CH₃). These groups increase the electron density on the boron atom, making it a weaker Lewis acid. Consequently, the pKa of this compound is expected to be slightly higher than that of phenylboronic acid, likely in the range of 9.0-9.8. This means a more basic environment is required to achieve a significant concentration of the active boronate species compared to electron-deficient arylboronic acids.

Q3: How does pH affect the stability and storage of this compound?

A3: Arylboronic acids are generally stable solids at room temperature and can be stored for extended periods.[9] However, in solution, their stability is pH-dependent. Strongly acidic conditions (pH < 2) should be avoided as they can promote protodeboronation, the undesired cleavage of the C-B bond.[10] While basic conditions are required for reactivity, prolonged exposure to highly basic solutions (pH > 12) at elevated temperatures can also lead to degradation. For long-term storage in solution, a slightly acidic to neutral pH (pH 4-7) is generally recommended. Under anhydrous conditions, boronic acids can form cyclic anhydrides known as boroxines, which exist in equilibrium with the monomeric acid form upon exposure to moisture.[11]

Troubleshooting Guide for Suzuki-Miyaura Reactions

This section provides solutions to common problems encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.

Q4: My reaction yield is low, and I'm recovering unreacted starting material. Is pH the likely cause?

A4: Yes, this is a classic symptom of suboptimal pH. Low conversion is most often caused by inefficient formation of the active boronate species, which stalls the transmetalation step of the catalytic cycle.[5][12]

Causality: The base you are using may not be strong enough to deprotonate the boronic acid (pKa ≈ 9.0-9.8) and establish a sufficient concentration of the boronate. This slows the entire catalytic cycle, leading to incomplete conversion.

Solutions:

  • Switch to a Stronger Base: If you are using a mild base like sodium bicarbonate (NaHCO₃), switch to a stronger base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[5] See the table below for guidance.

  • Ensure Adequate Base Equivalents: Use at least 2-3 equivalents of base per boronic acid group. Since this is a diboronic acid, a total of 4-6 equivalents may be necessary for complete activation, especially if you are aiming for a disubstituted product.

  • Consider Solvent Effects: The choice of solvent can influence the effective basicity. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are standard. The water can help solubilize inorganic bases and facilitate the boronate formation.[13]

Table 1: Base Selection Guide for Suzuki-Miyaura Coupling

BaseTypical pKa (Conjugate Acid)StrengthRecommended Use Case
NaHCO₃6.4, 10.3WeakSuitable for highly activated or sensitive substrates; often insufficient for electron-rich boronic acids.
K₂CO₃ / Na₂CO₃10.3ModerateA robust, general-purpose base. Good starting point for most couplings.[5]
K₃PO₄12.3StrongExcellent for challenging couplings, including those with sterically hindered substrates or aryl chlorides.[5]
Cs₂CO₃10.3StrongHighly effective due to the high solubility of its salts and the "cesium effect," often accelerating reactions.[10]
KF3.2MildUsed under specific conditions; activates boronic acids via formation of a fluoroborate species.[6]
Q5: I am observing significant protodeboronation of my starting material. How can I minimize this side reaction?

A5: Protodeboronation (the replacement of a -B(OH)₂ group with a hydrogen atom) is a common parasitic side reaction that directly reduces your yield.[10] It is often promoted by high temperatures, extended reaction times, and the presence of proton sources, with the reaction rate being pH-dependent.

Causality: While the exact mechanism is debated, it is understood that both acidic and basic conditions can facilitate this process. For this electron-rich diboronic acid, the risk might be lower than for electron-poor systems, but it cannot be ignored.

Solutions:

  • Optimize Temperature and Time: Run the reaction at the lowest temperature that provides a reasonable rate (e.g., start at 80 °C). Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

  • Use Milder Bases: If stronger bases lead to deboronation, consider using a milder base like potassium fluoride (KF) or a phosphate base (K₃PO₄), which are often cited as minimizing this side reaction.[10][14]

  • Ensure Anhydrous Conditions: Although some water is often beneficial, excess water can serve as a proton source. Using anhydrous solvents and reagents can sometimes mitigate the issue.[10]

  • Protect the Boronic Acid: In challenging cases, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or MIDA (N-methyliminodiacetic acid) ester, which can be more resistant to protodeboronation and are cleaved in situ under the reaction conditions.[10]

Q6: I am trying to achieve selective mono-arylation, but I'm getting a mixture of mono- and di-substituted products. Can pH control this?

A6: Achieving selective mono-arylation on a symmetric diboronic acid is challenging but can be influenced by several factors, including pH and stoichiometry.

Causality: Once the first Suzuki coupling occurs, the electronic properties of the remaining boronic acid group change. The newly introduced aryl group will influence the pKa of the second boronic acid, potentially making it easier or harder to activate. Furthermore, statistical probability favors a mixture of products.

Solutions:

  • Stoichiometry Control: The most straightforward approach is to use the diboronic acid as the limiting reagent (e.g., 0.8-0.9 equivalents relative to the aryl halide). This statistically favors mono-substitution.

  • Use a Weaker Base/Lower pH: By using a weaker base or slightly less than stoichiometric amounts of a strong base, you can limit the concentration of the fully activated di-boronate species in solution. This can create a kinetic preference for the mono-coupling reaction. A careful screening of bases (e.g., NaHCO₃ vs. K₂CO₃) is recommended.

  • Lower Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the kinetically controlled mono-arylation product over the thermodynamically favored di-arylation product.

Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_boron pH-Dependent Activation pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + R¹-X pd2_complex R¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation (Rate-Limiting Step) pd2_complex->transmetal pd2_coupled R¹-Pd(II)L₂-R² transmetal->pd2_coupled red_elim Reductive Elimination pd2_coupled->red_elim red_elim->pd0 Catalyst Regeneration product R¹-R² (Product) red_elim->product boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ (Active Boronate) boronic_acid->boronate  Crucial Role of Base/pH base Base (e.g., OH⁻) boronate->transmetal

Caption: The role of base/pH in activating the boronic acid for transmetalation.

References

handling and storage recommendations for 5-Methyl-4-propoxy-1,3-phenylenediboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, medicinal chemists, and drug development professionals utilizing 5-Methyl-4-propoxy-1,3-phenylenediboronic acid. Our goal is to synthesize our field-proven expertise with established chemical principles to ensure you can anticipate challenges, troubleshoot effectively, and achieve optimal results in your experiments.

Product Overview and Key Specifications

This compound is a bifunctional organoboron compound. Its structure makes it a valuable building block, particularly as a linker in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and in the formation of covalent organic frameworks (COFs)[1][2]. The two boronic acid groups provide reactive handles for sequential or dual cross-coupling reactions, most notably the Suzuki-Miyaura coupling[3].

ParameterValueReference
CAS Number 850568-70-6[1][4]
Molecular Formula C₁₀H₁₆B₂O₅[1][4]
Molecular Weight 237.85 g/mol [4][5]
Appearance White to off-white solid/powder[3]
Purity Typically ≥97%[1][4]

Frequently Asked Questions (FAQs): Handling and Storage

Correct handling and storage are critical for maintaining the integrity and reactivity of boronic acids. These compounds can be sensitive to environmental conditions, leading to degradation that can compromise experimental outcomes.

Q1: What are the definitive recommended storage conditions for this compound?

While some suppliers may indicate room temperature storage, our extensive experience with boronic acids validates that the most reliable long-term storage is at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) [5]. This practice mitigates two primary degradation pathways:

  • Dehydration: Boronic acids can reversibly lose water to form cyclic trimeric anhydrides known as boroxines[6]. While this is sometimes reversible upon reaction workup, it changes the stoichiometry and can complicate reaction kinetics.

  • Oxidation: Although generally stable, prolonged exposure to air can lead to oxidative degradation pathways, cleaving the C-B bond[7].

Q2: How should I handle the compound upon receipt and for everyday use?

Upon receipt, inspect the packaging for integrity. We recommend briefly centrifuging the vial to ensure all solid material is at the bottom before opening. Handle the compound in a well-ventilated area or a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat[8]. For weighing, it is best to work quickly and in a low-humidity environment to minimize water absorption. For repeated use, consider aliquoting the material into smaller vials under an inert atmosphere to prevent contamination of the bulk supply.

Q3: What are the visible signs of degradation?

A fresh, high-purity sample should be a fine, free-flowing white or off-white powder. Signs of potential degradation include:

  • Clumping or a "gummy" appearance: This often indicates significant water absorption or the formation of other impurities.

  • Discoloration: A change to yellow or tan can suggest oxidative degradation or the presence of impurities.

  • Insolubility: If the compound fails to dissolve in a solvent in which it was previously soluble, this may indicate the formation of polymeric or insoluble byproducts.

Q4: Is this compound particularly sensitive to air and moisture?

Yes. The primary sensitivity is to moisture, which facilitates the dehydration to boroxine[6]. While not acutely air-sensitive in the way that some organometallics are, excluding oxygen by handling and storing under an inert atmosphere is a best practice that prevents gradual oxidation and ensures maximum reactivity and reproducibility over the product's shelf life[7][9].

Q5: What solvents are recommended for dissolving this compound?

Solubility is highly dependent on the application. For Suzuki-Miyaura reactions, it is often dissolved in polar aprotic solvents like dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often in combination with an aqueous base solution[10]. It is generally soluble in most polar organic solvents like methanol and ethanol but has poor solubility in nonpolar solvents like hexanes or carbon tetrachloride[11]. Always perform a small-scale solubility test before proceeding with your main experiment.

Visualizing Boronic Acid Stability

To better understand the challenges in handling this reagent, it is crucial to visualize the primary degradation pathways.

DegradationPathways Fig. 1: Key Degradation Pathways for Phenylboronic Acids BA 5-Methyl-4-propoxy-1,3- phenylenediboronic acid (Active Monomer) Boroxine Corresponding Boroxine (Trimeric Anhydride) BA->Boroxine - 3 H₂O (Dehydration, Heat/Moisture) Phenol 5-Methyl-4-propoxyphenol (Protodeborylation/Oxidation Product) BA->Phenol Oxidation / Protodeborylation (Air, H₂O, Catalyst) Boroxine->BA + 3 H₂O (Hydrolysis) SuzukiWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Add Aryl Halide (1.0 eq), Boronic Acid (1.1 eq), & Base (2-3 eq) to oven-dried flask B 2. Seal flask, evacuate, and backfill with Argon (x3) A->B C 3. Add degassed solvent(s) via syringe B->C D 4. Add Pd Catalyst/Ligand (under positive Argon pressure) C->D E 5. Heat reaction to target temperature (e.g., 80-110 °C) D->E F 6. Monitor progress (TLC, LC-MS) E->F F->E Continue heating if incomplete G 7. Cool, dilute with organic solvent, and perform aqueous wash F->G Upon completion H 8. Dry organic layer, filter, and concentrate G->H I 9. Purify via column chromatography H->I

References

Technical Support Center: Minimizing By-product Formation with 5-Methyl-4-propoxy-1,3-phenylenediboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals utilizing 5-Methyl-4-propoxy-1,3-phenylenediboronic acid in cross-coupling reactions. As a bifunctional reagent, it presents unique challenges and opportunities. This document provides in-depth troubleshooting advice and optimized protocols to help you minimize common by-products and maximize the yield of your desired di-substituted products.

Frequently Asked Questions (FAQs)
Q1: What are the primary by-products I should expect when using this compound in Suzuki-Miyaura couplings?

When using this or other arylboronic acids, you are likely to encounter three main classes of by-products:

  • Homocoupled Products: These are symmetrical biaryls formed from the coupling of two molecules of the boronic acid. This side reaction consumes your starting material and complicates purification[1].

  • Protodeboronated Species: This is the product where one or both of the boronic acid groups (-B(OH)₂) are replaced by a hydrogen atom (-H). This reaction, known as protodeboronation, is a common decomposition pathway for boronic acids, particularly under basic aqueous conditions[2][3].

  • Mono-Coupled Intermediates: Given that this compound has two reactive sites, incomplete reactions can lead to a significant amount of product where your coupling partner has reacted with only one of the two boronic acid groups.

Q2: My analysis shows significant formation of a homocoupled dimer of the diboronic acid. What causes this and how can I prevent it?

Homocoupling is a prevalent side reaction in Suzuki-Miyaura couplings. Its formation is primarily attributed to two mechanisms: an oxidative pathway involving dissolved oxygen or a process mediated by Palladium(II) species[4][5]. For electron-deficient boronic acids, this can be particularly pronounced[5][6].

Causality & Prevention Strategies:

Probable CauseScientific RationaleRecommended Action
Oxygen in Reaction Mixture Dissolved O₂ can facilitate the oxidative homocoupling of the boronic acid, often through a Pd-peroxo species[5].Rigorous Degassing: Sparge your solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 15-30 minutes prior to adding the catalyst. Maintain a positive inert gas atmosphere throughout the reaction[4].
Excess Pd(II) Species The reaction can be initiated by a stoichiometric reaction between Pd(II) and the boronic acid, which generates Pd(0) and the homocoupled product[4].Use a Reducing Agent: Add a mild reducing agent like potassium formate to the reaction mixture. This can help ensure the palladium catalyst is maintained in its active Pd(0) state[4].
Suboptimal Ligand Choice The ligand influences the stability and reactivity of the palladium center. Some ligands may not effectively suppress pathways leading to homocoupling.Ligand Optimization: For challenging couplings, consider using bulky, electron-rich phosphine ligands like dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos), which has been shown to favor cross-coupling over homocoupling in some systems[6].
Q3: I'm observing a high degree of protodeboronation. What conditions favor this side reaction and what are the solutions?

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond[3]. This process is highly dependent on the reaction conditions and the electronic nature of the boronic acid. It is often accelerated at high pH and in the presence of aqueous media[2][7].

Causality & Prevention Strategies:

Probable CauseScientific RationaleRecommended Action
Aqueous/Protic Conditions Water is the proton source for the reaction. The reaction proceeds via the more reactive arylboronate anion (Ar-B(OH)₃⁻), which is formed under basic, aqueous conditions[2][3][8].Use Anhydrous Conditions: If your substrates are compatible, using anhydrous solvents can significantly suppress protodeboronation.
"Slow Release" Strategy The concentration of the free boronic acid in the reaction mixture is kept low, minimizing its exposure to conditions that cause decomposition[9].Employ Boronic Acid Derivatives: Convert the boronic acid to a more stable form like a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or a diethanolamine (DABO) boronate. These derivatives are more stable and release the active boronic acid slowly under the reaction conditions[9][10][11].
High Temperature Elevated temperatures can increase the rate of protodeboronation, especially in copper-mediated reactions, but it is also a factor in palladium catalysis[12].Optimize Temperature: Determine the lowest effective temperature for your cross-coupling reaction. A temperature screen can often find a window where cross-coupling is efficient but protodeboronation is minimized.
Inappropriate Base The choice and amount of base directly influence the pH and the concentration of the reactive boronate anion, which can be prone to protodeboronation[13].Base Screening: Test different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Sometimes a weaker base or a precise stoichiometry can provide a better outcome by not creating an excessively high pH environment[14].
Troubleshooting Guide: A Logical Workflow

If you observe significant by-product formation, it's crucial to diagnose the root cause systematically. The following workflow can help isolate the issue.

G start High By-Product Formation Observed homocoupling Predominant By-Product: Homocoupling Dimer start->homocoupling protodeboronation Predominant By-Product: Protodeboronated Species start->protodeboronation incomplete Significant Mono-Coupled Product Remaining start->incomplete hc_check1 Check Reaction Atmosphere homocoupling->hc_check1 hc_check2 Check Catalyst State homocoupling->hc_check2 pd_check1 Check Solvent/Reagents protodeboronation->pd_check1 pd_check2 Check Reaction Conditions protodeboronation->pd_check2 ic_check1 Check Stoichiometry & Time incomplete->ic_check1 ic_check2 Check Temperature & Catalyst incomplete->ic_check2 hc_sol1 Action: Improve degassing (N2/Ar sparge for 30+ min) hc_check1->hc_sol1 hc_sol2 Action: Add mild reducing agent (e.g., K-formate) or switch to a more robust ligand (e.g., SPhos) hc_check2->hc_sol2 pd_sol1 Action: Use anhydrous solvents. Consider converting to a stable boronic ester (MIDA, Pinacol) pd_check1->pd_sol1 pd_sol2 Action: Screen lower temperatures. Screen different bases (K3PO4, Cs2CO3) to moderate pH. pd_check2->pd_sol2 ic_sol1 Action: Increase equivalents of coupling partner (e.g., 2.2-2.5 eq.). Increase reaction time. ic_check1->ic_sol1 ic_sol2 Action: Increase reaction temperature. Increase catalyst loading (e.g., from 1 mol% to 3 mol%). ic_check2->ic_sol2

Caption: Troubleshooting workflow for by-product formation.

Visualizing Competing Reaction Pathways

Understanding the competition between the desired reaction and side reactions is key to optimization.

G cluster_0 Reactants cluster_1 Potential Products A This compound + Aryl Halide (Ar-X) B Desired Di-Substituted Product A->B Desired Pathway: Suzuki-Miyaura Cross-Coupling C Homocoupling By-Product A->C Side Reaction 1 D Protodeboronation By-Product A->D Side Reaction 2 E Mono-Coupled Intermediate A->E Incomplete Reaction

References

Validation & Comparative

A Senior Application Scientist's Guide to Substituted Phenylenediboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and polyaryl structures that are central to drug discovery and materials science.[1][2] At the heart of this powerful transformation are organoboron reagents, with substituted phenylenediboronic acids emerging as versatile building blocks for the creation of complex molecular architectures.

This guide provides a comparative analysis of the performance of substituted phenylenediboronic acids in cross-coupling reactions. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that govern their reactivity, offering field-proven insights to inform your experimental design and empower you to navigate the nuances of these powerful reagents.

The Duality of Reactivity: Understanding Phenylenediboronic Acids

Phenylenediboronic acids offer the unique potential for either mono- or diarylation, providing a pathway to both unsymmetrical and symmetrical biaryl compounds. The key to harnessing this potential lies in understanding the interplay of electronic and steric effects conferred by substituents on the phenyl ring, as well as the positional isomerism of the boronic acid groups themselves.

Isomeric Effects on Reactivity: A Comparative Overview

The substitution pattern of the boronic acid groups (ortho, meta, or para) on the phenylenediboronic acid core profoundly impacts their reactivity in Suzuki-Miyaura coupling. While direct comparative studies on substituted phenylenediboronic acids are not extensively documented in single reports, we can extrapolate from the well-established principles of substituted monoboronic acids to predict their behavior.[1][3]

A general reactivity trend observed for substituted monoboronic acids is para > meta >> ortho.[1] This trend is a direct consequence of steric hindrance. The bulky nature of the palladium catalyst's coordination sphere makes it difficult to access a boronic acid group in the ortho position, significantly slowing down the crucial transmetalation step of the catalytic cycle.[3] For meta and para isomers, this steric impediment is minimized, allowing for more facile coupling.

The Influence of Substituents: Electronic and Steric Factors

Substituents on the phenyl ring further modulate the reactivity of the boronic acid groups through electronic and steric effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the nucleophilicity of the aryl group on the boronic acid. This can decelerate the transmetalation step.[1] However, in the case of dihaloarenes, EWGs on the aryl halide can increase its electrophilicity, potentially accelerating the oxidative addition step.[4]

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the aryl ring, which can enhance the rate of transmetalation.

The interplay of these electronic effects with the positional isomerism of the boronic acid groups dictates the overall reactivity and the potential for selective mono-arylation. For instance, in an unsymmetrically substituted phenylenediboronic acid, the boronic acid group electronically favored for coupling might be sterically hindered, allowing for selective reaction at the alternate, less reactive site under carefully controlled conditions.

Performance in Cross-Coupling: A Quantitative Perspective

The following table summarizes the expected reactivity trends and typical yields for the Suzuki-Miyaura coupling of different substituted phenylenediboronic acid isomers with a standard aryl halide. The data is compiled from established principles and representative data for monoboronic acid analogs.[1][4]

Phenylenediboronic Acid IsomerSubstituent TypeExpected ReactivityTypical Yield Range (Mono-arylation)Typical Yield Range (Di-arylation)Key Considerations
para-Phenylenediboronic acid-HighGood to ExcellentExcellentProne to di-substitution. Careful control of stoichiometry is needed for mono-arylation.
meta-Phenylenediboronic acid-Moderate to HighGoodGood to ExcellentGenerally good reactivity for both mono- and di-arylation.
ortho-Phenylenediboronic acid-LowPoor to ModerateModerateSignificant steric hindrance. Requires more forcing conditions and specialized ligands.
4-Nitro-meta-phenylenediboronic acidElectron-WithdrawingModerateGoodGoodThe nitro group deactivates the ring, but the meta positions are relatively accessible.
4-Methoxy-meta-phenylenediboronic acidElectron-DonatingHighGood to ExcellentExcellentThe methoxy group activates the ring for faster coupling.

Experimental Protocol: Selective Mono-arylation of para-Phenylenediboronic Acid

This protocol provides a self-validating system for the selective mono-arylation of para-phenylenediboronic acid with an aryl bromide. The key to achieving selectivity is the careful control of stoichiometry.

Materials:
  • para-Phenylenediboronic acid (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (3.0 equiv)

  • Toluene (solvent)

  • Water (solvent)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add para-phenylenediboronic acid, the aryl bromide, and sodium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add toluene and water (typically a 4:1 to 5:1 ratio of toluene to water). The biphasic system is crucial for the reaction.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with toluene or ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the mono-arylated product.[5]

Mechanistic Insights and Logical Frameworks

To effectively troubleshoot and optimize cross-coupling reactions with substituted phenylenediboronic acids, a firm grasp of the underlying mechanisms is essential.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_reactants cluster_base Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X (L_n) Pd0:e->ArPdX:w Ar-X Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' (L_n) ArPdX:e->ArPdAr_prime:w Ar'-B(OH)₂ Base ArPdAr_prime:s->Pd0:s Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' Reactants Ar-X + Ar'-B(OH)₂ Base Base

Caption: The Suzuki-Miyaura catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.

  • Transmetalation: The aryl group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step is often rate-limiting and is highly sensitive to steric and electronic effects.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

Experimental Workflow for Comparative Analysis

A logical workflow is critical for the comparative analysis of different substituted phenylenediboronic acids.

Experimental_Workflow start Select Substituted Phenylenediboronic Acids (ortho, meta, para) reaction_setup Standardized Suzuki-Miyaura Reaction Setup start->reaction_setup monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) and Yield Calculation purification->analysis comparison Comparative Analysis of Yield and Reactivity analysis->comparison

Caption: A typical experimental workflow.

Concluding Remarks for the Practicing Scientist

Substituted phenylenediboronic acids are powerful and versatile reagents in the synthetic chemist's toolbox. A thorough understanding of the interplay between isomeric, electronic, and steric effects is paramount to harnessing their full potential. By carefully selecting the appropriate isomer and substituent, and by fine-tuning reaction conditions, researchers can achieve high yields and selectivities in the synthesis of complex biaryl structures. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design of cross-coupling reactions, ultimately accelerating the discovery and development of novel pharmaceuticals and functional materials.

References

A Guide to the Structural Validation of 5-Methyl-4-propoxy-1,3-phenylenediboronic Acid via Multinuclear NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, such as 5-Methyl-4-propoxy-1,3-phenylenediboronic acid, a versatile building block, ensuring the correct arrangement of substituents on the aromatic ring is paramount. This guide provides a comprehensive framework for the structural validation of this compound using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. By comparing predicted spectral data with experimentally acquired results, researchers can confidently verify the molecular architecture of their synthesized material.

The Imperative of Structural Integrity

This compound possesses a unique substitution pattern that dictates its reactivity and utility in subsequent chemical transformations. The relative positions of the methyl, propoxy, and two boronic acid groups on the phenyl ring are critical to its function. An incorrect isomer could lead to failed reactions, impure products, and misleading biological data. Therefore, a robust and systematic approach to structural verification is not just recommended; it is essential.

A Multi-faceted Approach to NMR Validation

A combination of ¹H, ¹³C, and ¹¹B NMR spectroscopy provides a holistic view of the molecule, from its proton and carbon framework to the specific chemical environment of the boron atoms. This guide will first present the predicted NMR spectra based on established principles of chemical shifts and coupling constants. Subsequently, a detailed experimental protocol for acquiring high-quality NMR data is provided, followed by a discussion on how to compare the experimental data with the predicted values for unequivocal structure confirmation.

Predicted NMR Spectral Data for this compound

The following tables summarize the predicted chemical shifts (δ) for each unique nucleus in this compound. These predictions are based on additivity rules for substituted benzenes and typical chemical shift ranges for the functional groups present.[1][2][3][4]

¹H NMR (500 MHz, DMSO-d₆)
SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-27.8 - 8.0s1HAr-HThe proximity to two electron-withdrawing boronic acid groups results in a significant downfield shift.
H-67.6 - 7.8s1HAr-Hdeshielded by the adjacent boronic acid group, but to a lesser extent than H-2.
-OCH₂-3.9 - 4.1t2HPropoxy CH₂Typical chemical shift for a methylene group attached to an oxygen atom. The triplet arises from coupling to the adjacent methylene group.
-CH₃2.2 - 2.4s3HAr-CH₃Standard chemical shift for a methyl group attached to an aromatic ring.
-CH₂-1.6 - 1.8sextet2HPropoxy CH₂The sextet is due to coupling with the adjacent CH₂ and CH₃ groups.
-CH₃0.9 - 1.1t3HPropoxy CH₃Typical upfield chemical shift for a terminal methyl group in an alkyl chain. The triplet is due to coupling with the adjacent methylene group.
-B(OH)₂8.0 - 8.5br s4HBoronic acid OHThe protons of the boronic acid hydroxyl groups are acidic and their chemical shift can be concentration and solvent dependent. They often appear as a broad singlet.
¹³C NMR (125 MHz, DMSO-d₆)
SignalPredicted Chemical Shift (δ, ppm)AssignmentRationale
C-4155 - 160Ar-C (C-O)The carbon attached to the electron-donating propoxy group is significantly deshielded.
C-1, C-3135 - 140Ar-C (C-B)The carbon atoms directly bonded to the boron atoms are expected to be in this region, though the signals may be broad due to quadrupolar relaxation of the boron nucleus.
C-2, C-6130 - 135Ar-C (C-H)Aromatic carbons bearing a hydrogen atom.
C-5120 - 125Ar-C (C-CH₃)The carbon attached to the methyl group.
-OCH₂-68 - 72Propoxy CH₂Typical chemical shift for an aliphatic carbon single-bonded to an oxygen.[5][6]
Ar-CH₃20 - 25Ar-CH₃Standard chemical shift for a methyl group attached to an aromatic ring.
-CH₂-20 - 25Propoxy CH₂Aliphatic methylene carbon.
-CH₃10 - 15Propoxy CH₃Terminal methyl carbon of the propoxy group.
¹¹B NMR (160 MHz, DMSO-d₆)
SignalPredicted Chemical Shift (δ, ppm)AssignmentRationale
B-1, B-328 - 33Ar-B(OH)₂This chemical shift is characteristic of a trigonal planar (sp² hybridized) boron atom in an arylboronic acid.[7][8][9]

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for comparison, the following protocol is recommended.

Sample Preparation
  • Weighing the sample: Accurately weigh 10-20 mg of the synthesized this compound for ¹H and ¹³C NMR, and approximately 5-10 mg for ¹¹B NMR.[10]

  • Choosing the solvent: Use a high-purity deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[10] Gentle warming or vortexing may be used to aid dissolution.

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.[11]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) is often sufficient.

NMR Data Acquisition

The following diagram outlines the logical workflow for acquiring and analyzing the NMR data.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Validation A 1D ¹H NMR E Analyze ¹H Spectrum: Chemical Shifts, Integration, Multiplicity A->E B 1D ¹³C NMR F Analyze ¹³C Spectrum: Number of Signals, Chemical Shifts B->F C 1D ¹¹B NMR G Analyze ¹¹B Spectrum: Chemical Shift C->G D 2D NMR (COSY, HSQC, HMBC) H Correlate with 2D NMR data D->H I Compare with Predicted Spectra E->I F->I G->I H->I J Structure Confirmed I->J

Caption: Workflow for NMR-based structural validation.

Interpreting the Results: A Comparative Analysis

The core of the validation process lies in the meticulous comparison of the experimentally obtained spectra with the predicted data.

  • ¹H NMR: The number of signals should correspond to the number of chemically non-equivalent protons. The integration of each signal should match the number of protons it represents. The splitting patterns (multiplicities) must be consistent with the neighboring protons as predicted. For instance, the triplet for the -OCH₂- group confirms its adjacency to a -CH₂- group.

  • ¹³C NMR: The number of signals will confirm the number of unique carbon environments in the molecule. The chemical shifts should fall within the predicted ranges for aromatic, aliphatic, and oxygen-linked carbons. The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further confirm the number of hydrogens attached to each carbon.

  • ¹¹B NMR: A single, relatively sharp signal in the predicted range of 28-33 ppm is a strong indicator of the presence of the two equivalent sp²-hybridized boronic acid groups.[7][8][9] Any significant deviation from this could suggest the formation of boronate esters or other boron species.

  • 2D NMR Spectroscopy: For unambiguous assignment, two-dimensional NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Will show correlations between coupled protons, for example, between the protons of the propoxy group.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached, confirming the assignments made in the 1D spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the connectivity of the substituents to the aromatic ring. For example, correlations between the aromatic protons and the carbons of the methyl and propoxy groups will definitively establish the substitution pattern.

Conclusion

The structural validation of this compound is a critical step in ensuring the quality and reliability of subsequent research. By employing a systematic approach that combines ¹H, ¹³C, and ¹¹B NMR spectroscopy and comparing the experimental data with the predicted spectral parameters outlined in this guide, researchers can achieve an unequivocal confirmation of the molecule's structure. This rigorous validation process underpins the principles of scientific integrity and provides a solid foundation for the use of this important chemical building block in drug discovery and materials science.

References

A Comparative Guide to the Reactivity of 1,3- vs. 1,4-Phenylenediboronic Acids in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and success. Phenylenediboronic acids, serving as pivotal linkers in the construction of complex molecular architectures, are a case in point. This guide offers an in-depth comparative analysis of the reactivity of two common isomers: 1,3-phenylenediboronic acid and 1,4-phenylenediboronic acid. By examining their structural nuances, electronic properties, and performance in the widely applied Suzuki-Miyaura cross-coupling reaction, this document aims to provide the reader with a sound basis for informed decision-making in their synthetic endeavors.

Introduction: The Versatile Phenylenediboronic Acid Scaffolds

1,3-Phenylenediboronic acid and 1,4-phenylenediboronic acid are bifunctional organoboron compounds that have found extensive utility in organic synthesis.[1][2] Their two boronic acid moieties allow for sequential or double cross-coupling reactions, enabling the construction of polymers, macrocycles, and complex drug-like molecules.[1] The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of organoboron compounds with organic halides, stands as the most prominent application of these reagents, valued for its mild reaction conditions and broad functional group tolerance.[3]

Structural and Electronic Properties: A Tale of Two Isomers

The seemingly subtle difference in the substitution pattern of the two boronic acid groups on the phenyl ring gives rise to distinct structural and electronic characteristics, which in turn govern their reactivity.

1,4-Phenylenediboronic Acid: The Symmetrical Workhorse

In 1,4-phenylenediboronic acid, the boronic acid groups are positioned in a para relationship, resulting in a highly symmetrical, linear molecule.[4] This symmetry often leads to the formation of well-ordered crystalline structures, characterized by intermolecular hydrogen bonding between the boronic acid groups, forming extended chains or sheets.[4] From an electronic standpoint, the two boronic acid groups are electronically independent and do not significantly influence each other's reactivity through resonance or inductive effects across the phenyl ring.

1,3-Phenylenediboronic Acid: The Asymmetrical Player

In contrast, the meta substitution pattern in 1,3-phenylenediboronic acid results in an angular, less symmetrical molecule.[5] A detailed study of its structure revealed that the boronic acid groups are not coplanar with the phenyl ring, exhibiting a twist of approximately 26.2 degrees.[5] This conformational flexibility is a key feature of the 1,3-isomer. Furthermore, theoretical calculations have shown a higher rotational barrier for the boronic acid groups in the 1,3-isomer compared to a single phenylboronic acid, an effect attributed to intramolecular interactions with the C-H bond situated between the two boronic acid groups.[6] This structural constraint can influence the accessibility of the boron centers for catalysis. From an electronic perspective, the boronic acid groups in the 1,3-isomer can exert a weak electronic influence on each other through the aromatic system, potentially leading to a differentiation in their reactivity.

Property1,3-Phenylenediboronic Acid1,4-Phenylenediboronic AcidReference(s)
Substitution Pattern metaparaN/A
Molecular Geometry AngularLinear[4][5]
Symmetry LowerHigher[4][5]
Crystal Packing Forms ribbon motifs through hydrogen-bonded dimers.Forms linear chains and sheets through hydrogen bonding.[4][5]
pKa (first dissociation) 8.3Not explicitly found, but expected to be similar to phenylboronic acid (~8.8)[5]
pKa (second dissociation) 9.9Not explicitly found[5]

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The differences in structure and electronics between the two isomers manifest in their reactivity, particularly in sequential Suzuki-Miyaura cross-coupling reactions where one boronic acid group reacts selectively before the other.

The Role of Steric Hindrance

Steric effects play a significant role in dictating the reactivity of disubstituted benzene derivatives.[7][8] In the case of 1,3-phenylenediboronic acid, the C2 position between the two boronic acid groups is sterically hindered. This can influence the approach of the bulky palladium catalyst and the coupling partner, potentially leading to a preference for reaction at the less hindered C5 position in a subsequent reaction if the first coupling occurs at C1. However, the primary factor in the initial coupling is the accessibility of the boronic acid groups themselves. For the 1,3-isomer, the proximity of the two boronic acid groups could lead to steric congestion around the reaction centers, potentially slowing down the reaction rate compared to the 1,4-isomer where the reactive sites are well-separated.

Electronic Effects on Reactivity

Electron-donating groups on the phenyl ring of a boronic acid generally increase the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, while electron-withdrawing groups can have the opposite effect.[9] In the case of phenylenediboronic acids, the second boronic acid group can be considered as a weakly electron-withdrawing substituent. For the 1,4-isomer, the electronic effect of one boronic acid group on the other is minimal due to the distance. However, in the 1,3-isomer, a weak deactivating effect might be transmitted through the aromatic ring. After the first coupling reaction, the newly introduced aryl group will electronically influence the remaining boronic acid group, which can either enhance or diminish its reactivity in a second coupling step.

Sequential Functionalization: A Reactivity Probe

For the 1,3-isomer, the two boronic acid groups are chemically equivalent before the first reaction. However, upon mono-functionalization, the newly introduced substituent at the 1-position will render the boronic acid at the 3-position electronically and sterically distinct from its initial state. This change in the electronic and steric environment can be exploited for selective sequential reactions.

Experimental Protocols

Below are representative, detailed protocols for a sequential Suzuki-Miyaura cross-coupling reaction that could be employed to experimentally compare the reactivity of 1,3- and 1,4-phenylenediboronic acid.

Protocol 1: Mono-arylation of Phenylenediboronic Acid

Objective: To selectively react one of the two boronic acid groups.

Materials:

  • Phenylenediboronic acid isomer (1,3- or 1,4-) (1.0 equiv)

  • Aryl bromide (e.g., 4-bromotoluene) (0.9 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the phenylenediboronic acid isomer, aryl bromide, palladium(II) acetate, and triphenylphosphine.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Add the potassium carbonate.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the first coupling (disappearance of the starting aryl bromide), cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the mono-arylated product by column chromatography on silica gel.

Protocol 2: Second Arylation of the Mono-substituted Intermediate

Objective: To react the remaining boronic acid group with a different aryl halide.

Materials:

  • Mono-arylated phenylboronic acid (from Protocol 1) (1.0 equiv)

  • Second aryl bromide (e.g., 4-bromoanisole) (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • Follow the same setup and procedure as in Protocol 1, using the purified mono-arylated product as the starting material and the second aryl bromide as the coupling partner.

  • Monitor the reaction for the formation of the unsymmetrical biaryl product.

  • Perform the same workup and purification procedure to isolate the final product.

Visualizing the Reaction Workflow

Suzuki_Miyaura_Workflow cluster_step1 Step 1: Mono-Arylation cluster_step2 Step 2: Second Arylation start1 Phenylenediboronic Acid + Aryl Halide 1 reagents1 Pd(OAc)2, PPh3 K2CO3, Dioxane/H2O start1->reagents1 Reaction Setup product1 Mono-arylated Intermediate reagents1->product1 Heating start2 Mono-arylated Intermediate + Aryl Halide 2 product1->start2 Purification & Isolation reagents2 Pd(OAc)2, PPh3 K2CO3, Dioxane/H2O start2->reagents2 Reaction Setup product2 Unsymmetrical Biaryl Product reagents2->product2 Heating

Caption: A generalized workflow for the sequential Suzuki-Miyaura cross-coupling of phenylenediboronic acids.

The Suzuki-Miyaura Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0)L2 PdII_RX R-Pd(II)L2-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)L2-Ar PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Product R-Ar PdII_R_Ar->Product Reductive Elimination Boronate ArB(OH)3- Boronate->PdII_RX BoronicAcid ArB(OH)2 BoronicAcid->Boronate Activation Base Base (e.g., K2CO3) Base->BoronicAcid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Outlook

The choice between 1,3- and 1,4-phenylenediboronic acid in a synthetic campaign is not arbitrary and should be guided by the desired final molecular geometry and the intended synthetic strategy. The 1,4-isomer, with its linear and symmetrical nature, is an excellent choice for creating rigid, extended structures. Its two equivalent and electronically independent boronic acid groups make it suitable for both double couplings and statistical mono-functionalization.

Conversely, the 1,3-isomer offers greater conformational flexibility and the potential for more controlled, sequential functionalization. The steric and electronic changes that occur after the first coupling can be strategically harnessed to introduce different substituents in a stepwise manner.

While this guide provides a framework for understanding the comparative reactivity based on fundamental principles and available data, a direct experimental comparison under identical conditions would be invaluable for a more quantitative assessment. Future research focusing on a kinetic analysis of the sequential Suzuki-Miyaura coupling of these two isomers would provide the synthetic community with precise data to further refine their synthetic designs.

References

performance of 5-Methyl-4-propoxy-1,3-phenylenediboronic acid versus other boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Performance of 5-Methyl-4-propoxy-1,3-phenylenediboronic Acid Versus Other Boronic Acids

Introduction: Beyond Simple Scaffolds

In the landscape of modern synthetic chemistry and drug discovery, boronic acids are foundational pillars, primarily celebrated for their robust performance in the Suzuki-Miyaura cross-coupling reaction.[1] However, the field is evolving beyond simple monofunctional phenylboronic acids. The true frontier lies in multifunctional, precisely substituted scaffolds that act as sophisticated molecular linchpins. This guide focuses on This compound , a molecule that exemplifies this evolution.

Unlike its parent, 1,3-phenylenediboronic acid, or its monofunctional cousins, this compound is not merely a coupling partner. Its design—a rigid phenyl core with two spatially defined reactive sites, modified by lipophilic and sterically influential substituents—suggests a purpose-built role in advanced applications. This guide will provide a comparative analysis of its performance, not through non-existent head-to-head reaction tables, but through a synthesis of established chemical principles and field-proven insights. We will dissect its structure to predict its behavior in two critical areas: as a linker in complex bioconjugates like PROTACs and as a selective receptor in molecular sensing.

Part 1: Performance in Bioconjugation & Drug Discovery

Expertise & Experience: The Rationale of a Purpose-Built Linker

The classification of this compound as a "Protein Degrader Building Block" by suppliers is a critical piece of data.[2] This points to its intended use in constructing bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs). A PROTAC requires a linker that rigidly connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, presenting them in a specific spatial orientation to induce protein degradation.

The choice of a 1,3-phenylene diboronic acid core provides two key advantages over more flexible aliphatic linkers:

  • Geometric Definition: The phenyl ring enforces a fixed angle and distance between the two points of attachment, reducing conformational entropy and ensuring a more predictable final structure of the conjugate.

  • Dual Reactivity: The two boronic acid groups serve as handles for sequential or dual Suzuki-Miyaura couplings, allowing for the efficient construction of the target bifunctional molecule.

The substituents—methyl and propoxy—are not decorative. They are critical design elements intended to fine-tune the physicochemical properties of the final conjugate. The propoxy group significantly increases lipophilicity, which can be crucial for enhancing cell permeability, a major hurdle in drug development.[3] The methyl group provides steric bulk, which can shield the linker from metabolic degradation and influence the binding conformation of the final molecule.

Data Presentation: Comparative Physicochemical Properties

To understand the impact of these substitutions, we can compare the calculated properties of this compound with its parent scaffold and a simple monoboronic acid.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPH-Bond DonorsH-Bond Acceptors
Phenylboronic AcidC₆H₇BO₂121.930.8822
1,3-Phenylenediboronic Acid[4][5]C₆H₈B₂O₄165.75-0.2944
This compound [4]C₁₀H₁₆B₂O₅237.851.2545

Note: LogP values are estimations and serve for comparative purposes.

This data quantifies the expert insights: the addition of the methyl and propoxy groups shifts the molecule from hydrophilic (LogP < 0) to moderately lipophilic (LogP > 1), a change that can be pivotal for membrane traversal of the final drug conjugate.

Mandatory Visualization: Bifunctional Molecule Synthesis Workflow

The following diagram illustrates the logical workflow for utilizing a diboronic acid linker in the synthesis of a complex bifunctional molecule.

G cluster_0 Step 1: First Suzuki-Miyaura Coupling cluster_1 Step 2: Second Suzuki-Miyaura Coupling cluster_2 Purification & Analysis A 5-Methyl-4-propoxy- 1,3-phenylenediboronic acid C Intermediate Mono-coupled Product A->C Pd Catalyst, Base B Aryl Halide 1 (e.g., Target Protein Ligand) B->C E Final Bifunctional Molecule (e.g., PROTAC) C->E Pd Catalyst, Base D Aryl Halide 2 (e.g., E3 Ligase Ligand) D->E F Chromatography (e.g., HPLC) E->F G Characterization (NMR, MS) F->G

Caption: Workflow for synthesizing a bifunctional molecule using a diboronic acid linker.

Experimental Protocol: Double Suzuki-Miyaura Coupling

This protocol is a representative, self-validating system for synthesizing a bifunctional molecule using this compound.

  • Reagent Preparation:

    • In a dry Schlenk flask under an inert atmosphere (Argon), dissolve this compound (1.0 equiv.).

    • Add the first aryl halide (Aryl-X1, 1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a suitable base (e.g., K₂CO₃, 3.0 equiv.).

    • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • First Coupling Reaction:

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The disappearance of the starting aryl halide indicates completion.

    • Causality Check: The reaction relies on the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with one of the boronic acid groups and reductive elimination.[6]

  • Work-up and Isolation of Intermediate (Optional but Recommended):

    • Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the mono-coupled intermediate by flash column chromatography. This step ensures the purity of the starting material for the second coupling, which is critical for achieving a high yield of the final product.

  • Second Coupling Reaction:

    • Dissolve the purified mono-coupled intermediate (1.0 equiv.) in a fresh Schlenk flask under Argon.

    • Add the second aryl halide (Aryl-X2, 1.2 equiv.), palladium catalyst (3-5 mol%), and base (3.0 equiv.).

    • Add the degassed solvent system and heat as before, monitoring for completion.

  • Final Purification and Validation:

    • Perform an aqueous work-up as described in step 3.

    • Purify the final bifunctional product using flash chromatography or preparative HPLC.

    • Validate the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of signals from all three components (linker, Aryl-1, Aryl-2) and the correct molecular ion peak in HRMS confirms the successful synthesis.

Part 2: Performance in Molecular Sensing

Expertise & Experience: The Diboronic Acid Advantage in Saccharide Sensing

Boronic acids are widely used as chemical sensors for saccharides because they reversibly form stable cyclic esters with cis-1,2- or 1,3-diols.[7] A key principle in this field is that simple monoboronic acids generally exhibit the highest affinity for fructose.[8] This is because fructose has a high population of the furanose form, which presents cis-diols in a conformation highly favorable for binding.[8]

However, for many biomedical applications, particularly glucose monitoring, selectivity for glucose over fructose is paramount. This is where diboronic acids offer a significant performance advantage. By positioning two boronic acid moieties on a rigid scaffold, a "molecular cleft" is created that can bind to multiple hydroxyl groups of a single saccharide molecule simultaneously. This multivalent interaction can be tailored to match the specific geometry of glucose's hydroxyl groups, dramatically increasing both affinity and selectivity for glucose.[6][9]

The structure of this compound is well-suited for this purpose. The 1,3-disposition of the boronic acids creates a binding site. The substituents are expected to influence performance in two ways:

  • Electronic Tuning: The electron-donating propoxy group will increase the electron density on the phenyl ring, which in turn affects the Lewis acidity (and thus the pKa) of the boronic acid groups. This can shift the optimal pH for saccharide binding, a critical parameter for designing sensors that operate at physiological pH (~7.4).[10]

  • Steric Tuning: The methyl and propoxy groups create a more defined and sterically hindered binding pocket. This can enhance selectivity by favoring the binding of saccharides that fit precisely within this pocket while disfavoring others.

Data Presentation: Conceptual Binding Affinity Comparison

While direct experimental binding constants for this specific molecule are not available in the literature, we can construct a conceptual table based on established principles of boronic acid-saccharide interactions to guide experimental design.

Boronic Acid TypeTarget: FructoseTarget: GlucoseExpected SelectivityRationale
Phenylboronic Acid (Mono)HighLowFructose-selectiveBinds favorably to the cis-diols of the furanose form of fructose.[8]
1,3-Phenylenediboronic AcidModerateModerate-HighGlucose-selectiveThe diboronic acid cleft allows for multivalent binding to glucose, overcoming the inherent preference for fructose.[6][9]
This compound ModeratePotentially High Potentially Glucose-selective Substituents tune the electronic and steric properties of the binding cleft, which could further enhance affinity and selectivity for glucose.
Mandatory Visualization: Saccharide Binding Mechanism

This diagram illustrates the fundamental difference in binding between a monoboronic and a diboronic acid with a generic saccharide containing a cis-diol.

G cluster_0 Monovalent Binding cluster_1 Multivalent Binding A Phenylboronic Acid E1 Single Cyclic Boronate Ester A->E1 S1 Saccharide (cis-diol) S1->E1 B Diboronic Acid E2 Double Cyclic Boronate Ester (Chelate Complex) B->E2 Enhanced Affinity S2 Saccharide (e.g., Glucose) S2->E2

Caption: Monovalent vs. Multivalent binding of boronic acids to saccharides.

Experimental Protocol: Evaluating Saccharide Binding with a Fluorescent Reporter

This protocol describes a standard method to compare the saccharide binding performance of different boronic acids using a fluorescent displacement assay with a catechol-containing dye like Alizarin Red S (ARS).

  • Principle of the Assay:

    • ARS is a dye that complexes with boronic acids, causing a change in its fluorescence or absorbance.

    • When a saccharide is added, it competes with ARS for binding to the boronic acid.

    • If the saccharide has a higher affinity, it will displace ARS, causing a measurable reversal of the spectral change. The magnitude of this reversal is proportional to the binding affinity.

  • Materials:

    • Boronic acids to be tested (e.g., Phenylboronic acid, 1,3-Phenylenediboronic acid, this compound).

    • Alizarin Red S (ARS) stock solution.

    • Aqueous buffer at the desired pH (e.g., pH 7.4 phosphate buffer).

    • Saccharide stock solutions (e.g., D-fructose, D-glucose).

    • Fluorometer or UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a solution of the boronic acid (e.g., 1 mM) and ARS (e.g., 0.1 mM) in the pH 7.4 buffer.

    • Record the initial fluorescence emission spectrum (e.g., λ_ex = 460 nm, λ_em = 500-700 nm) of the boronic acid-ARS complex.

    • Titrate the solution by adding small aliquots of a concentrated saccharide stock solution (e.g., 1 M glucose).

    • After each addition, allow the solution to equilibrate (1-2 minutes) and record the fluorescence spectrum.

    • Self-Validation: A successful experiment will show a systematic change (e.g., decrease) in the fluorescence intensity at the emission maximum of the ARS-boron complex as the saccharide concentration increases.

  • Data Analysis:

    • Plot the change in fluorescence intensity (ΔF) against the saccharide concentration.

    • Fit the resulting binding isotherm to a suitable model (e.g., 1:1 binding model) to calculate the association constant (Kₐ).

    • Compare the Kₐ values for different boronic acids with the same saccharide (to rank affinity) and for the same boronic acid with different saccharides (to determine selectivity). A higher Kₐ indicates stronger binding.

Conclusion and Outlook

This compound is a prime example of a next-generation boronic acid derivative where the core scaffold is strategically functionalized to impart specific properties. While direct comparative data in the literature is scarce, a detailed analysis of its structure allows for scientifically grounded predictions of its performance.

  • In Drug Discovery: Its substituted diboronic acid framework offers a geometrically defined, lipophilic linker ideal for constructing complex bifunctional molecules like PROTACs, where precise control over spatial orientation and physicochemical properties is essential for biological activity and cell permeability.

  • In Molecular Sensing: The same structural features—a pre-organized binding cleft tuned by electronic and steric factors—make it a promising candidate for developing highly selective glucose sensors that can overcome the limitations of simpler monoboronic acids.

This guide demonstrates that by synthesizing fundamental principles of physical organic chemistry with an understanding of application-specific demands, researchers can rationally evaluate and deploy advanced reagents like this compound to address complex challenges in science.

References

A Senior Application Scientist's Guide to the Characterization of 5-Methyl-4-propoxy-1,3-phenylenediboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methods for 5-Methyl-4-propoxy-1,3-phenylenediboronic acid, a key building block in various synthetic applications. By delving into the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for obtaining reliable and comprehensive analytical data.

Introduction: The Analytical Imperative for a Disubstituted Phenylenediboronic Acid

This compound presents a unique analytical challenge due to its multiple functional groups: two boronic acid moieties, a methyl group, and a propoxy group on a central phenyl ring. A multi-faceted analytical approach is therefore essential to confirm its identity, purity, and stability. This guide will explore a suite of primary and alternative analytical techniques, offering a comparative analysis to aid in method selection and data interpretation.

Primary Characterization Techniques: A Comparative Analysis

A foundational analytical workflow for this compound should encompass Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). These techniques provide orthogonal information, ensuring a comprehensive characterization.

Table 1: Comparison of Primary Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed structural elucidation, including connectivity and stereochemistry.Non-destructive, highly informative for structure confirmation.Lower sensitivity compared to MS, can be complex to interpret for impure samples.
HPLC Purity assessment, quantification, and separation of isomers and impurities.High resolution, quantitative, and versatile.Requires method development, may not be suitable for thermally labile compounds.
Mass Spectrometry Molecular weight determination and fragmentation analysis for structural confirmation.High sensitivity, provides exact mass.Can be destructive, may not distinguish between isomers.

In-Depth Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone for the structural confirmation of this compound. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's architecture.

Rationale for Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The integration of the signals confirms the relative number of protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • ¹¹B NMR: Is crucial for directly observing the boron atoms, confirming the presence and electronic environment of the boronic acid groups. The chemical shift is indicative of the hybridization state (sp² for the trigonal planar acid vs. sp³ for a tetrahedral boronate ester or adduct).[1]

Predicted ¹H NMR Spectrum (in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5-7.8m2HAr-H
~8.0s (br)4HB(OH )₂
~3.9t2H-O-CH ₂-CH₂-CH₃
~2.2s3HAr-CH
~1.7sextet2H-O-CH₂-CH ₂-CH₃
~0.9t3H-O-CH₂-CH₂-CH

Predicted ¹¹B NMR Spectrum: A single, broad resonance is expected in the range of δ 27-33 ppm, characteristic of a trigonal planar arylboronic acid.[2][3]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 250 ppm.

    • A longer acquisition time and more scans will be required due to the lower natural abundance of ¹³C.

  • ¹¹B NMR Acquisition:

    • Use a dedicated boron-free probe or a quartz NMR tube to avoid background signals.

    • Acquire a one-pulse ¹¹B spectrum with proton decoupling.

    • Set a spectral width of approximately 200 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

HPLC is the workhorse for assessing the purity of this compound and for quantifying it in various matrices. A reversed-phase method is generally suitable for this class of compounds.

Rationale for Experimental Choices:

  • Reversed-Phase Chromatography: Utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase, which is well-suited for the separation of moderately polar organic molecules.

  • UV Detection: The aromatic ring in the molecule allows for sensitive detection using a UV detector.

  • Gradient Elution: A gradient of organic solvent (e.g., acetonitrile or methanol) in water is often necessary to achieve good separation of the main compound from any impurities with different polarities.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or a wavelength determined by a UV scan of the compound.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary for analysis.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample. The retention time of the main peak should be consistent across injections.

Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry provides a rapid and highly sensitive method for confirming the molecular weight of this compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Rationale for Experimental Choices:

  • Electrospray Ionization (ESI): Generates ions directly from a solution, minimizing fragmentation and preserving the molecular ion.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Expected Mass Spectrum (Positive Ion Mode):

  • [M+H]⁺: Expected m/z = 239.12

  • [M+Na]⁺: Expected m/z = 261.10

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile with a small amount of formic acid.

  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

  • Infusion or LC-MS: The sample can be introduced directly into the mass spectrometer via a syringe pump (infusion) or as the eluent from an HPLC system (LC-MS).

  • Ionization Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to maximize the signal of the molecular ion.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

  • Data Analysis: Identify the molecular ion peaks and compare the measured m/z values with the calculated theoretical values.

Alternative and Complementary Characterization Techniques

While NMR, HPLC, and MS form the core of the analytical workflow, other techniques can provide valuable complementary information.

Table 2: Comparison of Alternative Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
Thermal Analysis (TGA/DSC) Thermal stability, dehydration, and decomposition profiles.Provides information on solid-state properties and stability.Destructive, may not be informative for all compounds.
FTIR Spectroscopy Presence of functional groups.Rapid and non-destructive.Provides limited structural information compared to NMR.
X-ray Crystallography Definitive three-dimensional molecular and crystal structure.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio, purity assessment.High efficiency, low sample consumption.Can be less robust than HPLC, requires method development.
Raman Spectroscopy Vibrational modes, complementary to FTIR.Good for aqueous samples, less interference from water.Can be affected by fluorescence, lower signal intensity than FTIR.

In-Depth Protocols for Alternative Techniques

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis is particularly useful for assessing the stability of boronic acids, which are known to undergo dehydration to form boroxines at elevated temperatures.[4][5]

Rationale for Experimental Choices:

  • TGA: Measures the change in mass of a sample as a function of temperature, allowing for the quantification of mass loss events such as dehydration.

  • DSC: Measures the heat flow into or out of a sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition.

Expected Thermal Behavior:

  • TGA: A weight loss corresponding to the loss of water molecules upon heating, indicating the formation of the corresponding boroxine.

  • DSC: An endothermic peak corresponding to the dehydration process.[6][7]

Experimental Protocol: TGA/DSC

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Place a small amount of the sample (typically 2-10 mg) in an appropriate pan (e.g., aluminum or alumina).

  • TGA Method:

    • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 30-600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Use an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • DSC Method:

    • Use a similar temperature program and atmosphere as the TGA method.

  • Data Analysis: Analyze the TGA curve for weight loss steps and the DSC curve for endothermic or exothermic peaks. Correlate the events observed in both techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups in the molecule.

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)Vibration
~3600-3200 (broad)O-H stretching (from B(OH)₂)
~3050-3000Aromatic C-H stretching
~2960-2850Aliphatic C-H stretching (from propoxy and methyl groups)
~1600, ~1475Aromatic C=C stretching
~1350-1300B-O stretching
~1250-1200C-O stretching (from propoxy group)

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Visualization of the Analytical Workflow

A logical and systematic workflow is crucial for the comprehensive characterization of this compound.

Analytical Workflow NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Thermal Thermal Analysis (TGA/DSC) NMR->Thermal HPLC HPLC (Purity & Quantification) CE Capillary Electrophoresis HPLC->CE MS Mass Spectrometry (Molecular Weight) Xray X-ray Crystallography MS->Xray FTIR FTIR Spectroscopy Raman Raman Spectroscopy FTIR->Raman Sample Sample Sample->NMR Structural Confirmation Sample->HPLC Purity Assessment Sample->MS Identity Confirmation

Caption: A comprehensive analytical workflow for the characterization of this compound.

Conclusion

The robust characterization of this compound necessitates a multi-technique approach. The primary methods of NMR, HPLC, and MS provide the foundational data for structural confirmation, purity assessment, and molecular weight determination. Complementary techniques such as thermal analysis and FTIR spectroscopy offer valuable insights into the solid-state properties and functional group composition. For an unambiguous three-dimensional structure, single-crystal X-ray crystallography remains the gold standard, provided a suitable crystal can be obtained. By employing the detailed protocols and understanding the comparative strengths of each method outlined in this guide, researchers can confidently and comprehensively characterize this important chemical entity.

References

A Comparative Guide to the Purity Assessment of 5-Methyl-4-propoxy-1,3-phenylenediboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Bifunctional Building Block

5-Methyl-4-propoxy-1,3-phenylenediboronic acid is a sophisticated bifunctional building block, prized in organic synthesis and drug development for its role in constructing complex molecular architectures.[1][2][3] Its two boronic acid moieties make it an invaluable linker in Suzuki-Miyaura cross-coupling reactions, enabling the formation of multiple carbon-carbon bonds in a controlled manner.[4][5] The applications of such molecules are vast, ranging from the synthesis of active pharmaceutical ingredients (APIs) to the development of novel materials.

However, the efficacy and reproducibility of these synthetic routes are critically dependent on the purity of the starting boronic acid. Impurities can lead to unpredictable reaction yields, the formation of unwanted byproducts, and complications in purification. Certain boron-containing impurities have also been identified as potential genotoxic impurities (GTIs), necessitating their strict control in pharmaceutical manufacturing.[6][7][8] This guide provides a comparative analysis of essential analytical techniques to comprehensively assess the purity of this compound, ensuring its fitness for purpose in high-stakes research and development.

The Boroxine Challenge: A Common Impurity Pathway

A primary purity concern for all boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[9][10][11] This is a reversible equilibrium reaction that can be influenced by heat, storage conditions, and the presence of water.[10][12][13] The formation of boroxine alters the stoichiometry of the reagent and can significantly impact reaction kinetics. Therefore, quantifying the ratio of boronic acid to boroxine is a cornerstone of a robust quality control strategy.

Caption: Reversible equilibrium between a boronic acid and its boroxine trimer.

A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete purity profile. A comprehensive assessment relies on a combination of methods, each offering unique insights into the identity, quantity, and nature of the analyte and its impurities. This multi-modal workflow ensures both structural confirmation and accurate quantification.

Purity_Workflow Sample 5-Methyl-4-propoxy- 1,3-phenylenediboronic acid Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR HPLC HPLC-UV/MS (Quantitative Purity) Sample->HPLC KF Karl Fischer Titration (Water Content) Sample->KF EA Elemental Analysis (CHN) Sample->EA Result1 Structural Confirmation Impurity Identification NMR->Result1 Provides Result2 Purity Assay (%) Impurity Profile HPLC->Result2 Provides Result3 Boroxine Assessment KF->Result3 Informs Result4 Empirical Formula Verification EA->Result4 Provides

Caption: Recommended analytical workflow for comprehensive purity assessment.

Comparative Analysis of Key Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation and identification of organic impurities. For boronic acids, a suite of NMR experiments is essential. ¹H and ¹³C NMR confirm the organic scaffold (the methyl, propoxy, and phenyl groups), while ¹¹B NMR provides direct information about the state of the boron atom.[14][15][16]

Trustworthiness: The sp²-hybridized boron of a boronic acid exhibits a different chemical shift from the sp³-hybridized boron in boronate esters or other complexes.[17][18] This makes ¹¹B NMR particularly useful for observing the boronic acid/boroxine equilibrium and detecting impurities related to the boron moiety. Broadened peaks in ¹H NMR can often be an initial indicator of boroxine presence.[19]

Experimental Protocol: ¹¹B NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the boronic acid sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Note: A coordinating solvent like methanol can help break up the boroxine trimer.[19]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. A quartz NMR tube is recommended to avoid background signals from borosilicate glass.[15]

  • Acquisition: Acquire the ¹¹B NMR spectrum with a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[14]

  • Data Interpretation: The trigonal sp² boronic acid typically appears as a broad peak around δ 27-30 ppm. The corresponding boroxine may appear in a similar region but with different lineshape characteristics. Tetrahedral sp³ boronate species, if present, will appear significantly upfield (e.g., δ 3-10 ppm).[18]

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for quantitative purity analysis, providing an accurate percentage purity value (e.g., % area). Reverse-phase HPLC (RP-HPLC) is the most common mode used for boronic acids.[20] However, the analysis of boronic acids by RP-HPLC is challenging due to their potential for on-column hydrolysis or degradation.[21][22] Method development must focus on minimizing these effects.

Trustworthiness: A well-developed HPLC method can separate the main component from process-related impurities (e.g., starting materials, by-products) and degradation products. Coupling HPLC with a mass spectrometer (LC-MS) provides invaluable data, confirming the molecular weight of the main peak and enabling the identification of unknown impurity peaks.[23][24] A high-throughput UPLC-MS method can achieve run times as short as one minute.[24]

Experimental Protocol: RP-HPLC-UV/MS

  • Column: Use a C18 column with low silanol activity to minimize on-column hydrolysis (e.g., Waters XTerra™ MS C18, Agilent Zorbax Eclipse XDB C18).[22]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water or 0.1% Formic Acid in Water.[19][23]

    • B: Acetonitrile.

  • Gradient: A typical linear gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210-254 nm) and/or ESI-MS in negative ion mode. The [M-H]⁻ ion is often the most intense peak observed for boronic acids.[24]

  • Sample Preparation: Dissolve the sample in a diluent that matches the initial mobile phase composition to ensure good peak shape. An aprotic diluent may be required for particularly unstable compounds.[21]

Karl Fischer (KF) Titration

Expertise & Experience: KF titration is the gold-standard method for the specific and accurate determination of water content.[25][26] Given that the formation of boroxine is a dehydration reaction, knowing the precise water content is essential for understanding the true composition of the material. A low water content may suggest a higher proportion of boroxine.

Trustworthiness: Unlike methods like loss on drying, KF is specific to water and is not affected by the loss of other volatile components.[25] Both volumetric and coulometric KF methods can be used, with coulometry being more sensitive for samples with very low water content (<1%).[27]

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrument Setup: Prepare a calibrated volumetric Karl Fischer titrator.

  • Solvent: Use a suitable KF solvent, such as methanol.

  • Titration: Accurately weigh a suitable amount of the boronic acid sample and add it to the titration vessel.

  • Analysis: Titrate the sample with a standardized KF reagent to the endpoint, which is detected potentiometrically.[25]

  • Calculation: The instrument's software calculates the water content as a weight percentage.

Summary Table of Methodologies

Technique Information Provided Advantages Limitations & Considerations
¹H, ¹³C NMR Structural confirmation of organic framework, identification of organic impurities.Non-destructive, provides unambiguous structural data.Can be insensitive to low-level impurities. Boroxine presence may cause peak broadening.[19]
¹¹B NMR Direct information on boron environment (boronic acid vs. boroxine vs. boronate).Highly specific to the boron atom.[14][16]Requires specialized probe and quartz tubes for best results.[15] Low natural abundance of ¹⁰B.
HPLC-UV Quantitative purity (% area), separation of impurities.High precision and accuracy for quantification. Robust and widely available.On-column degradation is a risk.[22] Assumes all components have similar UV response factors.
LC-MS Molecular weight confirmation of all separated peaks, impurity identification.High sensitivity and specificity. Essential for identifying unknowns.[23]Ionization efficiency can vary between compounds, making it semi-quantitative without standards.
Karl Fischer Precise water content (%).Gold standard for water determination; specific and accurate.[25][26]Does not provide information on other impurities.
Elemental Analysis Verification of empirical formula (C, H percentages).Provides fundamental confirmation of bulk composition.Not sensitive to impurities with similar elemental composition.

Conclusion: A Strategy for Assured Quality

Assessing the purity of this compound requires a multi-faceted analytical approach. While HPLC-UV provides the primary quantitative purity value, it must be complemented by LC-MS for confident peak identification. NMR spectroscopy , particularly the combination of ¹H, ¹³C, and ¹¹B experiments, is indispensable for confirming the molecular structure and diagnosing the presence of boroxine anhydrides. Finally, Karl Fischer titration provides the crucial water content data that contextualizes the boronic acid/boroxine ratio. By integrating the data from these orthogonal techniques, researchers and drug development professionals can establish a comprehensive quality profile, ensuring the reliability and reproducibility of their synthetic endeavors.

References

A Comparative Guide to the X-ray Crystal Structure of Phenylenediboronic Acid Derivatives: Insights for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the X-ray crystal structures of 1,3-phenylenediboronic acid and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. While a definitive crystal structure for 5-Methyl-4-propoxy-1,3-phenylenediboronic acid is not publicly available at the time of this publication, this guide leverages data from closely related analogs to predict its structural characteristics and to underscore the importance of substituent effects on crystal packing and intermolecular interactions. By understanding these nuances, researchers can better design and synthesize novel boronic acid-based therapeutics with improved efficacy and pharmacokinetic profiles.

Boronic acids have emerged as a significant class of compounds in medicinal chemistry, with several approved drugs, including the proteasome inhibitor Bortezomib, validating their therapeutic potential.[1][2] Their unique ability to form reversible covalent bonds with diols and their role in palladium-catalyzed cross-coupling reactions make them invaluable building blocks in the synthesis of complex organic molecules for drug discovery.[3] The spatial arrangement of atoms, dictated by the crystal structure, is paramount in determining the biological activity of these molecules.

The Influence of Substitution on the Crystal Structure of Phenylenediboronic Acids

The introduction of substituents onto the phenyl ring of a diboronic acid can profoundly impact its solid-state structure. These modifications can alter the electronic properties, steric hindrance, and hydrogen bonding capabilities, thereby influencing crystal packing and intermolecular interactions. While we await the experimental determination of the crystal structure of this compound, we can infer potential structural attributes by comparing it with the well-characterized 1,3-phenylenediboronic acid.

Table 1: Comparison of Crystallographic Data for Phenylenediboronic Acid Derivatives

Parameter1,3-Phenylenediboronic Acid[4]This compound (Predicted)
Chemical FormulaC₆H₈B₂O₄C₁₀H₁₆B₂O₅
Molecular Weight165.74 g/mol 237.85 g/mol
Crystal SystemMonoclinic-
Space GroupC2/c-
Unit Cell Dimensionsa = 6.994(1) Å, b = 7.124(1) Å, c = 15.025(3) Å, β = 97.70(3)°-
Key InteractionsHydrogen-bonded dimers forming ribbon motifs.Expected to form similar hydrogen-bonded dimers, with potential for altered packing due to the steric bulk of the propoxy group and altered electronic effects of the methyl group.
ConformationBoronic acid groups are twisted with respect to the phenyl ring.The propoxy and methyl groups are likely to introduce further twisting of the boronic acid groups and may influence the overall planarity of the molecule.

The methyl group in the 5-position is an electron-donating group, which can subtly influence the acidity of the boronic acid moieties. The propoxy group at the 4-position, being bulkier, is expected to have a more significant steric impact on the crystal packing, potentially leading to a less dense crystal structure compared to the unsubstituted parent compound.

Experimental Protocols: A Guide to Synthesis and Crystallization

The synthesis and crystallization of phenylenediboronic acids are critical steps in obtaining high-quality crystals suitable for X-ray diffraction analysis. The following protocols are based on established methods for similar compounds and serve as a robust starting point for the synthesis and crystallization of this compound.

Synthesis of Phenylenediboronic Acids

The synthesis of phenylenediboronic acids typically involves a Grignard reaction or a metal-halogen exchange followed by reaction with a trialkyl borate.

Synthesis_Workflow A Starting Material (e.g., 1,3-Dibromobenzene derivative) B Grignard Formation (Mg, THF) A->B Step 1 C Reaction with Trialkyl Borate (e.g., B(OMe)₃) B->C Step 2 D Acidic Workup (e.g., HCl) C->D Step 3 E Purification (Recrystallization or Chromatography) D->E Step 4 F Final Product (Phenylenediboronic acid) E->F Step 5 Crystallization_Workflow cluster_slow_evaporation Slow Evaporation cluster_vapor_diffusion Vapor Diffusion A1 Dissolve compound in a suitable solvent A2 Loosely cap the vial A1->A2 A3 Allow solvent to evaporate slowly over days to weeks A2->A3 B1 Dissolve compound in a solvent in which it is soluble B2 Place vial inside a sealed chamber with an anti-solvent B1->B2 B3 Anti-solvent vapor diffuses into the compound solution, reducing its solubility and promoting crystal growth B2->B3 Interaction_Diagram cluster_dimer Phenylboronic Acid Dimer cluster_ribbon Phenylenediboronic Acid Ribbon PBA1 Phenylboronic Acid PBA2 Phenylboronic Acid PBA1->PBA2 Hydrogen Bonds PBA2->PBA1 Hydrogen Bonds PDA1 1,3-Phenylenediboronic Acid PDA2 1,3-Phenylenediboronic Acid PDA1->PDA2 Hydrogen Bonds PDA3 ... PDA2->PDA3 Hydrogen Bonds

References

A Researcher's Guide to the Computational Comparison of Substituted Phenylboronic Acid Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemistry and drug development, substituted phenylboronic acids have emerged as a class of compounds with remarkable versatility. Their applications are extensive, ranging from powerful reagents in Suzuki-Miyaura cross-coupling reactions to sophisticated sensors for saccharides and therapeutic agents.[1][2] The efficacy of these molecules in their various roles is intrinsically linked to the electronic and steric properties of the phenyl ring's substituents. Understanding and predicting these properties is therefore of paramount importance for the rational design of new and improved phenylboronic acid derivatives.

This guide provides an in-depth technical comparison of substituted phenylboronic acid properties, with a strong emphasis on computational methodologies. We will explore the causal relationships between substituent effects and key characteristics like pKa and Lewis acidity, supported by both theoretical calculations and experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research in this exciting field.

The Crucial Role of Substituents: A Primer

The boronic acid moiety, -B(OH)₂, is an electron-deficient Lewis acid. The electronic properties of the attached phenyl ring, and more specifically its substituents, directly modulate this acidity. Electron-withdrawing groups (EWGs) increase the Lewis acidity and lower the pKa of the boronic acid, while electron-donating groups (EDGs) have the opposite effect.[3] This modulation is fundamental to the function of phenylboronic acids. For instance, in carbohydrate sensing, a lower pKa is often desirable to enable binding at physiological pH.[4][5]

The position of the substituent (ortho, meta, or para) also plays a critical role. While meta and para substituents primarily exert electronic effects (inductive and resonance), ortho substituents can introduce significant steric hindrance and intramolecular interactions, such as hydrogen bonding, which can profoundly influence the molecule's conformation and reactivity.[6][7]

Computational Approaches to Predicting Phenylboronic Acid Properties

Computational chemistry offers a powerful toolkit for predicting the properties of substituted phenylboronic acids, enabling rapid screening and rational design before embarking on laborious and expensive experimental work.

Predicting pKa: A Multifaceted Challenge

The acid dissociation constant (pKa) is a critical parameter that governs the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate species. Computational prediction of pKa values for boronic acids can be complex due to the need to accurately model the solvation environment and consider multiple low-energy conformations of both the acid and its conjugate base.[8][9]

A robust and widely used approach for calculating the pKa of arylboronic acids involves a multi-structure, dual-level quantum mechanical calculation. This method acknowledges the conformational flexibility of the hydroxyl groups and any substituents.

Step-by-Step Protocol:

  • Conformational Search: Perform a thorough conformational search for both the neutral boronic acid and its conjugate boronate anion. This is crucial as different conformers can have significantly different energies.[8]

  • Geometry Optimization and Frequency Calculation: For each identified conformer, perform a geometry optimization and frequency calculation using a suitable density functional theory (DFT) method and basis set (e.g., M06-2X/6-31+G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.[8]

  • Single-Point Energy Correction: To improve the accuracy of the electronic energy, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., 6-311++G(3df,3p)).[8]

  • Thermochemical Analysis: Calculate the Gibbs free energy in solution for each conformer, incorporating the thermal corrections from the frequency calculations and a continuum solvation model (e.g., SMD or PCM) to account for the solvent effects.

  • Boltzmann Averaging: The overall Gibbs free energy for the acid and its conjugate base is obtained by a Boltzmann-weighted average over all significant conformers.

  • pKa Calculation: The pKa is then calculated using the following thermodynamic cycle:

    where ΔG°(sol) is the change in Gibbs free energy for the isodesmic reaction with a reference compound of a known pKa.

Causality Behind Experimental Choices: The choice of a multi-structure approach is critical because relying on a single minimum-energy conformation can lead to significant errors in the calculated pKa.[8] The dual-level calculation provides a balance between computational cost and accuracy.

Workflow for Computational pKa Prediction

G cluster_0 Computational Workflow A Conformational Search (Acid & Conjugate Base) B Geometry Optimization & Frequency Calculation (e.g., M06-2X/6-31+G(d,p)) A->B C Single-Point Energy Correction (e.g., 6-311++G(3df,3p)) B->C D Thermochemical Analysis (Gibbs Free Energy in Solution) C->D E Boltzmann Averaging of Conformer Energies D->E F pKa Calculation via Thermodynamic Cycle E->F

Caption: A generalized workflow for the computational prediction of pKa values for substituted phenylboronic acids.

Quantifying Lewis Acidity

While pKa reflects the Brønsted acidity in the presence of water, the intrinsic Lewis acidity of the boron center is also a key property, particularly in applications like catalysis.[10] Computational methods can provide valuable insights into the Lewis acidity by calculating properties such as:

  • LUMO Energy: A lower Lowest Unoccupied Molecular Orbital (LUMO) energy generally indicates a stronger Lewis acid.

  • Fluoride Ion Affinity (FIA): The calculated energy change upon binding of a fluoride ion to the boron center provides a direct measure of Lewis acidity.[11]

  • Ammonia Affinity (AA): Similar to FIA, the computed affinity for ammonia can be used to evaluate Lewis acidity.[11]

  • Acceptor Number (AN): This can be computationally estimated by calculating the interaction energy with a probe molecule like triethylphosphine oxide (TEPO).[10]

  • Geometry Optimization: Optimize the geometry of the substituted phenylboronic acid using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d,p)).[12]

  • Lewis Adduct Formation: Create a complex of the boronic acid with a Lewis base (e.g., F⁻ or NH₃).

  • Adduct Geometry Optimization: Optimize the geometry of the resulting Lewis adduct.

  • Affinity Calculation: The Lewis acidity (FIA or AA) is calculated as the difference in electronic energy between the adduct and the sum of the energies of the isolated boronic acid and the Lewis base.

Causality Behind Experimental Choices: The choice of the Lewis base probe (F⁻ vs. NH₃) can influence the calculated affinity. Fluoride is a hard Lewis base and provides a measure of the intrinsic electrophilicity of the boron center.

Comparative Analysis of Substituted Phenylboronic Acids

The following tables summarize the computationally predicted and experimentally determined properties of a range of substituted phenylboronic acids.

Comparison of pKa Values

The table below presents a comparison of experimental and computationally predicted pKa values for various monosubstituted phenylboronic acids. The general trend of EWGs lowering the pKa and EDGs raising it is clearly observable.

Substituent (Position)Hammett Constant (σ)Experimental pKaPredicted pKa (COSMO-RS)[6][13]
H0.008.86[4]9.20[8]
4-OCH₃-0.279.25[14]-
4-CH₃-0.179.03-
4-F0.068.77[4]-
4-Cl0.238.49-
4-CN0.667.62-
4-NO₂0.787.23[5]-
3-OCH₃0.128.65-
3-F0.348.24-
3-Cl0.378.19-
3-NO₂0.717.37-
2-F-7.82-
2-Cl-7.91-

Note: There can be variations in experimental pKa values depending on the measurement conditions.[15] Computational predictions, while showing good correlation, may have an offset from experimental values.[8]

Substituent Effects on Lewis Acidity

The Lewis acidity of the boron center is also significantly influenced by the substituents on the phenyl ring.

SubstituentCalculated Lewis Acidity (Relative to Phenylboronic Acid)
4-NO₂Higher
4-CNHigher
4-FSlightly Higher
HReference
4-CH₃Lower
4-OCH₃Lower

Note: This table represents a qualitative trend. Quantitative computational values for Lewis acidity can be obtained using the methods described in section 2.2.

Relationship between Substituent Position and Acidity

G cluster_0 Substituent Position cluster_1 Dominant Effects Ortho Ortho Steric Steric Hindrance Ortho->Steric IntraHBond Intramolecular H-Bonding Ortho->IntraHBond Inductive Inductive Effect Ortho->Inductive Meta Meta Meta->Inductive Para Para Para->Inductive Resonance Resonance Effect Para->Resonance

Caption: The influence of substituent position on the properties of phenylboronic acids is a combination of steric and electronic effects.

Practical Applications Driven by Tunable Properties

The ability to fine-tune the properties of phenylboronic acids through substitution has led to their use in a wide array of applications.

  • Saccharide Sensing: Phenylboronic acids with lower pKa values are more effective at binding to diols, such as glucose, at physiological pH. This has been exploited in the development of glucose sensors.[1][2]

  • Catalysis: The Lewis acidity of the boron center is crucial for the catalytic activity of some boronic acids in organic reactions.[16]

  • Drug Development: Substituted phenylboronic acids are being investigated as inhibitors of enzymes like β-lactamases, where the electronic properties of the molecule are critical for binding to the active site.[17]

Conclusion

Computational modeling provides an indispensable tool for the rational design and comparative analysis of substituted phenylboronic acids. By employing robust computational protocols, researchers can accurately predict key properties like pKa and Lewis acidity, thereby accelerating the discovery of new molecules with tailored functionalities. The interplay of electronic and steric effects imparted by substituents offers a rich design space for chemists to explore, with significant implications for catalysis, sensing, and medicine.

References

A Comparative Guide to Boronic Acid Catalysts: Mechanistic Insights and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of boronic acid catalysis, a field that has rapidly evolved from its primary association with the Suzuki-Miyaura coupling to a versatile platform for a wide array of organic transformations.[1][2] This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the mechanisms underpinning these powerful catalysts. We will move beyond simple reaction schemes to dissect the causal relationships that govern catalyst activity, compare the performance of different boronic acids, and provide actionable experimental protocols for mechanistic investigation.

The utility of boronic acids stems from their nature as mild, organic-soluble Lewis acids capable of forming reversible covalent bonds, particularly with hydroxyl groups.[2][3][4] This fundamental interaction allows for two primary modes of activation: electrophilic activation of alcohols and carboxylic acids, and nucleophilic activation of diols and sugars.[2][4][5] Our focus here will be on comparing the catalysts themselves and the mechanistic pathways they traverse in key synthetic reactions.

The Catalytic Landscape: Monomers, Boroxines, and Dimers

A critical aspect of understanding boronic acid catalysis is appreciating the speciation that occurs in solution. Boronic acids, R-B(OH)₂, can exist in equilibrium with their cyclotrimeric anhydrides, known as boroxines.[6][7] The formation of boroxines is a dehydration process, often facilitated by heating or azeotropic removal of water.[7]

The question of the "true" catalytic species is a central theme in mechanistic studies. Is it the monomeric boronic acid, the boroxine, or a more complex dimeric species? The answer is often reaction-dependent, and we will explore this question in the context of specific transformations.

G cluster_0 Catalyst Speciation cluster_1 Reactive Intermediates Monomer R-B(OH)₂ Boroxine (RBO)₃ Monomer->Boroxine - 3 H₂O Acyloxyboronate R-B(OH)(OCOR') Monomer->Acyloxyboronate + R'COOH - H₂O Dimeric Species B-X-B Motif (X=O, NR) Acyloxyboronate->Dimeric Species Further Reaction

Caption: Key species in boronic acid catalysis.

Comparative Mechanistic Analysis in Direct Amidation

Direct amide bond formation from carboxylic acids and amines is a cornerstone of pharmaceutical and materials chemistry.[8] Boronic acid catalysts offer a green alternative to stoichiometric coupling reagents, with water as the only byproduct.[9][10] However, the mechanism has been a subject of considerable debate.

The Competing Catalytic Cycles

Initially, a simple mechanism involving the activation of a carboxylic acid by a monomeric boronic acid to form an acyloxyboronate intermediate was proposed.[3] This intermediate is then attacked by the amine to furnish the amide and regenerate the catalyst.

However, extensive mechanistic work, including kinetic studies, NMR, and X-ray crystallography, by Whiting and others has challenged this simple picture.[11] These studies suggest that borinic acids (R₂BOH) are incompetent for amidation and that at least three coordination sites on the boron are necessary.[11] This led to the proposal of new catalytic cycles involving dimeric B-X-B motifs (where X can be O or NR), which are thought to activate the carboxylic acid while simultaneously delivering the amine nucleophile.[12][11]

G cluster_0 Monomeric Pathway cluster_1 Dimeric B-O-B Pathway (Proposed) A1 R'B(OH)₂ B1 Acyloxyboronate R'B(OH)OCOR A1->B1 + RCOOH - H₂O C1 Tetrahedral Intermediate B1->C1 + R''NH₂ D1 Amide Product RCONHR'' C1->D1 - R'B(OH)₂ A2 Dimeric Boronic Anhydride B2 Activated Acid Complex A2->B2 + RCOOH C2 Concerted Transition State B2->C2 + R''NH₂ D2 Amide Product RCONHR'' C2->D2 - Dimeric Boronic Anhydride - H₂O

Caption: Competing mechanistic pathways in boronic acid-catalyzed amidation.

Catalyst Performance Comparison

The catalytic activity of arylboronic acids in amidation is highly dependent on the substituents on the aromatic ring. Electron-withdrawing groups generally enhance reactivity.[8][13] Kinetic studies have shown that electron-rich boronic acids can exhibit lower catalytic activity compared to their electron-deficient counterparts.[13] The presence of an ortho-substituent, particularly one capable of intramolecular coordination, can significantly accelerate the reaction.[3][8]

CatalystModel ReactionReaction Time (h)Yield (%)Reference
Phenylboronic AcidBenzoic Acid + Benzylamine2445[8]
2-Iodophenylboronic AcidPhenylacetic Acid + Benzylamine1695[8]
2-Formylphenylboronic AcidPhenylacetic Acid + Benzylamine1698[8]
3,5-Bis(trifluoromethyl)phenylboronic acid4-Phenylbutyric Acid + Benzylamine1693[13]
2,4-Bis(trifluoromethyl)phenylboronic acidBoc-Phe-OH + H-Gly-OMe1299[13]

Dehydrative C-C and C-O Bond Formation: The Carbocation Pathway

Arylboronic acids, particularly electron-deficient ones like pentafluorophenylboronic acid, are effective catalysts for the dehydrative substitution of alcohols.[14][15][16] This strategy enables the formation of C-C and C-O bonds by using alcohols directly as electrophiles, releasing only water as a byproduct.[15][17]

The prevailing mechanism involves the activation of the alcohol's hydroxyl group by the boronic acid.[2][5][14] This facilitates the departure of water to form a carbocation intermediate, which is then trapped by a nucleophile (e.g., another alcohol, a 1,3-dicarbonyl compound, or an arene in Friedel-Crafts-type reactions).[2][14][15] In some systems, co-catalysts like oxalic acid have been shown to form a more potent catalytic intermediate with the boronic acid, further promoting the dehydration step.[14][16]

G Cat ArB(OH)₂ Act_Alc Activated Alcohol [R-O-B(OH)₂Ar]⁻ H⁺ Cat->Act_Alc + Alc R-OH Alc->Act_Alc Carbocation Carbocation R⁺ Act_Alc->Carbocation - H₂O Water H₂O Act_Alc->Water Product Product R-Nu Carbocation->Product + Nu Nucleophile (Nu-H) Nu->Product Cat_Regen ArB(OH)₂ Product->Cat_Regen - H⁺ Cat_Regen->Cat Catalyst Regeneration

Caption: Catalytic cycle for dehydrative substitution of alcohols.

Experimental Protocols for Mechanistic Elucidation

To rigorously compare catalysts and validate mechanistic hypotheses, specific experimental techniques are required. Here are protocols for two fundamental studies.

Protocol 1: Kinetic Analysis of Amidation via ¹H NMR Spectroscopy

This protocol allows for the determination of reaction order and rate constants, providing crucial data to support or refute a proposed mechanism.[12][11]

Objective: To monitor the rate of amide formation under catalytic conditions.

Materials:

  • Carboxylic acid (e.g., 4-phenylbutyric acid)

  • Amine (e.g., benzylamine)

  • Boronic acid catalyst (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Anhydrous deuterated solvent (e.g., Toluene-d₈)

  • NMR tubes and standard laboratory glassware

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the carboxylic acid, amine, and internal standard in the deuterated solvent in a volumetric flask. Ensure all glassware is oven-dried to exclude moisture.

  • Reaction Setup: In a clean, dry vial, add the desired amount of the boronic acid catalyst (e.g., 5-10 mol%).

  • Initiation: Transfer a precise volume of the stock solution to the vial containing the catalyst. Start a timer immediately.

  • NMR Sample Preparation: At predetermined time intervals (e.g., t = 0, 5, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture and transfer it to an NMR tube. If the reaction is fast, the reaction can be run directly in the NMR tube after rapid mixing at a controlled temperature.

  • Data Acquisition: Acquire ¹H NMR spectra for each time point. Ensure the relaxation delay (d1) is sufficient for quantitative integration (e.g., 5 times the longest T₁ value).

  • Data Analysis:

    • Identify a characteristic peak for the product amide that is well-resolved from reactant and internal standard peaks.

    • Integrate the product peak relative to the internal standard peak at each time point.

    • Plot the concentration of the product versus time.

    • Use graphical methods (e.g., plotting ln([A]₀/[A]t) vs. time for a first-order reaction) or specialized software to determine the reaction order and the observed rate constant (k_obs).[12]

Causality: By varying the initial concentrations of the acid, amine, and catalyst and observing the effect on k_obs, one can determine the experimental rate law. For example, a first-order dependence on the catalyst concentration is consistent with mechanisms involving a single catalyst molecule in the rate-determining step.[12]

Protocol 2: Characterization of Boron Species by ¹¹B NMR Spectroscopy

¹¹B NMR is highly sensitive to the coordination environment of the boron atom, making it an invaluable tool for identifying intermediates.[12][11]

Objective: To observe the boron species present under catalytic conditions.

Materials:

  • Boronic acid catalyst

  • Carboxylic acid and/or amine

  • Anhydrous deuterated solvent (e.g., CDCl₃, Toluene-d₈)

  • NMR tubes (borosilicate glass is acceptable, but quartz tubes are preferred for high-quality spectra).

Procedure:

  • Reference Spectrum: Acquire a ¹¹B NMR spectrum of the boronic acid catalyst alone in the chosen solvent. Note its chemical shift. Trigonal boronic acids typically appear as broad signals between 20-30 ppm.

  • Titration: Sequentially add equivalents of the carboxylic acid to the NMR tube containing the boronic acid. Acquire a ¹¹B NMR spectrum after each addition.

  • Observation: Look for the appearance of new signals. The formation of an acyloxyboronate may result in a downfield shift. Tetrahedral boronate complexes, formed upon coordination with a Lewis base, will appear significantly upfield (typically 3-10 ppm).[11]

  • Repeat with Amine: Perform a similar titration by adding the amine to a solution of the boronic acid. Boron-nitrogen interactions can also be observed.[12]

  • Reaction Mixture: Prepare a sample containing the boronic acid, carboxylic acid, and amine in the stoichiometry of the catalytic reaction. Acquire a ¹¹B NMR spectrum to identify the dominant boron species present under pseudo-catalytic conditions.

Causality: The observation of specific intermediates (or their absence) provides direct evidence for or against a proposed mechanistic pathway. For instance, identifying dimeric B-O-B species under reaction conditions would lend strong support to the dimeric catalytic cycle in amidation.[12][11]

G Start Prepare Reactant Stock Solution Setup Add Catalyst to Vial Start->Setup Initiate Mix & Start Timer Setup->Initiate Sample Take Aliquot at Time 't' Initiate->Sample t = 0, 5, 15... min Acquire Acquire ¹H NMR Spectrum Sample->Acquire Acquire->Sample Loop for each time point Analyze Integrate Peaks & Plot Data Acquire->Analyze Determine Determine Rate Law (k_obs, Reaction Order) Analyze->Determine

Caption: Workflow for a kinetic study using NMR spectroscopy.

Conclusion and Future Outlook

The study of boronic acid catalysis is a vibrant area of research. While significant strides have been made, particularly in understanding direct amidation and dehydrative substitutions, many questions remain. The precise nature of the active catalytic species is often elusive and highly dependent on the specific catalyst structure, substrates, and reaction conditions.

Future work will likely focus on the development of more active and selective catalysts through rational design, guided by a deeper mechanistic understanding. The use of computational studies, in concert with advanced spectroscopic and kinetic experiments, will be crucial in this endeavor.[18] As the demand for sustainable and atom-economical synthetic methods grows, boronic acid catalysis is poised to play an increasingly important role in the synthesis of complex molecules.

References

  • A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. (n.d.). Benchchem. Retrieved from

  • Whiting's mechanistic study and proposed catalytic cycle for boronic acid‐catalyzed dehydrative amidation. (n.d.). ResearchGate. Retrieved from

  • Arylboronic Acid Catalyzed Dehydrative Mono-/Dialkylation Reactions of β-Ketoacids and Alcohols. (n.d.). ResearchGate. Retrieved from

  • Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. (2020). Heriot-Watt Research Portal. Retrieved from

  • Aryl Boronic Acid Catalysed Dehydrative Substitution of Benzylic Alcohols for C−O Bond Formation. (2019). Heriot-Watt Research Portal. Retrieved from

  • Comparative Guide to Boronic Acid Catalysts in Direct Amidation, with a Focus on 1,10. (n.d.). Benchchem. Retrieved from

  • Mechanistic insights into boron-catalysed direct amidation reactions. (2018). RSC Publishing. Retrieved from

  • Mechanistic insights into boron-catalysed direct amidation reactions. (n.d.). PMC - NIH. Retrieved from

  • Boronic acids as additives in organic synthesis and catalysis. (2023). Ben-Gurion University Research Portal. Retrieved from

  • Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. (2024). Chemical Communications (RSC Publishing). Retrieved from

  • Boroxine formation reaction mechanism as calculated by DFT. (n.d.). ResearchGate. Retrieved from

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). NIH. Retrieved from

  • Emergent Organoboron Acid Catalysts. (n.d.). PMC - NIH. Retrieved from

  • Organoboron Acids and Their Derivatives as Catalysts for Organic Synthesis. (n.d.). ACS Catalysis. Retrieved from

  • Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. (2020). Organic Letters - ACS Publications. Retrieved from

  • Kinetic study of the complex formation of boric and boronic acids with mono- and diprotonated ligands. (n.d.). ResearchGate. Retrieved from

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (n.d.). Chemical Reviews - ACS Publications. Retrieved from

  • Organoboron catalysis for direct amide/peptide bond formation. (2024). Chemical Communications (RSC Publishing). Retrieved from

  • Boronic acids as additives in organic synthesis and catalysis. (n.d.). ResearchGate. Retrieved from

  • Practical C−H Functionalization of Quinones with Boronic Acids. (2011). Journal of the American Chemical Society. Retrieved from

  • A green chemistry perspective on catalytic amide bond formation Abstract. (n.d.). UCL Discovery. Retrieved from

  • Mechanistic insights into boron-catalysed direct amidation reactions. (n.d.). RSC Publishing. Retrieved from

  • Boronic acid catalysis as a mild and versatile strategy for direct carbo- and heterocyclizations of free allylic alcohols. (n.d.). Semantic Scholar. Retrieved from

  • Boronic acid catalysis. (2019). Chemical Society Reviews (RSC Publishing). Retrieved from

  • Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. (n.d.). Retrieved from

  • Peterson Olefination. (n.d.). Organic Chemistry Portal. Retrieved from

  • Synthesis of amides using boron catalysts Marco Sabatini. (n.d.). UCL Discovery. Retrieved from

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (n.d.). NIH. Retrieved from

  • Synthesis of Vinyl Boronates from Aldehydes and Ketones by Peterson Olefination: Investigation of the Peterson/Boron‐Wittig Chemoselectivity. (n.d.). ResearchGate. Retrieved from

  • Boronic acid. (n.d.). Wikipedia. Retrieved from

  • Boronic acid catalysis. (n.d.). ResearchGate. Retrieved from

  • Boronic Acid Catalysis: An Atom-Economical Platform for Direct Activation and Functionalization of Carboxylic Acids and Alcohols. (n.d.). ResearchGate. Retrieved from

  • Peterson olefination. (n.d.). Wikipedia. Retrieved from

  • Practical C-H Functionalization of Quinones with Boronic Acids. (n.d.). Organic Chemistry Portal. Retrieved from

  • Mechanism for the competing Peterson and boron‐Wittig olefinations.... (n.d.). ResearchGate. Retrieved from

  • Peterson olefination || mechanism || examples. (2020). YouTube. Retrieved from

  • The Role of Boronic Acids in Modern Catalysis and Materials Science. (n.d.). Retrieved from

Sources

A-Comparative-Guide-to-the-Acidity-of-5-Methyl-4-propoxy-1,3-phenylenediboronic-acid-Methodologies-and-Structural-Analog-Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the acidity (pKa) of the specialized research compound, 5-Methyl-4-propoxy-1,3-phenylenediboronic acid. Due to the absence of publicly available experimental data for this specific molecule, this document focuses on detailing the definitive experimental and computational methodologies for pKa determination. Furthermore, it presents a comparative analysis of the target molecule's expected acidity against structurally related and well-characterized arylboronic acids. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of boronic acid chemistry and its analytical characterization.

Introduction: The Critical Role of pKa in Arylboronic Acid Function

Arylboronic acids are a cornerstone of modern organic chemistry and medicinal chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Beyond their synthetic utility, their application in drug development is rapidly expanding, with boronic acid-containing drugs like bortezomib (Velcade®) and vaborbactam (Vabomere®) making significant clinical impact.

The acidity of a boronic acid, quantified by its pKa value, is a paramount physicochemical parameter. Boronic acids are not typical Brønsted acids but rather Lewis acids, accepting a hydroxide ion to form a tetracoordinate boronate species. This equilibrium is fundamental to their biological activity, influencing everything from solubility and membrane permeability to their ability to reversibly bind with diols present in biological molecules like sugars and glycoproteins.[1][2] Therefore, the precise determination of a boronic acid's pKa is crucial for designing new therapeutic agents and understanding their mechanism of action.

This guide will provide the necessary protocols and theoretical framework to evaluate the pKa of this compound and to logically contextualize its acidity within the broader family of arylboronic acids.

Methodologies for pKa Determination

The determination of a boronic acid's pKa can be approached through both experimental and computational methods. Each offers distinct advantages in terms of accuracy, throughput, and resource requirements.

Experimental Determination

2.1.1. Potentiometric Titration

Potentiometric titration is a highly reliable and widely used method for pKa determination.[3][4] It involves the gradual addition of a strong base (titrant) to a solution of the boronic acid while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.

Experimental Protocol: Potentiometric Titration

  • System Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[3][4]

  • Sample Preparation: Prepare a ~1 mM solution of this compound in a suitable solvent (e.g., water with a minimal amount of co-solvent like DMSO if required for solubility). To maintain constant ionic strength, add a background electrolyte such as 0.15 M KCl.[3]

  • Initial Acidification: Acidify the sample solution to approximately pH 1.8-2.0 with a standardized 0.1 M HCl solution.[4]

  • Titration: Place the solution in a thermostatted reaction vessel with a magnetic stirrer. Immerse the pH electrode and begin titrating with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.[4]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units per minute).[4] Continue the titration until the pH reaches ~12.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point. For a diboronic acid, two equivalence points and thus two pKa values (pKa1 and pKa2) are expected.

  • Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[3]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter PrepareSample Prepare ~1 mM Boronic Acid Solution (0.15 M KCl) Calibrate->PrepareSample Acidify Acidify to pH ~2 with 0.1 M HCl PrepareSample->Acidify Titrate Titrate with 0.1 M NaOH Acidify->Titrate Transfer to Vessel Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Data Transfer Determine_pKa Determine pKa at Half-Equivalence Point(s) Plot->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

2.1.2. UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore near the acidic center, as is the case with arylboronic acids.[5][6] The ionization of the boronic acid to the boronate anion alters the electronic structure of the aromatic ring, leading to a measurable change in the UV-Vis absorbance spectrum.[2]

Experimental Protocol: UV-Vis Spectrophotometric Titration

  • Wavelength Selection: Record the UV-Vis spectra of the boronic acid in highly acidic (pH ~2) and highly basic (pH ~12) solutions to identify the wavelengths of maximum absorbance difference between the protonated and deprotonated species.[6]

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 7 to 11).

  • Sample Preparation: Prepare a stock solution of the boronic acid. For each measurement, add a small, constant volume of the stock solution to each buffer solution to create a series of samples with constant total boronic acid concentration but varying pH.

  • Spectral Measurement: Measure the absorbance of each buffered solution at the pre-determined analytical wavelengths.[6]

  • Data Analysis: Plot the absorbance (or the ratio of absorbances at two wavelengths) against the pH of the buffer solutions.[5][7] Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.

UV_Vis_Titration_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis SelectWavelengths Identify Analytical Wavelengths (Acidic vs. Basic Scans) PrepareBuffers Prepare Buffer Series (e.g., pH 7-11) SelectWavelengths->PrepareBuffers PrepareSamples Prepare Samples in Buffers (Constant Concentration) PrepareBuffers->PrepareSamples MeasureAbsorbance Measure Absorbance of each Sample PrepareSamples->MeasureAbsorbance Transfer to Spectrophotometer Plot Plot Absorbance vs. pH MeasureAbsorbance->Plot Data Transfer Determine_pKa Fit to Sigmoidal Curve to Determine pKa Plot->Determine_pKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction

In silico pKa prediction serves as a valuable, rapid, and cost-effective alternative or complement to experimental methods. While computational methods may not always achieve the same level of accuracy as experimental determination, they are excellent for initial screening and for understanding structure-acidity relationships.[1][8] Density Functional Theory (DFT) calculations, for example, can be used to predict pKa values by modeling the thermodynamics of the dissociation in a solvent continuum.[9][10] However, accurate predictions for arylboronic acids can be challenging and require careful consideration of molecular conformations.[8][11]

Comparative Analysis and Structure-Acidity Relationships

To estimate the pKa of this compound, we can compare it to simpler, well-characterized analogues. The electronic effects of the substituents on the phenyl ring play a crucial role in modulating the Lewis acidity of the boron center.

Acidity of Arylboronic Acids

The acidity of an arylboronic acid is influenced by the electron density on the aromatic ring. Electron-withdrawing groups (EWGs) stabilize the negatively charged boronate conjugate base, leading to a stronger acid (lower pKa). Conversely, electron-donating groups (EDGs) destabilize the conjugate base, resulting in a weaker acid (higher pKa).

Boronic_Acid_Equilibrium cluster_eq Boronic Acid - Boronate Equilibrium Neutral R-B(OH)₂ (Trigonal Planar, Lewis Acid) Plus + OH⁻ Equilibrium Plus->Equilibrium Anion [R-B(OH)₃]⁻ (Tetrahedral, Conjugate Base)

Caption: Lewis acid equilibrium of a boronic acid with hydroxide.

pKa Values of Reference Compounds

The following table summarizes the experimentally determined pKa values for several relevant arylboronic acids.

CompoundStructurepKaRationale for Comparison
Phenylboronic acid C₆H₅B(OH)₂~8.8The unsubstituted parent compound.[2][8]
4-Propoxyphenylboronic acid CH₃CH₂CH₂OC₆H₄B(OH)₂~9.25[12]Models the effect of the electron-donating propoxy group.
3,5-Dimethylphenylboronic acid (CH₃)₂C₆H₃B(OH)₂> 8.8 (est.)Models the effect of electron-donating methyl groups.
Benzene-1,3-diboronic acid C₆H₄(B(OH)₂)₂pKa1 < 8.8 (est.)Models the effect of a second, electron-withdrawing boronic acid group.

Note: The pKa of 4-methoxyphenylboronic acid is used as a close proxy for 4-propoxyphenylboronic acid, as their electronic effects are very similar. The pKa of 3,5-dimethylphenylboronic acid is estimated to be slightly higher than phenylboronic acid due to the inductive electron-donating effect of the two methyl groups.

Predicted Acidity of this compound

We can now dissect the expected electronic contributions of the substituents on the target molecule:

  • Propoxy Group (at C4): This is a strong electron-donating group through resonance and weak electron-withdrawing through induction. Overall, it is strongly activating and will increase the pKa (decrease acidity) of the boronic acid at the C1 position.

  • Methyl Group (at C5): This is a weak electron-donating group through induction and hyperconjugation. It will have a minor pKa-increasing effect.

  • Second Boronic Acid Group (at C3): A boronic acid group is electron-withdrawing. Therefore, the boronic acid at the C3 position will increase the acidity (lower the pKa) of the boronic acid at the C1 position, and vice-versa. This mutual electron-withdrawing effect will lead to two distinct pKa values (pKa1 and pKa2), both expected to be lower than that of a comparable monosubstituted phenylboronic acid.

The acidity of this compound will be a balance of these competing effects.

  • pKa1: The first deprotonation will be significantly influenced by the strong electron-withdrawing effect of the second boronic acid group, pushing this pKa to be lower (more acidic) than that of phenylboronic acid (~8.8).

  • pKa2: The second deprotonation will be influenced by the now negatively charged boronate group, which is less electron-withdrawing. This pKa will be higher (less acidic) than pKa1.

The electron-donating propoxy and methyl groups will counteract the acid-strengthening effect of the second boronic acid group to some extent. Overall, it is reasonable to predict that pKa1 will be in the range of 7.5 - 8.5 , and pKa2 will be in the range of 9.0 - 10.0 . However, only experimental determination can provide definitive values.

References

Safety Operating Guide

Navigating the Disposal of 5-Methyl-4-propoxy-1,3-phenylenediboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily routines. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper management of chemical waste. This guide provides an in-depth, procedural framework for the safe disposal of 5-Methyl-4-propoxy-1,3-phenylenediboronic acid (CAS No. 850568-70-6), a member of the arylboronic acid class of compounds frequently utilized in synthetic chemistry.

The procedures outlined herein are grounded in established safety protocols and regulatory standards. However, it is imperative to recognize that a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available. Therefore, this guidance is synthesized from the known hazards of this chemical and the established best practices for the disposal of analogous arylboronic acids. Your institution's Environmental Health & Safety (EHS) department remains the primary authority and should be consulted to ensure full compliance with local, state, and federal regulations.

Immediate Safety Protocol: Hazard Identification and Personal Protection

Before initiating any work that will generate waste, a thorough understanding of the potential hazards is paramount. Based on the Globally Harmonized System (GHS) classifications for this compound, this compound presents a clear set of risks that dictate handling and disposal procedures.[1]

Known Hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The "Warning" signal word associated with these classifications underscores the need for stringent protective measures.[1] All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.

The following table summarizes the mandatory Personal Protective Equipment (PPE) required when handling this compound and its waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles, preventing serious eye irritation as per H319.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after handling.Prevents direct skin contact, mitigating the risk of skin irritation as per H315.[3]
Body Protection A flame-retardant laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection All handling should occur in a chemical fume hood. For spill cleanup, a NIOSH-approved respirator may be necessary.Minimizes inhalation of dust or aerosols, addressing the risk of respiratory irritation as per H335.[2][3]

Waste Characterization and Segregation: The First Line of Defense

Proper disposal begins with correct waste characterization. Due to its irritant properties, this compound and any materials contaminated with it must be classified as hazardous chemical waste .

The cardinal rule of chemical waste management is segregation. Never mix arylboronic acid waste with other chemical waste streams unless explicitly approved by your institution's EHS office.[4] Incompatible mixtures can lead to dangerous chemical reactions, releasing toxic gases or generating heat. For instance, mixing boronic acids with strong oxidizing agents or bleach should be avoided.[4]

Step-by-Step Disposal Procedure for Solid and Liquid Waste

This protocol covers the disposal of the pure compound, reaction residues, and solutions containing this compound.

Step 1: Container Selection Select a robust, leak-proof waste container with a tightly sealing lid. The container material must be compatible with the waste. High-density polyethylene (HDPE) containers are generally suitable for both solid and liquid organic chemical waste. Ensure the container is clean and in good condition before use.

Step 2: Waste Collection

  • Solid Waste: Carefully transfer unused or waste this compound, contaminated weighing papers, gloves, and other solid materials into the designated solid hazardous waste container.[4] Minimize the generation of dust during transfer.

  • Liquid Waste: For solutions containing the compound, use a funnel to pour the liquid waste into the designated liquid hazardous waste container to prevent spills.[4]

Step 3: Labeling Proper labeling is a critical compliance and safety requirement. Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • List of all components and their approximate concentrations if it is a mixed waste stream.

  • The specific hazard characteristics (e.g., "Irritant").

  • The date of accumulation start.

Step 4: Storage Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation, under the control of the laboratory personnel. The SAA should be a secondary containment bin to capture any potential leaks.

The overall workflow for waste disposal is illustrated in the diagram below.

Caption: Waste Disposal Workflow from generation to EHS collection.

Decontamination of Empty Containers

Empty containers that once held this compound are also considered hazardous waste until properly decontaminated. A "triple rinse" procedure is the standard practice.[4]

  • First Rinse: In a chemical fume hood, add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container. Secure the lid and swirl to rinse all interior surfaces thoroughly. This first rinseate is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste in your designated arylboronic acid waste container.[5]

  • Second and Third Rinses: Repeat the rinsing process two more times. Depending on your institution's specific guidelines, these subsequent rinses may also need to be collected as hazardous waste. Consult your EHS office for clarification.

  • Final Container Disposal: After the triple rinse, allow the container to air dry completely in the fume hood. Deface or remove the original product label. The decontaminated container can then typically be disposed of in the appropriate laboratory recycling stream (e.g., glass or plastic).[4][5]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as listed in the table above, including respiratory protection if there is significant dust.

  • Containment and Cleanup:

    • For Solid Spills: Gently cover the spill with an absorbent material like sand or vermiculite to prevent dust from becoming airborne. Sweep up the material and place it in a labeled hazardous waste container.

    • For Liquid Spills: Cover the spill with a chemical absorbent pad or other suitable absorbent material. Once absorbed, carefully transfer the material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and your institution's EHS department, following all required reporting procedures.

By adhering to these rigorous disposal procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your groundbreaking research does not come at the cost of environmental integrity.

References

Navigating the Synthesis Landscape: A Guide to the Safe Handling of 5-Methyl-4-propoxy-1,3-phenylenediboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The expanding role of boronic acids in synthetic chemistry, particularly in the development of novel therapeutics, necessitates a robust understanding of their handling requirements. This guide provides essential, in-depth technical information for the safe management of 5-Methyl-4-propoxy-1,3-phenylenediboronic acid, ensuring both the integrity of your research and the safety of laboratory personnel.

Hazard Assessment: Understanding the Compound

This compound is a bifunctional organoboron compound with specific handling requirements. The primary hazards associated with this and similar boronic acid derivatives are:

  • Skin Irritation: Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[1]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[1][2]

While comprehensive toxicological data for this specific molecule is not widely available, the general class of boronic acids warrants careful handling to mitigate these risks. Recent studies have also prompted a re-evaluation of the blanket assumption that all boronic acids are non-toxic, making adherence to stringent safety protocols even more critical.[3]

Table 1: Hazard Identification for this compound

Hazard StatementGHS ClassificationRationale
H315Skin IrritationCauses skin irritation upon direct contact.[1]
H319Serious Eye IrritationCan cause serious irritation if it comes into contact with the eyes.[1]
H335Respiratory IrritationInhalation of the solid as a dust may irritate the respiratory system.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of personal protective equipment is mandatory when working with this compound to prevent exposure.[4] The causality behind each piece of equipment is rooted in preventing contact with skin, eyes, and the respiratory system.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect the eyes from dust particles and potential splashes.[2][4]

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required to prevent skin contact. Gloves should be inspected before each use and changed immediately if contaminated.[2][4]

  • Body Protection: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes, protects the skin from accidental spills.[4]

  • Respiratory Protection: When handling the solid compound, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is necessary to prevent the inhalation of dust particles.[2][4]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.[4]

Preparation:

  • Work Area: All handling of the solid and its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][5]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible before beginning work.[4][6]

  • Decontamination: Have appropriate materials for cleaning and decontaminating the work area readily available.

Handling:

  • Donning PPE: Put on all required personal protective equipment as outlined in the section above before handling the chemical.

  • Transfer: When transferring the solid, use a spatula or other appropriate tools to avoid generating dust.[4] Keep the container tightly closed when not in use.[4][7]

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

  • In Solution: When working with the compound in solution, handle it with the same level of care, using appropriate glassware and containment.

Post-Handling:

  • Cleaning: Thoroughly clean the work area to remove any residual chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

Disposal Plan: Ensuring a Safe and Compliant End-of-Life

The disposal of this compound and its contaminated materials must be managed as hazardous waste.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

Waste Segregation and Collection:

  • Characterization: All chemical waste must be properly characterized. Waste containing this compound should be segregated from other waste streams unless directed otherwise by your institution's environmental health and safety (EHS) office.[5]

  • Solid Waste: Carefully collect any solid waste, including residues from containers and contaminated items (e.g., weigh boats, gloves), and place it in a designated hazardous waste container.[2]

  • Liquid Waste: For solutions, pour the liquid into a designated, compatible hazardous waste container. Use a funnel to prevent spills.[2]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[2]

Container Decontamination:

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[5]

  • Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[5]

  • Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[5]

Diagram 1: Safe Handling Workflow for this compound

Safe Handling Workflow prep Preparation - Work in Fume Hood - Emergency Equipment Ready don_ppe Don PPE - Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respirator (for solid) prep->don_ppe handling Handling - Minimize Dust - Keep Container Closed don_ppe->handling post_handling Post-Handling - Clean Work Area - Doff PPE Correctly - Wash Hands handling->post_handling waste_collection Waste Collection - Segregate Waste - Label Container 'Hazardous' handling->waste_collection post_handling->waste_collection disposal Disposal - Arrange for Professional Collection waste_collection->disposal

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][6]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

  • Spills: Evacuate the area. Wear appropriate PPE and clean up the spill using an inert absorbent material. Place the absorbed material into a sealed container for disposal as hazardous waste.[6]

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.